Sulfo Cy7 N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H47ClK2N6O7S2 |
|---|---|
Molecular Weight |
877.6 g/mol |
IUPAC Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate;chloride |
InChI |
InChI=1S/C38H48N6O7S2.ClH.2K/c1-6-43-32-21-19-28(52(46,47)48)26-30(32)37(2,3)34(43)16-11-8-7-9-12-17-35-38(4,5)31-27-29(53(49,50)51)20-22-33(31)44(35)25-14-10-13-18-36(45)40-23-15-24-41-42-39;;;/h7-9,11-12,16-17,19-22,26-27H,6,10,13-15,18,23-25H2,1-5H3,(H2-,40,45,46,47,48,49,50,51);1H;;/q;;2*+1/p-2 |
InChI Key |
PSZJEMZRXMIZAF-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
Sulfo Cy7 N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 N3, also known as Sulfo-Cyanine7 azide (B81097), is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide group.[1][2] Its exceptional photophysical properties, including high molar extinction coefficient and good quantum yield in the NIR window (700-900 nm), make it an invaluable tool for deep-tissue and in vivo imaging applications.[3][4] The presence of sulfonate groups confers excellent water solubility, minimizing aggregation in biological buffers and making it ideal for labeling sensitive biomolecules such as proteins and antibodies.[2][3] The terminal azide moiety allows for its covalent attachment to a wide range of molecules through highly specific and efficient "click chemistry" reactions.[1][2] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.
Core Properties and Specifications
The utility of this compound in research and drug development is defined by its distinct chemical and photophysical characteristics. These properties are summarized in the table below for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C40H49KN6O7S2 | [2] |
| Molecular Weight | 829.1 g/mol | [2] |
| Appearance | Dark green powder | [4][5] |
| Solubility | Good in water, DMF, and DMSO | [2][4] |
| Excitation Maximum (λex) | 750 nm | [2][4][5] |
| Emission Maximum (λem) | 773 nm | [2][4][5] |
| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | [2][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.24 | [2] |
| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | [4][5] |
| Storage Conditions | -20°C in the dark, desiccated | [1][2][3] |
Key Applications and Reaction Mechanisms
The primary application of this compound lies in its ability to be conjugated to other molecules through "click chemistry." This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems. This compound participates in two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide (this compound) and a terminal alkyne in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The ring strain of the cyclooctyne accelerates the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound.
Experimental Protocols
The following are detailed methodologies for the most common applications of this compound.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Size-exclusion chromatography column for purification (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution (e.g., 1-5 mg/mL).
-
This compound stock solution (use a 3-10 fold molar excess over the protein).
-
THPTA solution (to a final concentration of 5 mM).
-
A premixed solution of CuSO4.
-
-
Initiate the reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to initiate the click reaction.[6]
-
Incubate the reaction: Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the conjugate: Remove the unreacted dye and other small molecules by size-exclusion chromatography.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for Sulfo Cy7).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling with DBCO
This protocol outlines the labeling of a DBCO-modified molecule with this compound.
Materials:
-
DBCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or water
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or water to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, mix the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the this compound solution.[7]
-
Incubate the reaction: Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.[8] The reaction time may vary depending on the reactivity of the specific DBCO reagent.
-
Purify the conjugate: Purify the labeled biomolecule using size-exclusion chromatography or dialysis to remove excess this compound.[8]
-
Characterize the conjugate: Determine the degree of labeling by UV-Vis spectrophotometry.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling with BCN
This protocol provides a general guideline for labeling a BCN-modified molecule with this compound.
Materials:
-
BCN-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or water
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or water to a concentration of 10 mM.
-
Prepare the reaction mixture: Combine the BCN-modified biomolecule with a 1.5 to 3-fold molar excess of the this compound solution in a microcentrifuge tube.[9]
-
Incubate the reaction: Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C, protected from light.[9] Reaction times may need to be optimized based on the specific BCN derivative used.
-
Purify the conjugate: Remove unreacted this compound by size-exclusion chromatography or dialysis.
-
Characterize the conjugate: Analyze the final product using UV-Vis spectrophotometry to determine the degree of labeling.
Experimental Workflows and Signaling Pathway Visualization
This compound is instrumental in various experimental workflows, particularly in the field of in vivo imaging and targeted drug delivery.
In Vivo Imaging Workflow
The following diagram illustrates a typical workflow for an in vivo imaging experiment using a this compound-labeled targeting molecule (e.g., an antibody or peptide).
A generalized workflow for in vivo imaging with this compound-labeled probes.
Investigating Receptor-Mediated Signaling
This compound-labeled ligands can be used to visualize and track receptor-ligand interactions and subsequent downstream signaling events. For example, a this compound-labeled growth factor can be used to monitor its binding to a receptor tyrosine kinase (RTK) and the initiation of a signaling cascade.
Visualization of a receptor-mediated signaling pathway using a this compound-labeled ligand.
Conclusion
This compound is a versatile and powerful near-infrared fluorescent probe that is indispensable for modern biological and biomedical research. Its excellent water solubility, superior photophysical properties, and ability to participate in highly efficient and bioorthogonal click chemistry reactions make it an ideal choice for a wide range of applications, from labeling sensitive biomolecules to advanced in vivo imaging and tracking studies. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 4. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Sulfo Cy7 N3: An In-depth Technical Guide for Advanced Bio-conjugation and Near-Infrared Imaging
This guide provides a comprehensive technical overview of Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, and key applications, with a focus on practical experimental methodologies.
Core Chemical Structure and Properties
This compound is a heptamethine cyanine (B1664457) dye engineered for superior performance in aqueous environments. The "Sulfo" designation refers to the presence of sulfonate groups, which confer excellent water solubility, a critical attribute for biological applications. "Cy7" indicates a seven-carbon polymethine chain, placing its spectral characteristics in the near-infrared window, which is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering. The terminal azide (B81097) (N3) moiety is a versatile functional group for covalent labeling of biomolecules through "click chemistry".
The molecular formula for a common variant is C₄₀H₄₉KN₆O₇S₂.[1]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Weight | 829.08 g/mol (Potassium Salt)[1][2] |
| Excitation Maximum (λex) | 750 nm[1][2][3][4][5] |
| Emission Maximum (λem) | 773 nm[1][2][3][4][5] |
| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹[1][2][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.24[1][3] |
| Solubility | Good in water, DMF, and DMSO[1][2][4] |
| Purity | ≥ 95% (typically by ¹H NMR and HPLC-MS)[2][4] |
| Appearance | Dark green powder[2][4] |
Applications in Research and Drug Development
The unique combination of NIR fluorescence, water solubility, and a reactive azide group makes this compound a powerful tool in various research and development areas.
-
In Vivo Imaging : Its emission in the NIR spectrum (750-800 nm) is ideal for deep tissue imaging in live organisms with minimal background interference.[5]
-
Bioconjugation : The azide group facilitates the labeling of proteins, antibodies, peptides, and nucleic acids through click chemistry.[1][5][6] This allows for the creation of targeted fluorescent probes.
-
Fluorescence Microscopy : Enables high-resolution imaging of cells and tissues.[5]
-
Flow Cytometry : Provides a distinct signal for precise cell sorting and analysis.[5]
Experimental Protocols and Methodologies
The primary utility of this compound lies in its ability to be conjugated to other molecules. The azide group allows for two main types of "click chemistry" reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used method for labeling molecules containing a terminal alkyne.
Experimental Protocol: Labeling an Alkyne-Modified Protein
-
Reagent Preparation :
-
Dissolve the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
-
Conjugation Reaction :
-
In a reaction tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of this compound.
-
Add the copper ligand to the CuSO₄ solution and mix.
-
Add the CuSO₄/ligand mixture to the protein solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation :
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification :
-
Remove unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column).
-
-
Characterization :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for this compound).
-
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling live cells or delicate biomolecules where copper toxicity is a concern. It utilizes a strained alkyne, such as DBCO or BCN.[6]
Experimental Protocol: Labeling a DBCO-Modified Antibody
-
Reagent Preparation :
-
Prepare the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in DMSO or water.
-
-
Conjugation Reaction :
-
Combine the DBCO-modified antibody with a 2- to 5-fold molar excess of this compound.
-
-
Incubation :
-
Incubate the mixture for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light. The reaction progress can be monitored by HPLC or SDS-PAGE.
-
-
Purification :
-
Purify the conjugate using size-exclusion chromatography as described for the CuAAC protocol.
-
-
Characterization :
-
Determine the degree of labeling using UV-Vis spectroscopy.
-
Caption: Workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Visualization of Biological Processes
While this compound is not directly involved in signaling pathways, its utility as a fluorescent tag allows for the visualization and tracking of biomolecules that are. For instance, a this compound-labeled antibody targeting a cell surface receptor can be used to monitor receptor trafficking upon ligand binding.
Caption: Conceptual diagram of using this compound to track receptor trafficking.
Storage and Handling
This compound is typically shipped at ambient temperature and should be stored at -20°C in the dark upon receipt.[2][3] It is recommended to desiccate the product for long-term storage.[7][8] Stock solutions can be prepared in anhydrous DMSO and stored at -20°C or -80°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
References
- 1. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 2. Sulfo-Cyanine 7 azide (A270308) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 7 azide, 25mg | Labscoop [labscoop.com]
- 5. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
A Technical Guide to Near-Infrared Fluorescent Probes for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent probes coupled with click chemistry have emerged as a powerful tool in biomedical research and drug development. This combination offers unparalleled advantages for in vivo and in vitro imaging, including deep tissue penetration, high signal-to-noise ratios, and the ability to specifically label and track biomolecules in their native environments.[1][2] This technical guide provides an in-depth overview of the core principles, quantitative data, experimental protocols, and applications of NIR fluorescent probes for click chemistry.
Click chemistry, a set of biocompatible, highly efficient, and selective reactions, allows for the covalent ligation of a probe to a target molecule functionalized with a complementary reactive group.[3][4] The most prominent examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] When combined with fluorophores that absorb and emit light in the NIR window (roughly 700-1700 nm), these reactions enable researchers to visualize biological processes with minimal photodamage and background autofluorescence.[1][2]
Core Concepts and Mechanisms
The utility of NIR fluorescent probes in click chemistry lies in their ability to selectively "turn on" or enhance their fluorescence upon reaction with a target. This is often achieved through mechanisms that quench the fluorescence of the unreacted probe. Common strategies include:
-
Photoinduced Electron Transfer (PeT): In the unreacted probe, an electron-donating group (the click chemistry moiety) quenches the fluorescence of the NIR fluorophore. The click reaction alters the electronic properties of this moiety, inhibiting PeT and restoring fluorescence.[5]
-
Förster Resonance Energy Transfer (FRET): A quencher molecule is held in close proximity to the NIR fluorophore, and its fluorescence is quenched. The click reaction cleaves the linker between the fluorophore and the quencher, separating them and leading to fluorescence emission.
-
Intramolecular Charge Transfer (ICT): The click chemistry handle influences the ICT state of the fluorophore, rendering it non-fluorescent. The cycloaddition reaction alters the electronic structure, leading to a highly fluorescent product.
Quantitative Data of NIR Fluorescent Probes
The selection of an appropriate NIR probe is critical for successful imaging experiments. The following table summarizes the photophysical properties of several commonly used NIR fluorescent probes designed for click chemistry.
| Probe Name/Class | Click Handle | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fold Increase | Ref. |
| Si-Rhodamine (SiR) | Azide (B81097) | ~660 | ~680 | - | - | up to 48 | [5] |
| Tetrazine-NIR-AZA | Tetrazine | 674 | 703 | - | - | up to 48 | [6] |
| IR-FGP | Alkyne | 745 | 1050 | 0.019 | - | - | [7] |
| PMIP-N₃ | Azide | 660 | 730 | 0.58 | - | - | [8] |
| Lanthanide Complexes | Azide/Alkyne | 420 | 980 (Yb³⁺), 1067 (Nd³⁺) | - | - | Strong increase | [9] |
| IR-546 | Hemicyanine | ~780 | ~810 | - | - | - | [10] |
| IR787 | Tricarbocyanine | 787 | - | - | - | Higher than ICG | [11][12] |
| Tet-SiR | Tetrazine | - | - | - | - | - | [13] |
| Cy7-labeled Oligos | Azide | 745 | 800 | - | - | - | [14] |
Signaling Pathways and Experimental Workflows
NIR fluorescent probes for click chemistry are instrumental in elucidating complex biological processes. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows where these probes are applied.
Signaling Pathway: Metabolic Glycoengineering and Imaging
Metabolic glycoengineering utilizes the cell's own biosynthetic machinery to incorporate unnatural sugars bearing a click chemistry handle (e.g., an azide) into glycans. These modified glycans can then be visualized by reaction with a NIR fluorescent probe.
Signaling Pathway: PPARγ/ROS/β-catenin Pathway Inhibition
The NIR probe IR-251 targets mitochondria and inhibits the PPARγ signaling pathway, leading to an increase in reactive oxygen species (ROS) and subsequent suppression of the β-catenin pathway, which can inhibit tumor growth.[15]
Experimental Workflow: Live-Cell Imaging
This workflow outlines the key steps for labeling and imaging live cells using a NIR fluorescent probe and click chemistry.
Experimental Protocols
Detailed methodologies are crucial for the successful application of NIR fluorescent probes. Below are representative protocols for key experiments.
Protocol 1: Synthesis of a Copper-Free Clickable NIR Dye
This protocol describes a general method for synthesizing a NIR dye functionalized for copper-free click chemistry.[16]
Materials:
-
Human Serum Albumin (HSA)
-
Paclitaxel (PTX)
-
Acetazolamide (ATZ)
-
Dibenzocyclooctyl (DBCO)-containing linker
-
Azide-functionalized linker
-
Solvents (e.g., DMSO, water)
-
Reaction buffers (pH 8)
Procedure:
-
Functionalization of HSA: React HSA with an azide-functionalized linker in a suitable buffer to introduce azide groups onto the protein.
-
Functionalization of Targeting Ligand: Conjugate the targeting ligand (e.g., ATZ) with a DBCO-containing linker.
-
Drug Loading: Prepare albumin-paclitaxel nanoparticles using a desolvation method.
-
Click Reaction: Combine the azide-functionalized HSA-PTX nanoparticles with the DBCO-functionalized targeting ligand in a reaction buffer at pH 8. Stir the reaction mixture at room temperature for 4-6 hours.
-
Purification: Purify the final product (HSA-PTX-ATZ) by dialysis to remove unreacted components.
-
Characterization: Confirm the successful conjugation using techniques such as FTIR and NMR spectroscopy.[16]
Protocol 2: Live-Cell Imaging of Mitochondria with IR-251
This protocol details the steps for staining and imaging mitochondria in live cells using the NIR probe IR-251.[15]
Materials:
-
IR-251 probe
-
High-quality, anhydrous DMSO
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging dish or plate
-
Confocal microscope with NIR laser (e.g., 780 nm) and appropriate emission filters (e.g., 810 nm long-pass)
-
Environmental chamber for microscope (37°C, 5% CO₂)
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of IR-251 in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
-
Cell Staining:
-
Culture cells to the desired confluency on a live-cell imaging dish.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the IR-251 working solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium to remove any unbound probe.
-
Add fresh, pre-warmed phenol (B47542) red-free medium to the cells for imaging.
-
-
Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Excite the cells with a 780 nm laser and collect the emission using an 810 nm long-pass filter.
-
Acquire images, optimizing parameters such as laser power and exposure time to achieve a high signal-to-noise ratio.
-
Protocol 3: In Vivo Tumor Imaging
This protocol provides a general guideline for using a tumor-targeting NIR probe for in vivo imaging in a mouse model.[1]
Materials:
-
Tumor-bearing mice
-
NIR fluorescent probe with tumor-targeting moiety
-
Sterile saline or PBS for probe dilution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Probe Administration:
-
Dilute the NIR probe in sterile saline or PBS to the desired concentration.
-
Anesthetize the mouse.
-
Administer the probe via an appropriate route (e.g., intravenous injection).
-
-
Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in the imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the specific NIR probe.
-
A white-light or photographic image should also be taken for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence signal on the photographic image.
-
Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.
-
Conclusion and Future Perspectives
The synergy between NIR fluorescent probes and click chemistry provides a versatile and powerful platform for molecular imaging. The ability to selectively label and visualize biomolecules deep within tissues with high sensitivity is transforming our understanding of complex biological systems and accelerating the development of new diagnostic and therapeutic strategies.
Future advancements in this field will likely focus on the development of probes with even longer emission wavelengths (into the NIR-II and NIR-III windows) for further improved tissue penetration and reduced scattering.[7] Additionally, the design of novel click chemistry reactions with even faster kinetics and improved biocompatibility will continue to expand the scope of applications. The creation of multi-functional probes that combine diagnostic imaging with therapeutic capabilities (theranostics) is another exciting frontier. As these technologies continue to mature, they will undoubtedly play an increasingly important role in both fundamental biological research and clinical practice.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel NIR fluorescent probe IR-546 inhibits melanoma through the AKT/GSK3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Water-Soluble Cyanine Dyes for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of water-soluble cyanine (B1664457) dyes, their application in bioconjugation, and detailed protocols for their use. Cyanine dyes are a class of synthetic fluorophores known for their high molar extinction coefficients, excellent brightness, and tunable fluorescence spectra spanning the visible and near-infrared (NIR) regions.[1][2][3] Their water-soluble variants, typically achieved through sulfonation, are indispensable tools in biological research and drug development, enabling the fluorescent labeling of a wide array of biomolecules including proteins, antibodies, peptides, and nucleic acids.[4]
Introduction to Water-Soluble Cyanine Dyes
Cyanine dyes consist of two nitrogen-containing heterocyclic rings linked by a polymethine chain. The length of this chain dictates the dye's absorption and emission wavelengths.[1] Water solubility is conferred by the addition of sulfonate groups, which also helps to reduce dye aggregation and non-specific binding.[4] These sulfo-cyanine dyes are ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature the target molecule.[4]
The near-infrared (NIR) emission of longer-chain cyanine dyes, such as Cy7 and its derivatives, is particularly advantageous for in vivo imaging applications due to deeper tissue penetration and reduced autofluorescence from biological samples.[1]
Photophysical Properties of Water-Soluble Cyanine Dyes
The selection of a cyanine dye for a specific application depends on its photophysical properties. The following table summarizes the key characteristics of commonly used water-soluble cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| sulfo-Cy3 | ~550 | ~570 | ~150,000 | ~0.1 |
| sulfo-Cy3.5 | ~581 | ~596-603 | ~139,000-150,000 | ~0.11 |
| sulfo-Cy5 | ~646-649 | ~662-672 | ~250,000-271,000 | ~0.2-0.28 |
| sulfo-Cy5.5 | ~673-678 | ~691-707 | ~211,000-250,000 | ~0.18-0.21 |
| sulfo-Cy7 | ~750 | ~773 | ~240,600 | ~0.36 |
| sulfo-Cy7.5 | ~778-788 | ~797-808 | ~222,000 | ~0.21 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[5][6][7][8][9][10][11][12][13][14][15]
Bioconjugation Chemistries
The covalent attachment of cyanine dyes to biomolecules is achieved through various chemical reactions targeting specific functional groups. The most common strategies are detailed below.
Amine-Reactive Labeling (NHS Ester Chemistry)
N-hydroxysuccinimide (NHS) esters of cyanine dyes are widely used to label primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[16] The reaction forms a stable amide bond and is typically carried out at a slightly alkaline pH (8.0-9.0).[16]
Caption: Workflow for labeling antibodies with NHS ester-activated cyanine dyes.
Thiol-Reactive Labeling (Maleimide Chemistry)
Maleimide-activated cyanine dyes react specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins and peptides. This reaction forms a stable thioether bond and is typically performed at a neutral pH (6.5-7.5).[17][18]
Caption: Workflow for labeling peptides or proteins with maleimide-activated cyanine dyes.
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. For bioconjugation, the most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[12][19][20][21][22] These reactions allow for the site-specific labeling of biomolecules that have been modified to contain an azide (B81097) or an alkyne group.
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-cyanine dye.
Experimental Protocols
Protocol for Antibody Labeling with a sulfo-Cyanine NHS Ester
This protocol describes the labeling of an antibody with a sulfo-cyanine NHS ester.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
sulfo-Cyanine NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Reagent (1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
PBS (pH 7.2-7.4) for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS (pH 7.2-7.4). Adjust the antibody concentration to 2 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the sulfo-cyanine NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the reaction buffer to the antibody solution to achieve a final pH of 8.3-8.5. b. Slowly add the dissolved dye to the antibody solution while gently stirring. A common starting molar ratio of dye to antibody is 10:1 to 20:1.[16] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching reagent to stop the reaction.
-
Purification: a. Equilibrate the SEC column with PBS (pH 7.2-7.4). b. Apply the reaction mixture to the column. c. Elute the conjugate with PBS and collect the fractions containing the labeled antibody, which will be the first colored band to elute.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
Protocol for Peptide Labeling with a sulfo-Cyanine Maleimide (B117702)
This protocol is for labeling a peptide containing a free cysteine with a sulfo-cyanine maleimide.
Materials:
-
Thiol-containing peptide
-
sulfo-Cyanine maleimide
-
Degassed Reaction Buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed reaction buffer. If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[22]
-
Dye Preparation: Dissolve the sulfo-cyanine maleimide in DMSO or DMF to a concentration of 10 mM.[22]
-
Conjugation Reaction: a. Add the dye solution to the peptide solution. A 10-20 fold molar excess of dye is recommended as a starting point.[22] b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled peptide from unreacted dye and peptide using reverse-phase HPLC.
Protocol for SPAAC Click Chemistry with a DBCO-Cyanine Dye
This protocol describes the conjugation of an azide-modified protein with a DBCO-activated cyanine dye.
Materials:
-
Azide-modified protein
-
DBCO-Cyanine Dye
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Mix the azide-modified protein with a 1.5 to 3-fold molar excess of the DBCO-cyanine dye in the reaction buffer.[23]
-
Incubation: Incubate the reaction mixture for 2 to 12 hours at room temperature, protected from light.[23]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess dye.
Characterization of Bioconjugates
Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule. It is a critical parameter as a low DOL results in a weak signal, while a high DOL can lead to fluorescence quenching and altered biomolecule function.[24] The optimal DOL for antibodies is typically between 2 and 10.[16]
The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye. A correction factor is applied to account for the dye's absorbance at 280 nm.[24][25]
Formula for DOL:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
Aₘₐₓ = Absorbance of the conjugate at the dye's maximum absorption wavelength
-
CF = Correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[24]
-
ε_dye = Molar extinction coefficient of the dye at its Aₘₐₓ
Applications in Research and Drug Development
Water-soluble cyanine dye bioconjugates are extensively used in various applications.
Visualizing Signaling Pathways
Fluorescently labeled antibodies or ligands are used to visualize and track receptors and signaling molecules in cells. For example, cyanine dye-conjugated antibodies against HER2 (Human Epidermal Growth Factor Receptor 2) or EGFR (Epidermal Growth Factor Receptor) are used to study their expression, localization, and trafficking in cancer cells.[4][26][27]
Caption: Simplified HER2 signaling pathway and its visualization with a cyanine-labeled antibody.
Drug Delivery and Theranostics
Cyanine dyes can be conjugated to therapeutic agents to create theranostic molecules, which combine diagnostic imaging and therapy.[1][2] These conjugates allow for the real-time monitoring of drug distribution and accumulation at the target site, providing valuable information for optimizing drug delivery and treatment efficacy. Heptamethine cyanine dyes are particularly promising for this application due to their tumor-targeting properties.[2]
References
- 1. Real-Time Ligand Binding of Fluorescent VEGF-A Isoforms that Discriminate between VEGFR2 and NRP1 in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 4. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Photonics of Some Monomethine Cyanine Dyes in Solutions and in Complexes with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New cyanine-oligonucleotide conjugates: relationships between chemical structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Конъюгация белков, модифицированных алкином или азидом, с азидами или алкинами красителей [ru.lumiprobe.com]
- 22. jenabioscience.com [jenabioscience.com]
- 23. interchim.fr [interchim.fr]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Sulfo Cy7 N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye. We will delve into its applications in bioorthogonal chemistry, provide quantitative data, detailed experimental protocols, and visualizations to facilitate its use in research and drug development.
Core Mechanism of Action: Bioorthogonal Click Chemistry
This compound is a functionalized cyanine (B1664457) dye that operates through a powerful and highly specific chemical reaction known as "click chemistry". The key to its mechanism lies in the terminal azide (B81097) group (-N3). This azide moiety allows for covalent labeling of biomolecules that have been modified to contain a complementary reactive partner. The primary mechanism of action for this compound is its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of copper-free click chemistry.
In this reaction, the azide group of this compound reacts specifically and efficiently with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which has been pre-attached to a target biomolecule (e.g., a protein, antibody, or cell surface). This reaction forms a stable triazole linkage, covalently attaching the fluorescent Sulfo Cy7 dye to the target.
The "copper-free" nature of this reaction is a significant advantage, as it avoids the cytotoxicity associated with copper catalysts used in the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This biocompatibility makes this compound an ideal tool for labeling and tracking biomolecules in living cells and whole organisms.
The sulfonated nature of the Cy7 dye confers high water solubility, preventing aggregation and ensuring its suitability for use in aqueous biological environments. Its fluorescence in the near-infrared (NIR) spectrum (typically excitation around 750 nm and emission around 773 nm) is another key feature. NIR light can penetrate tissues more deeply with reduced scattering and lower autofluorescence from endogenous molecules, making this compound particularly valuable for in vivo imaging applications.
Quantitative Data
The photophysical properties of this compound and related cyanine dyes are critical for experimental design. The following table summarizes key quantitative data for Sulfo-Cy7 azide.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₉KN₆O₇S₂ | [1] |
| Molecular Weight | 829.1 g/mol | [1] |
| Excitation Maximum (λex) | 750 nm | [1] |
| Emission Maximum (λem) | 773 nm | [1] |
| Extinction Coefficient | 240,600 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.24 | [1] |
| Solubility | Water, DMF, DMSO | [1] |
Experimental Protocols
General Protocol for Antibody Labeling with this compound via a DBCO-Modified Intermediate
This protocol describes a two-step process for labeling an antibody with this compound. First, the antibody is modified with a DBCO-NHS ester, and then the DBCO-modified antibody is reacted with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
This compound
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
-
DBCO-NHS Ester Solution Preparation:
-
Allow the DBCO-NHS ester vial to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Antibody-DBCO Conjugation:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be less than 20%.
-
Incubate the reaction for 60 minutes at room temperature with gentle shaking.
-
-
Purification of DBCO-Modified Antibody:
-
Remove unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.
-
-
This compound Labeling (SPAAC Reaction):
-
To the purified DBCO-modified antibody, add a 3-5 fold molar excess of this compound.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Purification:
-
Purify the this compound-labeled antibody from unreacted dye using a desalting column.
-
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for Sulfo Cy7).
-
Protocol for In Vivo Imaging of Labeled Cells
This protocol provides a general workflow for tracking this compound-labeled cells in a small animal model.
Materials:
-
This compound-labeled cells
-
Sterile PBS
-
Small animal in vivo imaging system with appropriate NIR filters
Procedure:
-
Cell Preparation:
-
Harvest this compound-labeled cells and wash them three times with sterile PBS to remove any unbound dye.
-
Resuspend the cells in sterile PBS at the desired concentration for injection.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal according to approved institutional protocols.
-
Inject the labeled cells into the animal via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). A typical injection volume is 100-200 µL.
-
-
In Vivo Imaging:
-
Acquire a baseline image of the animal before cell injection to assess autofluorescence.
-
Place the animal in the imaging system and acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Use an excitation filter around 750 nm and an emission filter around 780 nm.
-
-
Ex Vivo Organ Imaging (Optional):
-
At the end of the study, euthanize the animal and dissect the organs of interest.
-
Image the dissected organs to confirm the biodistribution of the labeled cells.
-
Mandatory Visualizations
Signaling Pathway Diagram
The tracking of cancer cell metastasis is a key application for in vivo imaging. The TGF-β signaling pathway is known to play a crucial role in promoting cancer cell migration and invasion. By labeling cancer cells with this compound, researchers can monitor their movement and colonization of distant organs in response to alterations in the TGF-β signaling pathway.
Caption: TGF-β signaling pathway promoting cancer cell metastasis, tracked with this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for labeling a target protein with this compound and its subsequent use in cellular imaging.
Caption: Workflow for labeling a target protein with this compound for cellular imaging.
Logical Relationship Diagram: SPAAC Reaction
This diagram illustrates the core chemical reaction between this compound and a DBCO-modified molecule.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of this compound.
References
An In-depth Technical Guide to the Spectral Properties of Sulfo Cy7 N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of Sulfo Cy7 N3, a near-infrared (NIR) water-soluble fluorescent dye. This document details its key photophysical characteristics, outlines standardized experimental protocols for their determination, and presents visual workflows for its characterization and application in bioconjugation.
Core Spectral and Photophysical Properties
This compound is a cyanine (B1664457) dye engineered for high performance in aqueous environments, making it an ideal candidate for labeling biomolecules in biological assays and in vivo imaging. Its azide (B81097) (N3) functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry." The quantitative spectral properties of this compound are summarized below for clear and easy comparison.
| Spectral Property | Value | Reference |
| Excitation Maximum (λmax) | 750 nm | [1][2][3][4] |
| Emission Maximum (λem) | 773 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | 240,600 M⁻¹cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.24 | [3][5] |
| Stokes Shift | 23 nm | [2] |
| Molecular Formula | C₄₀H₄₉KN₆O₇S₂ | [1][3][4] |
| Solubility | Good in water, DMF, and DMSO | [1][3][4] |
Experimental Protocols
Accurate characterization of fluorescent dyes is critical for reproducible and reliable experimental outcomes. The following sections detail generalized methodologies for measuring the key spectral parameters of this compound.
Measurement of Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule absorbs, which is fundamental for determining the optimal excitation wavelength. The fluorescence emission spectrum illustrates the wavelengths of light emitted by the dye upon excitation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS) or water. The concentration should be adjusted to have an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.
-
Instrumentation: Utilize a UV-Vis spectrophotometer to measure the absorbance spectrum and a spectrofluorometer to measure the emission spectrum.
-
Absorption Spectrum Measurement: Scan the absorbance of the dye solution across a relevant wavelength range (e.g., 600-850 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
-
Emission Spectrum Measurement: Excite the sample at its absorption maximum (750 nm). Record the fluorescence emission over a wavelength range red-shifted from the excitation wavelength (e.g., 760-850 nm). The peak of this spectrum is the emission maximum (λem).
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Measure Absorbance: Measure the absorbance of each dilution at the absorption maximum (750 nm) using a spectrophotometer.
-
Beer-Lambert Law: Plot the absorbance versus the concentration of the dilutions. The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and similar spectral properties (e.g., Indocyanine Green in DMSO).
-
Absorbance Matching: Prepare solutions of both the this compound sample and the reference standard with matched absorbances (typically < 0.1) at the excitation wavelength of the standard.
-
Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Protocol for Protein Labeling via Click Chemistry
This compound can be conjugated to alkyne-modified proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Methodology:
-
Protein Preparation: The protein of interest must first be functionalized with an alkyne group. This can be achieved through various biochemical methods, such as metabolic labeling with an alkyne-containing amino acid analog.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of the catalyst components: copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A copper ligand (e.g., TBTA or THPTA) is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Labeling Reaction:
-
In a reaction vessel, combine the alkyne-modified protein and this compound.
-
Add the copper ligand, followed by CuSO₄ and finally sodium ascorbate to initiate the reaction. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
-
Purification: Remove the excess dye and catalyst from the labeled protein using methods such as size exclusion chromatography, dialysis, or spin filtration.
-
Confirmation: Confirm the successful labeling of the protein through techniques like SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for Spectral Characterization
Caption: Workflow for Spectral Property Determination.
Signaling Pathway: Protein Labeling via Click Chemistry
Caption: Workflow for Protein Labeling with this compound.
References
- 1. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
Sulfo Cy7 N3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Sulfo Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) (N3) functional group. Its spectral properties, characterized by excitation and emission in the NIR region, make it an invaluable tool for deep-tissue in vivo imaging, where background autofluorescence is minimized. The presence of sulfonate groups enhances its water solubility, rendering it highly suitable for bioconjugation in aqueous environments without causing denaturation of sensitive biomolecules such as proteins and antibodies.[1] The azide moiety allows for its covalent attachment to other molecules through "click chemistry," a class of highly efficient and specific bioorthogonal reactions. This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use in bioconjugation, and a summary of its key applications.
Core Spectroscopic and Physicochemical Properties
The utility of a fluorescent dye is fundamentally defined by its spectral characteristics and physical properties. This compound exhibits favorable properties for a range of bioanalytical applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Stokes Shift | ~23 nm | [1] |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.24 | |
| Molecular Formula | C₄₀H₄₉N₆KO₇S₂ | |
| Molecular Weight | 829.08 g/mol | |
| Solubility | Good in water, DMF, and DMSO |
Bioconjugation via Click Chemistry
The azide group on this compound enables its participation in two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I) ions. This reaction forms a stable triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst must be considered for in vivo applications. The use of copper-chelating ligands like THPTA can mitigate this toxicity and protect biomolecules from damage by reactive oxygen species.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic catalyst and making it ideal for live-cell and in vivo applications.[4][5][6]
Experimental Protocols
The following sections provide detailed methodologies for labeling biomolecules with this compound using both CuAAC and SPAAC reactions.
Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of primary amines like Tris)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column (e.g., Sephadex G-25) for purification
-
Reaction tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
-
-
Protein Preparation:
-
Dissolve the alkyne-modified protein in a suitable buffer to a concentration of 1-10 mg/mL. The buffer should not contain primary amines or ammonium (B1175870) ions.
-
-
CuAAC Reaction Setup:
-
In a reaction tube, combine the alkyne-modified protein solution with a 3- to 10-fold molar excess of the this compound stock solution.
-
A few minutes before initiating the reaction, prepare the catalyst solution by mixing the CuSO₄ and THPTA ligand solutions at a 1:2 molar ratio.
-
Add the THPTA/CuSO₄ catalyst solution to the protein-dye mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 10-20 times that of the copper catalyst.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing or rotation can improve labeling efficiency.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein. The labeled protein can often be identified by its characteristic blue-green color.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
-
The purity and integrity of the labeled protein can be further assessed by SDS-PAGE and mass spectrometry.
-
Protocol 2: Labeling of a DBCO-Functionalized Antibody with this compound via SPAAC
This protocol outlines the labeling of an antibody functionalized with a DBCO group with this compound.
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25) or HPLC for purification
-
Reaction tubes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Antibody Preparation:
-
The DBCO-functionalized antibody should be at a concentration of 1-10 mg/mL in a buffer free of sodium azide, as azide will react with the DBCO groups.
-
-
SPAAC Reaction Setup:
-
In a reaction tube, mix the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the this compound stock solution.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5] Reaction times may vary depending on the concentration and reactivity of the components.
-
-
Purification of the Labeled Antibody:
-
Purify the labeled antibody from unreacted this compound using a desalting column or by liquid chromatography (e.g., size-exclusion or ion-exchange HPLC).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using spectrophotometry, measuring the absorbance at 280 nm and ~750 nm.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached dye.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the CuAAC and SPAAC experimental protocols.
Caption: Workflow for CuAAC Labeling.
Caption: Workflow for SPAAC Labeling.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a variety of applications:
-
In Vivo Imaging: Its NIR fluorescence allows for deep-tissue imaging with high signal-to-noise ratios, making it ideal for tracking the biodistribution of labeled molecules in living organisms.
-
Fluorescence Microscopy: Labeled biomolecules can be visualized in cells and tissues with high resolution.
-
Flow Cytometry: Provides distinct signals for precise cell sorting and analysis.
-
Biomolecule Labeling: Efficiently labels proteins, antibodies, peptides, and nucleic acids for various downstream applications.
-
Molecular Probes: Used in bioanalytical assays to study molecular interactions and dynamics.
This compound is a powerful near-infrared fluorescent probe for the site-specific labeling of biomolecules. Its excellent water solubility, high quantum yield, and bioorthogonal reactivity via its azide group make it a superior choice for a wide range of applications in biological research and drug development, particularly for in vivo imaging studies. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this versatile dye in their experimental workflows.
References
A Technical Guide to Azide-Reactive NIR Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of azide-reactive near-infrared (NIR) dyes and their application in in vivo imaging. Leveraging the power of bioorthogonal click chemistry, these specialized fluorophores offer a robust platform for the sensitive and specific visualization of biological processes in living organisms, a critical tool in preclinical research and drug development.
Introduction to Azide-Reactive NIR Dyes and Bioorthogonal Imaging
Near-infrared (NIR) imaging, particularly in the 700-900 nm window, provides significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence compared to visible light imaging. Azide-reactive NIR dyes are a class of fluorophores that have been functionalized to react specifically with azide (B81097) groups. This reactivity is central to a powerful two-step imaging strategy rooted in bioorthogonal chemistry.
This strategy typically involves two key stages:
-
Metabolic Labeling: A biomolecule of interest is metabolically tagged with an azide-containing precursor. For example, unnatural azido-sugars can be incorporated into the glycan structures on cell surfaces.
-
In Vivo Click Chemistry: An azide-reactive NIR dye, often functionalized with a strained alkyne like dibenzocyclooctyne (DBCO), is administered. This dye then circulates through the body and undergoes a highly specific and rapid strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with the azide-tagged biomolecules. This "click" reaction forms a stable covalent bond, effectively "turning on" or localizing the NIR fluorescence at the site of interest.
This approach is particularly advantageous for dynamic imaging in live animals as it often does not require the washing away of unbound probes, a significant challenge in in vivo settings.
Key Classes of Azide-Reactive NIR Dyes
Several classes of NIR dyes have been adapted for azide-reactive bioorthogonal imaging. The choice of dye depends on the specific application, required photophysical properties, and the biological environment.
-
Si-Rhodamines: Silicon-substituted rhodamine dyes are a prominent class of NIR fluorophores known for their excellent brightness, high photostability, and cell permeability. Azide-reactive derivatives of Si-rhodamines have been developed as fluorogenic probes, exhibiting a significant increase in fluorescence upon reaction with an alkyne, making them ideal for no-wash imaging.
-
Aza-BODIPY Dyes: Aza-boron-dipyrromethene (aza-BODIPY) dyes are characterized by their sharp absorption and emission peaks in the NIR region, high molar extinction coefficients, and tunable photophysical properties. Their scaffolds can be readily modified to incorporate azide-reactive handles for bioorthogonal applications.
-
Cyanine (B1664457) Dyes: Cyanine dyes, such as Cy5 and Cy7 derivatives, are a well-established class of NIR fluorophores used in a wide range of biological imaging applications. Azide-functionalized cyanine dyes are available for click chemistry-based labeling strategies.
-
Pyrrolopyrrole Cyanine (PPCy) Dyes: PPCy dyes are a newer class of NIR fluorophores that exhibit exceptional photostability and high quantum yields compared to traditional cyanine dyes. The development of clickable PPCy dyes has expanded their utility in demanding in vivo imaging experiments.
Quantitative Comparison of Azide-Reactive NIR Dyes
The selection of an appropriate azide-reactive NIR dye is critical for successful in vivo imaging. The following table summarizes the key photophysical properties of representative dyes from different classes.
| Dye Class | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fold Fluorescence Enhancement |
| Si-Rhodamine | 3-Azido-4,6-dimethoxy-Si-rhodamine 9 | ~660 | ~670 | 0.005 (pre-click) to 0.24 (post-click) | N/A | up to 48-fold[1] |
| Aza-BODIPY | Generic Aza-BODIPY | 650-800 | 670-850 | Generally high | High | N/A |
| Cyanine | Azide-Cy5 | ~650 | ~670 | ~0.28 | ~250,000 | N/A |
| PPCy | Alkyne-PPCy (for reaction with azide) | ~750 | ~780 | >0.50 | High | N/A |
Note: Data for Aza-BODIPY and Cyanine dyes are representative of the general class, as specific data for azide-reactive versions with fold enhancement are not always readily available in a comparative format. N/A indicates data not available in the reviewed sources.
Detailed Experimental Protocols
Successful in vivo imaging using azide-reactive NIR dyes relies on carefully executed experimental protocols. The following provides a detailed methodology for a typical experiment involving metabolic labeling of tumor cells with an azido-sugar followed by in vivo imaging with a SPAAC-compatible NIR dye.
Protocol 1: Metabolic Labeling of Tumor-Bearing Mice with Ac₄ManNAz
This protocol describes the metabolic incorporation of an azide group into the sialoglycans of tumor cells in a mouse model using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile syringes and needles for injection
Procedure:
-
Preparation of Ac₄ManNAz Solution:
-
Dissolve Ac₄ManNAz in a minimal amount of DMSO.
-
Further dilute the stock solution in sterile PBS to the final desired concentration. A typical final concentration is prepared for a daily dose of 100-300 mg/kg. The final DMSO concentration should be below 5% to minimize toxicity.
-
-
Administration of Ac₄ManNAz:
-
Administer the Ac₄ManNAz solution to the tumor-bearing mice. This can be done via:
-
Intraperitoneal (IP) injection: Administer the prepared solution daily for 5-7 consecutive days.
-
Drinking water: Add the Ac₄ManNAz to the drinking water at a concentration that ensures the desired daily dosage, and provide this as the sole source of drinking water for 5-7 days.
-
-
-
Metabolic Incorporation Period:
-
Allow the mice to metabolize the azido-sugar for the chosen duration. During this time, the azide group will be incorporated into sialic acids on the surface of various cells, including the tumor cells.
-
-
Proceed to Imaging:
-
After the labeling period, the animals are ready for the administration of the azide-reactive NIR dye as described in Protocol 2.
-
Protocol 2: In Vivo Imaging with a SPAAC-Reactive NIR Dye
This protocol details the steps for imaging azide-labeled tumors in a live mouse using a copper-free, strain-promoted click reaction with a DBCO-functionalized NIR dye.
Materials:
-
Azide-labeled mouse (from Protocol 1)
-
DBCO-functionalized NIR dye (e.g., DBCO-Cy5, DBCO-IRDye800CW)
-
Sterile vehicle for dye injection (e.g., sterile PBS or saline)
-
Anesthesia (e.g., isoflurane)
-
Small animal in vivo imaging system (e.g., IVIS, Pearl Trilogy)
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain the animal's body temperature using a warming pad.
-
-
Probe Preparation:
-
Dissolve the DBCO-functionalized NIR dye in a sterile vehicle to the desired concentration. A typical dose is between 0.5 - 5 mg/kg body weight. The injection volume is typically 100-200 µL.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) image of the mouse to measure background autofluorescence. Use the appropriate excitation and emission filters for the chosen NIR dye.
-
-
Probe Administration:
-
Inject the prepared dye solution into the mouse, typically via tail vein injection.
-
-
Image Acquisition:
-
Begin acquiring images immediately after injection to monitor the initial distribution of the probe.
-
Continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
-
Typical Imaging Parameters:
-
Excitation: Use a laser or filtered light source appropriate for the dye's excitation maximum (e.g., 640 nm for Cy5, 785 nm for IRDye800CW).
-
Emission: Use a long-pass or band-pass filter appropriate for the dye's emission maximum (e.g., 680 nm for Cy5, 820 nm for IRDye800CW).
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation of the detector (typically ranging from milliseconds to several seconds).
-
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor region and other organs of interest.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe accumulation.
-
-
Ex Vivo Confirmation (Optional):
-
At the end of the experiment, euthanize the mouse and dissect the tumor and other major organs.
-
Image the dissected tissues ex vivo to confirm the in vivo imaging results and to get a more precise measurement of probe distribution.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in azide-reactive NIR dye imaging. The following sections provide Graphviz diagrams for the metabolic incorporation pathway and the overall experimental workflow.
Metabolic Incorporation of N-azidoacetylmannosamine (ManNAz)
The following diagram illustrates the metabolic pathway by which exogenously supplied peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is incorporated into cell surface sialoglycans.
Caption: Metabolic pathway of Ac₄ManNAz incorporation into cell surface sialoglycans.
Experimental Workflow for In Vivo Bioorthogonal Imaging
This diagram outlines the logical steps involved in performing an in vivo imaging experiment using metabolic labeling and azide-reactive NIR dyes.
Caption: Experimental workflow for in vivo bioorthogonal imaging.
Conclusion and Future Perspectives
Azide-reactive NIR dyes, in conjunction with bioorthogonal click chemistry, represent a powerful and versatile platform for in vivo molecular imaging. This technical guide provides a foundational understanding of the available tools, their quantitative properties, and detailed protocols for their implementation. The ability to specifically label and visualize biomolecules in living animals offers profound insights into disease progression, drug efficacy, and fundamental biological processes.
Future developments in this field are likely to focus on the creation of new azide-reactive NIR dyes with improved photophysical properties, such as higher quantum yields, greater photostability, and longer emission wavelengths into the NIR-II window (1000-1700 nm) for even deeper tissue imaging. Furthermore, the development of novel azide-containing metabolic precursors will expand the range of biological targets that can be studied with this powerful imaging modality. As these technologies continue to evolve, they will undoubtedly play an increasingly critical role in advancing biomedical research and the development of new therapeutics.
References
Sulfo Cy7 N3: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility and stability of Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) moiety for bio-conjugation via click chemistry. Understanding these core characteristics is critical for the successful design and execution of experiments in molecular imaging, drug development, and diagnostics.
Solubility Profile
The incorporation of sulfonate groups significantly enhances the aqueous solubility of the Cy7 core structure, making this compound an ideal choice for labeling biologically sensitive molecules like proteins and antibodies that may be denatured by organic co-solvents.
Quantitative Solubility Data
While precise numerical values for this compound are not broadly published, data from closely related sulfonated cyanine (B1664457) dyes and manufacturer information provide a strong basis for its solubility characteristics. The dye exhibits excellent solubility in aqueous buffers and polar organic solvents.
| Solvent | Reported Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 100 mg/mL | Sonication may be required for rapid dissolution. Use of anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1] |
| Water / Aqueous Buffers (e.g., PBS) | Good | Not specified | The presence of sulfonate groups ensures high water solubility, eliminating the need for organic co-solvents in labeling reactions.[2][3] |
| Dimethylformamide (DMF) | Good | Not specified | A common alternative to DMSO for creating stock solutions.[2][4][5] |
| Methanol / Ethanol | Moderate | Not specified | Generally less effective than DMSO or DMF for high-concentration stock solutions. |
| Non-polar Solvents (e.g., Chloroform) | Insoluble | N/A | Due to its charged sulfonate groups, the dye is practically insoluble in non-polar organic solvents.[6] |
Experimental Protocol: Preparing Stock Solutions
A well-dissolved, high-concentration stock solution is crucial for accurate downstream dilutions and conjugation reactions.
-
Bring to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Solvent Addition: Add a small volume of anhydrous DMSO or DMF using a calibrated pipette to the vial to achieve a high concentration (e.g., 10-20 mM).
-
Dissolution: Vortex the vial for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C, protected from light.
Stability Profile
This compound offers robust stability when handled and stored correctly. Its photostability is noted to be an improvement over the parent Cy7 dye.
Summary of Stability Data
| Condition | Stability | Recommendations and Notes |
| Storage (Solid) | Stable for up to 24 months | Store at -20°C in a desiccator, protected from light.[5] Shipped at ambient temperature.[4][5] |
| Storage (Solution) | Stable for up to 6 months at -80°C or 1 month at -20°C | Aliquot to minimize freeze-thaw cycles. Protect from light.[1] |
| pH | High stability across a wide pH range (approx. 3.5 - 8.5) | The fluorescence intensity of sulfonated cyanine dyes is largely independent of pH within this physiological and experimental range.[7] |
| Photostability | High | As a sulfonated cyanine dye, it possesses greater photostability than many other fluorophores.[6][8] However, prolonged exposure to intense light will cause photobleaching. Minimize light exposure during experiments. |
| Temperature | Good | Stable at room temperature for the duration of typical labeling reactions (1-2 hours). Avoid prolonged heating. |
Experimental Protocol: Assessing pH Stability
This protocol determines the effect of pH on the fluorescence intensity of this compound.
-
Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., sodium acetate (B1210297) for pH 4-5, sodium phosphate (B84403) for pH 6-8, sodium bicarbonate for pH 9).
-
Prepare Dye Solutions: From a central stock solution (e.g., in DMSO), prepare a dilute, 1 µM solution of this compound in each of the prepared buffers.
-
Incubation: Allow the solutions to equilibrate for 15-30 minutes at room temperature, protected from light.
-
Spectrofluorometry: Using a spectrofluorometer, measure the fluorescence emission spectrum (e.g., 760-850 nm) for each sample using a fixed excitation wavelength (~750 nm).
-
Analysis: Plot the peak fluorescence intensity against the buffer pH. For this compound, the intensity is expected to remain relatively constant across the tested physiological range.
Experimental Workflows and Visualizations
This compound is primarily used in click chemistry for the fluorescent labeling of biomolecules. Below are key workflows and conceptual diagrams.
Workflow for Protein Labeling via CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific method for conjugating this compound to an alkyne-modified protein.
Caption: Workflow for labeling an alkyne-protein with this compound.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling 1 mg of an alkyne-modified antibody (~150 kDa). Molar ratios should be optimized for specific applications.
-
Prepare Antibody: Dissolve 1 mg of the alkyne-modified antibody in 500 µL of PBS, pH 7.4.
-
Prepare Dye: Add a 10-20 fold molar excess of this compound from a 10 mM DMSO stock solution to the antibody solution. (For a 1 mg/mL antibody solution, this is ~0.67-1.33 µL of dye stock).
-
Prepare Catalyst: In a separate tube, prepare a fresh catalyst premix. Add 5 µL of a 20 mM CuSO₄ solution to 10 µL of a 50 mM THPTA (ligand) solution.
-
Initiate Reaction: Add the CuSO₄/THPTA premix to the antibody/dye mixture. Immediately add 25 µL of a freshly prepared 100 mM sodium ascorbate solution to the reaction.
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purify: Remove unconjugated dye and reaction components using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 750 nm (for Sulfo Cy7). Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and dye.
Logical Workflow for Stability Testing
Assessing stability involves subjecting the dye to various stressors and measuring the impact on its key properties, primarily fluorescence.
Caption: Logical workflow for assessing dye stability under various conditions.
Application Example: Visualizing EGFR Signaling
This compound can be conjugated to molecules that target specific cellular components. For instance, an antibody against the Epidermal Growth Factor Receptor (EGFR), labeled with Sulfo Cy7, can be used to visualize a critical cancer-related signaling pathway.
Caption: Visualizing EGFR pathway activation with a Cy7-labeled antibody.
References
- 1. Simultaneous Imaging and Therapy Using Epitope-Specific Anti-Epidermal Growth Factor Receptor (EGFR) Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Immuno-PET Tracer to Image PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Immuno-PET Tracer to Image PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Genetically encoded fluorescent biosensors for GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Storage and Handling of Sulfo Cy7 N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage, handling, and experimental considerations for Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) group for bioorthogonal click chemistry applications. Adherence to these guidelines is crucial for ensuring the stability, performance, and safety of this reagent in sensitive research and development settings.
Core Properties and Specifications
This compound is a versatile tool for labeling and detecting alkyne-modified biomolecules. Its high water solubility, a result of sulfonation, simplifies its use in aqueous buffers common in biological experiments. The azide moiety allows for specific covalent bond formation with terminal alkynes or strained cyclooctynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Molecular Weight | ~829.1 g/mol | [1] |
| Excitation Maximum (Ex) | ~750 nm | [1] |
| Emission Maximum (Em) | ~773 nm | [1] |
| Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.24 | [1] |
| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [1] |
Storage and Stability
Proper storage is paramount to maintain the integrity and reactivity of this compound. The compound is sensitive to light and temperature, and its stability is dependent on whether it is in solid form or in solution.
Recommended Storage Conditions
| Form | Temperature | Duration | Light/Moisture Conditions |
| Solid | -20°C | Up to 24 months | Protect from light, desiccate |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light |
Handling Notes:
-
Upon receipt, store the solid compound at -20°C in a desiccator to prevent degradation from moisture and light.[2][3]
-
For transportation, the solid form is stable at room temperature for up to three weeks.[2][3]
-
Once dissolved, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is critical for reproducible experimental results.
Protocol for 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous (dry) dimethyl sulfoxide (DMSO) to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (assuming MW ~829.1 g/mol ), add approximately 120.6 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Experimental Protocols: Click Chemistry Conjugation
This compound is primarily used in click chemistry reactions to label alkyne-containing molecules. The two main approaches are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for labeling an alkyne-modified protein with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
Protein extraction buffer or PBS
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.
-
90 µL PBS buffer
-
50 µL of alkyne-modified protein lysate (1-5 mg/mL)
-
20 µL of 2.5 mM this compound (diluted from 10 mM stock)
-
-
Add Catalyst and Ligand:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of 300 mM freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Vortex the mixture briefly.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove the excess dye and catalyst from the labeled protein using a desalting column (e.g., Sephadex G-25) or by dialysis.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is a copper-free click chemistry method ideal for live-cell imaging and other applications where copper toxicity is a concern. This protocol outlines the general steps for labeling a molecule containing a strained alkyne (e.g., DBCO, BCN) with this compound.
Materials:
-
Strained alkyne-containing molecule in a suitable buffer
-
This compound stock solution (10 mM in DMSO or water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Dissolve the strained alkyne-containing molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dilute the this compound stock solution in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of this compound is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the alkyne-molecule and this compound.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and reactivity.[5]
-
-
Purification:
-
Purify the labeled product from excess this compound using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Visualized Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: Copper-free workflow for labeling a strained alkyne-containing molecule via SPAAC.
Logical Relationship of Click Chemistry Reactions
Caption: Logical relationship between this compound and its primary click chemistry reactions.
References
The Nexus of Specificity and Signal: An In-depth Technical Guide to Click Chemistry with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of modern biological research and drug development, the ability to selectively tag and visualize biomolecules is paramount. Click chemistry, a concept introduced by K. Barry Sharpless in 2001, has emerged as a powerful tool for achieving this with unparalleled efficiency and specificity.[1] This guide provides a comprehensive technical overview of the principles and applications of click chemistry, with a particular focus on its synergy with fluorescent dyes for illuminating complex biological processes.
At its core, click chemistry describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high selectivity in complex biological environments without interfering with native biochemical processes.[2][3] This bioorthogonality is crucial for applications in living cells and organisms.[3] The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions enable the covalent ligation of two molecules, one functionalized with an azide (B81097) and the other with an alkyne, to form a stable triazole linkage.[4]
The marriage of click chemistry with fluorescent dyes provides a versatile platform for a myriad of applications, from tracking biomolecules and elucidating signaling pathways to developing targeted therapeutics and diagnostic agents.[4] By functionalizing fluorescent probes with either an azide or an alkyne, researchers can "click" them onto target biomolecules that have been metabolically, genetically, or chemically engineered to bear the complementary reactive handle.
Core Principles of Click Chemistry for Fluorescent Labeling
The two primary forms of click chemistry utilized for fluorescent labeling are CuAAC and SPAAC. The choice between them often depends on the specific application, particularly the tolerance of the biological system to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, renowned for its speed and efficiency.[5] It involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.[7]
Key Features of CuAAC:
-
High Reaction Rates: CuAAC reactions are exceptionally fast, often proceeding to completion in minutes to a few hours at room temperature.[8]
-
High Specificity: The reaction is highly specific for azides and terminal alkynes, with minimal side reactions.[9][10]
-
Versatility: It is compatible with a wide range of solvents, including aqueous buffers, making it suitable for bioconjugation.[6]
However, the requirement for a copper catalyst can be a limitation in living systems due to the potential for cellular toxicity.[11] To mitigate this, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) ion and reduce its toxicity.[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC was developed as a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[] The high ring strain of the cyclooctyne provides the driving force for the reaction.[13]
Key Features of SPAAC:
-
Copper-Free: The absence of a copper catalyst makes it highly biocompatible and ideal for live-cell and in vivo imaging.[]
-
Bioorthogonal: Like CuAAC, SPAAC is highly bioorthogonal.
-
Moderate Reaction Rates: While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently fast for many biological applications.[14]
Fluorescent Dyes for Click Chemistry
A vast and ever-expanding palette of fluorescent dyes is available with azide or alkyne modifications, covering the entire visible spectrum and extending into the near-infrared (NIR) region. The choice of dye depends on the specific application, considering factors such as brightness, photostability, and spectral properties.
Quantitative Data of Common "Clickable" Fluorescent Dyes
The following table summarizes the key photophysical properties of a selection of commercially available fluorescent dyes functionalized for click chemistry. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorescent Dye | Modification | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| BDP FL | Azide | 503 | 509 | 92,000[8] | 0.97[8] | 89,240 |
| AF 488 (Alexa Fluor 488) | Azide | 495[15] | 519[15] | 71,800[15] | 0.91[15] | 65,338 |
| Rhodamine 110 | Azide | 501 | 525 | Not specified | Not specified | Not specified |
| Cyanine3 (Cy3) | Alkyne | 555 | 570 | 150,000 | 0.31[16] | 46,500 |
| BDP 630/650 | Azide | 630 | 650 | High[17] | High[17] | Not specified |
| Cyanine5.5 (Cy5.5) | Alkyne | 683 | 703 | 250,000[4] | 0.27[4] | 67,500 |
Experimental Protocols
The following sections provide detailed methodologies for common applications of click chemistry with fluorescent dyes.
Protocol 1: Fluorescent Labeling of Nascent Proteins in Live Cells via CuAAC
This protocol describes the metabolic labeling of newly synthesized proteins with a non-canonical amino acid containing an azide group, followed by fluorescent tagging using a CuAAC reaction.
Materials:
-
Mammalian cells of interest
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Alkyne-functionalized fluorescent dye (e.g., alkyne-TAMRA)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, appropriate ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Fluorescence microscope
Methodology:
-
Metabolic Labeling:
-
Culture mammalian cells to the desired confluency.
-
Replace the normal growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the starvation medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and culture for 1-4 hours. This allows for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction (CuAAC):
-
Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the following in order: PBS, alkyne-fluorescent dye (e.g., 1-10 µM), CuSO₄ (e.g., 100 µM), a copper-protecting ligand (e.g., 500 µM THPTA), and freshly prepared reducing agent (e.g., 5 mM sodium ascorbate).
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent dye.
-
Protocol 2: SPAAC Labeling of Cell Surface Glycans
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display azide groups, using a copper-free SPAAC reaction.
Materials:
-
Live cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Metabolic Glycoengineering:
-
Culture cells in their normal growth medium supplemented with Ac₄GalNAz (typically 25-50 µM) for 24-48 hours. This allows the cells to metabolize the azido (B1232118) sugar and display it on their surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a solution of the DBCO-functionalized fluorescent dye in cell culture medium or PBS at the desired concentration (e.g., 5-20 µM).
-
Incubate the cells with the dye solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove any unbound dye.
-
The cells can now be imaged live using a fluorescence microscope or analyzed by flow cytometry.
-
Protocol 3: FRET Imaging of Protein-Protein Interactions Using Click Chemistry
This protocol describes a method to study protein-protein interactions using Förster Resonance Energy Transfer (FRET) by labeling the interacting partners with a donor and an acceptor fluorophore via click chemistry.
Materials:
-
Cells expressing the two proteins of interest, each engineered to contain a unique clickable handle (e.g., one with an incorporated alkyne-containing unnatural amino acid and the other with an azide-containing unnatural amino acid).
-
Azide-functionalized donor fluorescent dye (e.g., azide-Alexa Fluor 488).
-
Alkyne-functionalized acceptor fluorescent dye (e.g., alkyne-Alexa Fluor 594).
-
Reagents for either CuAAC or SPAAC (as described in previous protocols).
-
FRET-capable fluorescence microscope with appropriate laser lines and emission filters for the donor and acceptor dyes.
Methodology:
-
Protein Labeling:
-
Express the proteins of interest with their respective clickable handles in the cells.
-
Perform the click chemistry reaction to label one protein with the donor dye and the other with the acceptor dye, following a protocol similar to those described above (either CuAAC or SPAAC, depending on the system). Ensure thorough washing to remove unbound dyes.
-
-
FRET Imaging and Data Acquisition:
-
Identify cells co-expressing both labeled proteins.
-
Acquire three sets of images:
-
Donor Image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
-
Acceptor Image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
FRET Image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
-
Data Analysis:
-
Correct the FRET image for donor bleed-through and acceptor cross-excitation.
-
Calculate the FRET efficiency (E) using an appropriate method, such as the sensitized emission method or acceptor photobleaching method.
-
Analyze the spatial distribution and magnitude of the FRET signal to infer the proximity and interaction of the two proteins.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway that can be investigated using click chemistry and fluorescent dyes.
Caption: Experimental workflow for metabolic labeling and SPAAC-mediated fluorescent detection of cell surface glycans.
Caption: Workflow for visualizing GPCR internalization using click chemistry-mediated fluorescent labeling.
Caption: Logical workflow for studying protein-protein interactions using FRET with click chemistry-labeled proteins.
Conclusion
Click chemistry, in conjunction with fluorescent dyes, offers a powerful and versatile toolkit for modern biological research and drug development. Its bioorthogonality, specificity, and efficiency enable the precise labeling and visualization of biomolecules in complex biological systems. The choice between CuAAC and SPAAC allows for flexibility depending on the experimental context, while the ever-growing palette of "clickable" fluorescent dyes provides a wide range of options for multicolor imaging and FRET-based studies. The detailed protocols and workflows presented in this guide serve as a starting point for researchers looking to harness the power of click chemistry to illuminate the intricate workings of the cell. As this technology continues to evolve, it will undoubtedly play an increasingly important role in advancing our understanding of biology and in the development of new therapeutic and diagnostic strategies.
References
- 1. Azide-fluor 488 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide-Fluor 488 90 (HPLC) [sigmaaldrich.com]
- 4. Cyanine 5.5 alkyne [equivalent to Cy5.5® alkyne] | AAT Bioquest [aatbio.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Extinction Coefficient [BODIPY 630/650] | AAT Bioquest [aatbio.com]
- 7. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BDP FL azide, 100mg | Labscoop [labscoop.com]
- 9. scispace.com [scispace.com]
- 10. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Sulfo Cy7 N3 Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Sulfo Cy7 N3, a water-soluble near-infrared (NIR) fluorescent dye, in click chemistry applications. This dye is particularly valuable for the labeling and detection of biomolecules in various research and drug development contexts, owing to its high water solubility, NIR fluorescence which minimizes background autofluorescence from biological samples, and the versatility of click chemistry for bioconjugation.[1][2]
This compound contains an azide (B81097) functional group that can be covalently linked to alkyne-modified biomolecules through two primary click chemistry pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] CuAAC offers rapid reaction kinetics, while SPAAC provides a copper-free alternative that is advantageous for in vivo applications where copper toxicity is a concern.[4][5]
Overview of this compound
This compound is a sulfonated cyanine (B1664457) dye, an analog of Cy7®, with improved photophysical properties.[1] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [6] |
| Emission Maximum (λem) | ~773 nm | [6] |
| Solubility | Water, DMF, DMSO | [6] |
| Storage Conditions | -20°C in the dark | [1] |
Click Chemistry Reaction Mechanisms
Click chemistry enables the efficient and specific conjugation of this compound to alkyne-containing molecules, such as proteins and oligonucleotides.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between the terminal alkyne on the biomolecule and the azide group of this compound, forming a stable triazole linkage.[7]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the biomolecule, which readily reacts with the azide group of this compound without the need for a catalyst.[3][4] This is particularly useful for live-cell imaging and in vivo studies.[4]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction mechanism.
Experimental Protocols
The following protocols provide a general framework for labeling proteins and oligonucleotides with this compound using both CuAAC and SPAAC methods. Optimization may be required for specific biomolecules and applications.
Labeling of Alkyne-Modified Proteins
This protocol is adapted for labeling proteins containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a buffer free of primary amines (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Protein purification resin (e.g., Sephadex G-25)
Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
CuSO4: 20 mM in nuclease-free water.
-
THPTA/TBTA: 100 mM in nuclease-free water/DMSO.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
Protocol:
-
Prepare the protein solution: Adjust the concentration of the alkyne-modified protein to 2-10 mg/mL in a suitable buffer.[6]
-
Prepare the catalyst premix: In a microcentrifuge tube, mix CuSO4 and THPTA/TBTA in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO4 with 5.0 µL of 50 mM THPTA.[8]
-
Initiate the reaction: In a separate tube, combine the protein solution with the this compound stock solution. A molar excess of 10-20 fold of the dye over the protein is recommended as a starting point.[6]
-
Add the catalyst premix to the protein-dye mixture.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.[8]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by size-exclusion chromatography using a Sephadex G-25 column or a similar resin.[6]
This protocol is for labeling proteins modified with a strained alkyne (e.g., DBCO).
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Protein purification resin (e.g., Sephadex G-25)
Protocol:
-
Prepare the protein solution: Adjust the concentration of the strained alkyne-modified protein to 1-10 mg/mL.
-
Prepare the dye solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Initiate the reaction: Add a 3-10 fold molar excess of the this compound solution to the protein solution.[9]
-
Incubate: Gently mix and incubate at room temperature to 37°C for 1-12 hours, protected from light. The reaction progress can be monitored to determine the optimal time.[9]
-
Purification: Purify the labeled protein using size-exclusion chromatography as described for the CuAAC protocol.
Labeling of Alkyne-Modified Oligonucleotides
This protocol is designed for labeling oligonucleotides containing a terminal alkyne.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO4)
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Ethanol (B145695) or acetone (B3395972) for precipitation
Protocol:
-
Prepare the oligonucleotide solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Prepare stock solutions: As described in the protein CuAAC protocol.
-
Set up the reaction: In a microcentrifuge tube, combine the oligonucleotide solution, this compound (1.5-fold molar excess over the oligonucleotide), and DMSO to 50% of the final volume.[10]
-
Add freshly prepared sodium ascorbate to a final concentration of 0.5 mM.[10]
-
Add the catalyst: Prepare a Cu-TBTA complex by mixing CuSO4 and TBTA stock solutions. Add this complex to the reaction mixture to a final concentration of 0.5 mM.[10]
-
Incubate: Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.[10]
-
Purification: Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold ethanol or acetone. Centrifuge to pellet the conjugate, wash the pellet, and resuspend in a suitable buffer.[10]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound click chemistry reactions. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
| Parameter | Recommended Range | Notes |
| Protein Labeling (CuAAC & SPAAC) | ||
| Protein Concentration | 1 - 10 mg/mL[6][9] | Higher concentrations can improve reaction efficiency. |
| Dye:Protein Molar Ratio | 3x - 20x[6][9] | Optimization is recommended. |
| Reaction Temperature | Room Temperature - 37°C[9] | |
| Reaction Time | 1 - 12 hours[9] | Monitor reaction progress for optimization. |
| Oligonucleotide Labeling (CuAAC) | ||
| Oligonucleotide Concentration | 20 - 200 µM[10] | |
| Dye:Oligonucleotide Molar Ratio | 1.5x[10] | |
| Final DMSO Concentration | 50% (v/v)[10] | |
| Final Ascorbic Acid Concentration | 0.5 mM[10] | |
| Final Cu-TBTA Concentration | 0.5 mM[10] | |
| Reaction Time | Overnight[10] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for biomolecule labeling with this compound via click chemistry.
Caption: General experimental workflow for labeling biomolecules with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Oligonucleotide labeling_TargetMol [targetmol.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. confluore.com [confluore.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo Cy7 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction is characterized by its high yield, specificity, and compatibility with aqueous environments, making it an invaluable tool for bioconjugation.[1][2][3][4] Sulfo Cy7 Azide (B81097) is a water-soluble, near-infrared (NIR) fluorescent dye ideal for in vivo imaging and other sensitive biological applications due to its minimal background fluorescence and deep tissue penetration.[5][6][7] These application notes provide detailed protocols for the use of Sulfo Cy7 Azide in CuAAC reactions, guidance on reaction optimization, and examples of its application in cellular imaging and biomolecule labeling.
Properties of Sulfo Cy7 Azide
Sulfo Cy7 Azide possesses spectral and physical properties that make it highly suitable for a range of biological applications.
| Property | Value | Reference |
| Excitation Maximum | ~750 nm | BroadPharm |
| Emission Maximum | ~773 nm | BroadPharm |
| Quantum Yield | 0.24 | BroadPharm |
| Molar Extinction Coefficient | 240,600 M⁻¹cm⁻¹ | BroadPharm |
| Solubility | Water, DMF, DMSO | BroadPharm |
| Storage | -20°C in the dark | [6] |
Core Reaction Mechanism
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[3][8] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage by reactive oxygen species (ROS) generated during the reaction, a copper-chelating ligand is crucial.[3][8] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand widely used for this purpose.[8]
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Protein with Sulfo Cy7 Azide
This protocol provides a general method for labeling a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein
-
Sulfo Cy7 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Stock Solutions:
-
Alkyne-Protein: Prepare a 1-2 mg/mL solution in an amine-free buffer.
-
Sulfo Cy7 Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄/THPTA Complex: Prepare a solution with 20 mM CuSO₄ and 100 mM THPTA in water (1:5 molar ratio).
-
Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the Sulfo Cy7 Azide stock solution to the protein solution. The final concentration of the azide should be in excess (e.g., 4-10 molar equivalents) of the protein.
-
Add the CuSO₄/THPTA complex solution to the reaction mixture. A typical final concentration is 2.5 mM of the complex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 mM.
-
Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein and determine the concentration and degree of labeling.
Recommended Reagent Concentrations:
| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (relative to protein) |
| Alkyne-Protein | 1-2 mg/mL | 10-50 µM | 1 |
| Sulfo Cy7 Azide | 10 mM in DMSO | 40-500 µM | 4-10 |
| CuSO₄/THPTA | 20 mM / 100 mM | 2.5 mM | 25 |
| Sodium Ascorbate | 100 mM | 40 mM | 40 |
Protocol 2: Optimization of CuAAC Labeling
To achieve optimal labeling efficiency, it is recommended to perform a titration of the Sulfo Cy7 Azide.
Procedure:
-
Set up parallel reactions as described in Protocol 1.
-
Vary the molar equivalents of Sulfo Cy7 Azide (e.g., 2, 4, 6, 8, 10 equivalents relative to the alkyne-protein).
-
After the reaction and purification, measure the absorbance of the protein at 280 nm and the Sulfo Cy7 dye at ~750 nm.
-
Calculate the Degree of Labeling (DOL) for each condition to determine the optimal dye-to-protein ratio.
Hypothetical Optimization Results:
| Molar Equivalents of Sulfo Cy7 Azide | Degree of Labeling (DOL) |
| 2 | 0.8 |
| 4 | 1.5 |
| 6 | 1.9 |
| 8 | 2.1 |
| 10 | 2.2 |
Application: Imaging of Labeled Antibodies
This section outlines a workflow for labeling an antibody with Sulfo Cy7 Azide for subsequent use in cellular imaging.
Application in Signaling Pathway Visualization
Sulfo Cy7 Azide-labeled biomolecules can be used to track and visualize their interactions within cellular signaling pathways. For example, an antibody targeting a specific cell surface receptor (e.g., a receptor tyrosine kinase, RTK) can be labeled and used to monitor receptor internalization and trafficking upon ligand binding.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reducing agent | Always use a freshly prepared solution of sodium ascorbate. |
| Low concentration of reactants | Increase the concentration of the Sulfo Cy7 Azide and/or the copper catalyst. | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS or HEPES. | |
| Protein Precipitation | Oxidative damage | Ensure a sufficient excess of the THPTA ligand (at least 5 equivalents to copper) is used.[3][8] |
| High concentration of organic solvent | Minimize the amount of DMSO added with the dye stock solution. | |
| High Background Signal | Incomplete removal of unreacted dye | Ensure thorough purification using an appropriate size-exclusion column. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction with Sulfo Cy7 Azide is a robust and versatile method for labeling biomolecules for a wide range of applications in research and drug development. The protocols and guidelines presented here provide a framework for successful conjugation and subsequent use in cellular imaging and pathway analysis. Careful optimization of reaction conditions is recommended to achieve the desired degree of labeling and preserve the function of the target biomolecule.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Sulfo Cy7 N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has revolutionized the fields of chemical biology, drug development, and bioconjugation. This copper-free click chemistry reaction enables the specific and efficient covalent labeling of biomolecules in complex biological systems without interfering with native cellular processes. Sulfo Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) functional group, making it an ideal probe for SPAAC reactions in aqueous environments. Its spectral properties in the NIR window (700-900 nm) allow for deep tissue imaging with minimal autofluorescence, providing a high signal-to-background ratio in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1]
This document provides detailed application notes and protocols for the use of this compound in SPAAC reactions for various research applications.
Physicochemical and Spectral Properties of this compound
A summary of the key properties of this compound is presented in the table below. Proper storage and handling are crucial for maintaining the integrity and reactivity of the dye.
| Property | Value |
| Molecular Formula | C40H49KN6O7S2[2] |
| Molecular Weight | 829.1 g/mol [2] |
| Excitation Maximum (λex) | ~750 nm[1][2] |
| Emission Maximum (λem) | ~773 nm[1][2] |
| Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) | ~0.24[2] |
| Solubility | Water, DMF, DMSO[2] |
| Storage Conditions | -20°C, protected from light[2][3] |
SPAAC Reaction Mechanism and Workflow
The SPAAC reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst.
Caption: General mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
A typical experimental workflow for labeling biomolecules with this compound via SPAAC involves two main steps: the introduction of a strained alkyne into the target biomolecule and the subsequent reaction with this compound.
Caption: General experimental workflow for SPAAC-based labeling with this compound.
Application Notes and Protocols
Protein Labeling with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with a strained alkyne, such as DBCO.
Materials:
-
Alkyne-modified protein (e.g., DBCO-protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Protein Solution:
-
Ensure the alkyne-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be below 10% to avoid protein precipitation.
-
Gently mix the reaction.
-
Incubate at room temperature for 2-4 hours or at 4°C for 12-16 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
-
The labeled protein will be visibly colored and can be collected.
-
-
Quantification of Labeling:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo Cy7).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.
-
Quantitative Parameters for Protein Labeling:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize. |
| pH | 7.0 - 8.5 | SPAAC is generally tolerant to a wide pH range. |
| Temperature | 4°C - 37°C | Lower temperatures may be required for sensitive proteins, necessitating longer incubation times. |
| Reaction Time | 2 - 16 hours | Monitor progress to determine the optimum time. |
Cell Labeling for Flow Cytometry and Fluorescence Microscopy
This protocol involves the metabolic labeling of cells with an azide-containing sugar, followed by SPAAC with a cyclooctyne-modified Sulfo Cy7. Note: For this application, a cyclooctyne derivative of Sulfo Cy7 (e.g., Sulfo-Cy7-DBCO) would be used to react with azide-modified cells. The principles and workflow are analogous. For the purpose of this guide focusing on this compound, we will describe the reaction with alkyne-modified cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
Alkyne-modified metabolic precursor (e.g., a clickable sugar analog)
-
This compound
-
Anhydrous DMSO
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for microscopy
-
FACS Buffer (e.g., PBS with 1% BSA) - for flow cytometry
Protocol:
-
Metabolic Labeling:
-
Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., 25-50 µM of a clickable sugar) for 24-72 hours. This allows for the incorporation of the alkyne group into cellular biomolecules.
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them twice with ice-cold PBS to remove any unincorporated precursor.
-
-
SPAAC Reaction:
-
Resuspend the cells in a suitable buffer (e.g., complete culture medium or PBS with 1% BSA).
-
Prepare a working solution of this compound in the same buffer at a final concentration of 10-50 µM.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with the appropriate buffer (PBS for microscopy, FACS buffer for flow cytometry) to remove unreacted dye.
-
-
Downstream Processing:
-
For Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, perform any additional staining (e.g., DAPI for nuclei), and mount for imaging.
-
For Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer with appropriate laser and filter settings for Cy7.
-
In Vivo Imaging
This protocol provides a general workflow for in vivo imaging in a small animal model using a pre-targeting approach with this compound.
Materials:
-
Animal model with alkyne-functionalized target (e.g., tumor cells expressing alkyne-modified surface proteins)
-
This compound
-
Sterile, biocompatible buffer (e.g., PBS)
-
In vivo imaging system capable of detecting NIR fluorescence
Protocol:
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS to the desired final concentration. Ensure the final DMSO concentration is non-toxic.
-
-
Administration of this compound:
-
Administer the this compound solution to the animal, typically via intravenous injection. The dosage will need to be optimized but is generally in the range of 0.5-5 mg/kg body weight.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging using an appropriate NIR imaging system.
-
The optimal imaging window will depend on the pharmacokinetics of the probe and the clearance of unbound dye.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animal and excise major organs and the target tissue (e.g., tumor) for ex vivo imaging to confirm the biodistribution of the fluorescent signal.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive azide or alkyne | Confirm the integrity of the reagents. Use fresh stock solutions. |
| Insufficient molar excess of dye | Increase the molar ratio of this compound to the alkyne-modified molecule. | |
| Short reaction time or low temperature | Increase the incubation time or perform the reaction at a higher temperature (if the biomolecule is stable). | |
| High Background/Non-specific Staining | Inefficient removal of unreacted dye | Increase the number of washing steps or use a more stringent purification method. |
| Hydrophobic aggregation of the dye | Ensure the final concentration of organic solvent (e.g., DMSO) is low. Use a buffer with a mild detergent for washing steps. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final DMSO concentration below 10%. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Conclusion
This compound is a versatile and highly effective NIR fluorescent probe for SPAAC-based bioconjugation. Its excellent water solubility and favorable spectral properties make it a valuable tool for a wide range of applications, from labeling purified proteins to in vivo imaging in complex biological systems. The protocols provided in this document serve as a starting point for experimental design, and optimization of reaction conditions is recommended to achieve the best results for each specific application.
References
Application Notes: Step-by-Step Protocol for Sulfo Cy7 N3 Antibody Conjugation via Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, two-stage protocol for the covalent conjugation of a Sulfo Cy7 N3 (azide) fluorescent dye to an antibody. This advanced labeling method utilizes copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This bioorthogonal technique ensures a highly specific and stable covalent bond with minimal impact on antibody integrity and function.
The protocol first involves the modification of the antibody by introducing a dibenzocyclooctyne (DBCO) moiety, a strained alkyne. This is achieved by reacting primary amines (lysine residues) on the antibody with a DBCO-NHS ester. The second stage involves the specific "click" reaction between the engineered DBCO groups on the antibody and the azide (B81097) group of the this compound dye, forming a stable triazole linkage. This method is ideal for creating precisely labeled antibody conjugates for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
Signaling Pathway and Chemistry
The conjugation process is a two-step chemical reaction. First, the antibody is functionalized with a DBCO linker. Second, the azide-containing dye reacts with the DBCO-functionalized antibody.
Caption: Chemical pathway for this compound antibody conjugation.
Experimental Workflow
The overall experimental process involves preparing the reagents, executing the two reaction stages, purifying the intermediate and final products, and finally, characterizing the conjugate.
Caption: High-level experimental workflow for antibody conjugation.
Quantitative Data Summary
Successful conjugation requires careful control of molar ratios and reaction conditions. The following tables summarize key quantitative parameters for each stage of the protocol.
Table 1: Antibody Activation with DBCO-NHS Ester
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Buffer System | Amine-free buffer (e.g., PBS, pH 7.2-7.4) | Buffers containing primary amines (e.g., Tris) will compete with the reaction.[2] |
| Molar Excess (DBCO:Ab) | 5:1 to 10:1 | Higher ratios (>10:1) can cause antibody precipitation.[3][4] |
| Reaction Time | 60 minutes | Longer times (e.g., 2 hours) can be used if reacting on ice.[5][6] |
| Reaction Temperature | Room Temperature | 4°C can also be used but may require longer incubation.[7] |
| Final DMSO Concentration | < 20% | High concentrations of organic solvent can denature the antibody.[1][2] |
Table 2: this compound Click Reaction
| Parameter | Recommended Value | Notes |
| Molar Excess (Azide Dye:DBCO-Ab) | 2:1 to 5:1 | Ensures efficient reaction with the DBCO sites on the antibody.[1][5][7] |
| Reaction Time | 2 - 4 hours | Can be extended overnight to ensure completion.[1][2] |
| Reaction Temperature | Room Temperature or 4°C | 4°C is often preferred for overnight reactions to maintain antibody stability.[5][7] |
| Buffer System | PBS, pH 7.4 | Avoid buffers containing sodium azide, as it will react with the DBCO groups.[1][5] |
Experimental Protocols
This protocol is divided into two main parts: the activation of the antibody with DBCO and the subsequent click chemistry conjugation with this compound.
Part 1: Activation of Antibody with DBCO-NHS Ester
This procedure describes the functionalization of an antibody with DBCO groups.
Materials:
-
Antibody of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)
-
DBCO-NHS Ester (or a PEGylated version to improve solubility)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0, or 100 mM Glycine)
-
Desalting spin columns (e.g., 7K MWCO) or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the buffer contains primary amines (like Tris) or preservatives like sodium azide, perform a buffer exchange using a desalting column or dialysis.[2][5]
-
If stabilizers such as BSA or gelatin are present, they must be removed.[5]
-
-
Prepare DBCO-NHS Ester Solution:
-
Antibody Labeling Reaction:
-
Quench the Reaction:
-
Purify the DBCO-labeled Antibody:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting spin column or dialysis against PBS, pH 7.4.[2][5][9] Follow the manufacturer's instructions for the chosen purification method.
-
The purified DBCO-functionalized antibody is now ready for the click reaction. It is recommended to use it immediately, although it can be stored at -20°C for up to a month.[5][9] Note that DBCO reactivity may decrease over time.[5]
-
Part 2: Copper-Free Click Chemistry Conjugation with this compound
This procedure describes the reaction between the DBCO-activated antibody and the this compound dye.
Materials:
-
Purified DBCO-labeled antibody (from Part 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
Desalting spin columns or size-exclusion chromatography (SEC) system for final purification
Procedure:
-
Prepare this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Protect from light.
-
-
Click Chemistry Reaction:
-
Purify the Final Conjugate:
-
Storage of the Conjugate:
-
Store the purified Sulfo Cy7-antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C.[2]
-
Characterization: Calculating the Dye-to-Antibody Ratio (DAR)
The degree of labeling, or Dye-to-Antibody Ratio (DAR), is a critical quality attribute. It can be determined using UV-Vis spectrophotometry.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo Cy7, which is approximately 750 nm (A₇₅₀).
-
-
Calculate Concentrations:
-
The concentration of the antibody is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Antibody Conc. (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_Ab
-
The concentration of the dye is calculated as: Dye Conc. (M) = A₇₅₀ / ε_Dye
Where:
-
CF₂₈₀ is the correction factor for Sulfo Cy7 at 280 nm (A₂₈₀ / A₇₅₀). This value is typically ~0.04.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_Dye is the molar extinction coefficient of Sulfo Cy7 at 750 nm (typically ~240,600 M⁻¹cm⁻¹).
-
-
Calculate DAR:
-
The DAR is the molar ratio of the dye to the antibody: DAR = Dye Conc. (M) / Antibody Conc. (M)
An optimal DAR for most antibodies is typically between 2 and 4 to ensure bright fluorescence without causing significant protein aggregation or loss of function.[11]
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
Illuminating Biomolecules: Sulfo Cy7 N3 for Advanced Peptide and Oligonucleotide Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and therapeutic development, the precise tracking and visualization of biomolecules are paramount. Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye, has emerged as a powerful tool for the specific labeling of peptides and oligonucleotides. Its azide (B81097) (N3) functionality allows for highly efficient and bioorthogonal conjugation via "click chemistry," enabling a broad range of applications from in vivo imaging to sensitive molecular diagnostics.
This document provides detailed application notes and experimental protocols for the use of this compound in labeling peptides and oligonucleotides. It is designed to guide researchers, scientists, and drug development professionals in leveraging this advanced fluorescent probe for their specific needs.
Key Characteristics of this compound
This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and strong fluorescence in the near-infrared spectrum. The key features of this compound are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Stokes Shift | ~23 nm | [1] |
| Molecular Weight | Varies by salt form | Commercially available |
| Solubility | High in aqueous solutions | [1] |
| Reactive Group | Azide (-N3) | [2] |
The NIR emission of Sulfo Cy7 is particularly advantageous for biological applications as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio in in vivo imaging.[3]
Labeling Chemistries: CuAAC and SPAAC
The azide group of this compound enables its conjugation to alkyne-modified biomolecules through two primary "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]
-
CuAAC: This highly efficient reaction requires a copper(I) catalyst to join a terminal alkyne and an azide.[5] While robust, the potential cytotoxicity of copper can be a concern for in vivo applications.[4]
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5][6] The biocompatibility of SPAAC makes it ideal for labeling in living systems.[4]
A comparative overview of these two methods is presented in the table below to aid in selecting the appropriate strategy.
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None | [4][5] |
| Biocompatibility | Lower (potential copper cytotoxicity) | Higher | [4][6] |
| Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes have improved kinetics | [4] |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) | [5][6] |
| Typical Applications | In vitro labeling, material science | Live-cell imaging, in vivo studies | [4][6] |
Experimental Protocols
Detailed protocols for the modification of peptides and oligonucleotides with alkyne handles and their subsequent labeling with this compound via CuAAC and SPAAC are provided below.
Protocol 1: Labeling of Alkyne-Modified Peptides with this compound via CuAAC
This protocol describes the labeling of a peptide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC, desalting column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in nuclease-free water or a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide (e.g., 1 nmol)
-
PBS to bring the volume to 80 µL
-
This compound stock solution (1.5 equivalents, e.g., 1.5 µL of 10 mM stock for 1 nmol peptide)
-
TBTA stock solution (1 equivalent to copper, e.g., 1 µL of 10 mM stock)
-
CuSO4 stock solution (0.5 equivalents, e.g., 0.5 µL of 50 mM stock)
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add sodium ascorbate stock solution (5 equivalents, e.g., 1 µL of 500 mM stock) to initiate the reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the this compound-labeled peptide using reverse-phase HPLC or a desalting column to remove excess dye and reaction components.
-
Protocol 2: Labeling of DBCO-Modified Oligonucleotides with this compound via SPAAC
This protocol details the copper-free labeling of an oligonucleotide modified with a DBCO group.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
DMSO
-
PBS, pH 7.4
-
Purification system (e.g., HPLC, ethanol (B145695) precipitation)
Procedure:
-
Reagent Preparation:
-
Prepare a 100 µM stock solution of the DBCO-modified oligonucleotide in nuclease-free water.
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
DBCO-modified oligonucleotide (e.g., 1 nmol)
-
PBS to a final volume of 90 µL
-
This compound stock solution (2-5 equivalents, e.g., 2-5 µL of 1 mM stock for 1 nmol oligonucleotide)
-
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation or HPLC to remove unreacted this compound. For ethanol precipitation, add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, incubate at -20°C for at least 1 hour, and centrifuge to pellet the labeled oligonucleotide.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate typical experimental workflows and a conceptual signaling pathway involving this compound-labeled biomolecules.
Applications in Research and Drug Development
The ability to label peptides and oligonucleotides with this compound opens up a vast array of applications:
-
In Vivo Imaging: Labeled peptides can be used to visualize tumors, inflammation, and other disease states in animal models, aiding in drug development and diagnostics.[3]
-
Fluorescence In Situ Hybridization (FISH): Sulfo Cy7-labeled oligonucleotide probes enable the detection and localization of specific RNA or DNA sequences within cells and tissues, providing insights into gene expression and chromosome organization.[7]
-
Drug Delivery Studies: The fate of peptide- or oligonucleotide-based therapeutics can be tracked in real-time to understand their biodistribution, target engagement, and clearance.
-
High-Throughput Screening: Labeled biomolecules can be used in assays to screen for drug candidates that modulate their function or interaction with other molecules.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of peptides and oligonucleotides. Its near-infrared emission, high water solubility, and bioorthogonal reactivity make it an ideal choice for a wide range of applications in biological research and drug development. The detailed protocols and workflows provided in this document are intended to facilitate the successful implementation of this compound labeling in your research endeavors, paving the way for new discoveries and innovations.
References
Application Notes and Protocols for Sulfo Cy7 N3 in Flow Cytometry Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group. Its emission maximum in the NIR spectrum minimizes interference from cellular autofluorescence, making it an excellent choice for applications requiring high sensitivity, such as flow cytometry.[1][] The azide group allows for its covalent attachment to biomolecules containing a terminal alkyne via "click chemistry," a highly specific and efficient bioorthogonal reaction.[3][4]
This document provides detailed application notes and protocols for the use of this compound in flow cytometry for the detection of cell surface markers. The described methodology involves a two-step process:
-
Antibody Modification: A primary antibody specific to a cell surface antigen is functionalized with an alkyne group.
-
Cell Staining and Click Reaction: The alkyne-modified antibody is used to label target cells, followed by a click chemistry reaction with this compound to fluorescently label the cells for flow cytometric analysis.
Key Applications
-
High-sensitivity immunophenotyping: The brightness and low background of this compound in the NIR spectrum allow for the clear identification and quantification of cell populations, especially those with low antigen expression.
-
Multiplexing: The distinct spectral properties of this compound enable its integration into complex multi-color flow cytometry panels with minimal spectral overlap with commonly used fluorophores.[]
-
Live and Fixed Cell Analysis: The described protocols are adaptable for both live and fixed cell staining, providing flexibility for various experimental designs.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments utilizing this compound for flow cytometry. This data is intended to be illustrative of expected results and should be optimized for specific experimental conditions.
Table 1: Titration of Alkyne-Modified Anti-CD8 Antibody
| Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) - Positive Population | MFI - Negative Population | Stain Index* |
| 10 | 150,000 | 1,200 | 124 |
| 5 | 145,000 | 1,100 | 131 |
| 2.5 | 130,000 | 900 | 143 |
| 1.0 | 110,000 | 800 | 137 |
| 0.5 | 80,000 | 750 | 106 |
| 0.1 | 30,000 | 700 | 42 |
*Stain Index = (MFI positive - MFI negative) / (2 x Standard Deviation negative)
Table 2: Optimization of this compound Concentration in Click Reaction
| This compound Concentration (µM) | MFI - Positive Population | MFI - Negative Population | Stain Index | Cell Viability (%) |
| 50 | 160,000 | 2,500 | 63 | 85 |
| 25 | 155,000 | 1,500 | 102 | 90 |
| 10 | 140,000 | 1,000 | 139 | >95 |
| 5 | 110,000 | 900 | 121 | >95 |
| 1 | 60,000 | 800 | 74 | >95 |
Experimental Protocols
Protocol 1: Modification of Antibody with an Alkyne Group using DBCO-PEG-NHS Ester
This protocol describes the conjugation of a dibenzocyclooctyne (DBCO) group, a strained alkyne, to a primary antibody for use in copper-free click chemistry.[5]
Materials:
-
Purified monoclonal antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-PEG-NHS Ester (dissolved in anhydrous DMSO at 10 mg/mL immediately before use)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or centrifugal filtration unit (e.g., Amicon Ultra, 30 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS using a centrifugal filtration unit.
-
Adjust the antibody concentration to 2 mg/mL in Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated DBCO-PEG-NHS ester by size-exclusion chromatography or centrifugal filtration.
-
If using centrifugal filtration, wash the antibody conjugate three times with PBS.
-
Determine the concentration of the purified alkyne-modified antibody using a spectrophotometer at 280 nm.
-
-
Storage:
-
Store the alkyne-modified antibody at 2-8°C, protected from light. For long-term storage, consider adding a carrier protein like BSA and storing at -20°C or -80°C.
-
Protocol 2: Cell Surface Staining with Alkyne-Modified Antibody and this compound using Copper-Free Click Chemistry
This protocol details the staining of live cells with an alkyne-modified antibody followed by a copper-free click reaction with this compound.
Materials:
-
Single-cell suspension of target cells
-
Alkyne-modified primary antibody (from Protocol 1)
-
This compound (dissolved in DMSO or water to a 1 mM stock solution)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional, but recommended for cells expressing Fc receptors)
-
Viability Dye (optional, but recommended)
-
5 mL polystyrene round-bottom tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1-5 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
If your cells of interest express Fc receptors (e.g., B cells, macrophages), incubate the cells with an Fc blocking reagent according to the manufacturer's instructions to prevent non-specific antibody binding.
-
-
Staining with Alkyne-Modified Antibody:
-
Add the predetermined optimal concentration of the alkyne-modified antibody to the cell suspension.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
-
Click Chemistry Reaction:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add this compound to a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
(Optional) If a viability dye is to be used, resuspend the cells in the appropriate buffer and stain according to the manufacturer's protocol.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Sulfo Cy7 (e.g., excitation at ~750 nm and emission detection around 773 nm).[6]
-
Include appropriate controls:
-
Unstained cells (for autofluorescence).
-
Cells stained with alkyne-antibody only (no click reaction).
-
Cells treated with this compound only (no antibody).
-
Isotype control (an alkyne-modified antibody of the same isotype but with no specificity for the target cells).
-
-
Mandatory Visualizations
Caption: Workflow for cell labeling with this compound via antibody conjugation and click chemistry.
Caption: Logical relationship of the molecular components in the this compound labeling strategy.
References
Application Notes and Protocols for Sulfo Cy7 N3 in Cell Tracking and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo Cy7 N3, a water-soluble near-infrared (NIR) fluorescent dye azide (B81097), for robust cell tracking and analysis. The protocols detailed herein are designed for professionals in research and drug development, offering clear methodologies for cell labeling, in vitro and in vivo imaging, and flow cytometry.
Introduction
This compound is a premier fluorescent probe for cell tracking applications, owing to its exceptional properties. As a heptamethine cyanine (B1664457) dye, it fluoresces in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thereby ensuring a high signal-to-noise ratio.[1] This characteristic is particularly advantageous for deep-tissue in vivo imaging.[1] The azide (N3) functional group enables covalent attachment to target molecules or cells through "click chemistry," a highly specific and efficient bioorthogonal reaction.[2][3] The sulfonate groups confer water solubility, enhancing biocompatibility and simplifying labeling procedures in aqueous environments.
Core Applications
This compound is a versatile tool for a range of applications in cellular analysis and drug development, including:
-
In Vivo Cell Tracking : Monitor the migration, proliferation, and fate of transplanted cells, such as stem cells or immune cells, in small animal models.[4]
-
In Vitro Cell-Based Assays : Track cell movement and interactions in co-culture systems and migration assays.
-
Flow Cytometry : Quantify labeled cell populations and analyze cellular characteristics.[5]
-
Drug Carrier and Therapy Assessment : Evaluate the biodistribution and targeting efficiency of cell-based drug delivery systems.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, providing a reference for experimental design.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [4] |
| Emission Maximum (λem) | ~776 nm | [4] |
| Labeling Efficiency | Dependent on cell type and protocol | [6][7] |
| In Vivo Stability | Stable for several days to weeks | [8][9] |
| Cytotoxicity | Low at optimal concentrations | [10][11] |
Table 1: Physicochemical and Performance Properties of this compound
| Parameter | Recommended Range | Notes |
| Cell Labeling | ||
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 15-30 minutes | Longer times may not significantly increase labeling and could affect cell viability. |
| Incubation Temperature | Room Temperature or 37°C | |
| In Vivo Imaging | ||
| Injected Cell Number | Varies by application | Typically 1 x 10^6 to 1 x 10^7 cells per animal. |
| Imaging Timepoints | 0 hr to several days/weeks | Dependent on the biological question being addressed. |
| Flow Cytometry | ||
| Labeled Cells per Sample | 1 x 10^5 to 1 x 10^6 | |
| Laser Excitation | Red laser (e.g., 633 nm or 640 nm) | Although the excitation max is ~750 nm, red lasers can often excite Cy7 sufficiently for detection. |
| Emission Filter | NIR filter (e.g., 780/60 nm) |
Table 2: Recommended Experimental Parameters
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Bioorthogonal Cell Labeling with this compound via Click Chemistry
This protocol describes the labeling of cells that have been metabolically engineered to express alkyne groups on their surface glycoproteins.
Materials:
-
Cells engineered to express surface alkynes
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Cell culture medium
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in sterile water.
-
THPTA: Prepare a 50 mM stock solution in sterile water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water immediately before use.
-
-
Prepare Click-iT® Catalyst Solution:
-
For each labeling reaction, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA).
-
-
Cell Preparation:
-
Harvest metabolically labeled cells and wash once with sterile PBS.
-
Resuspend the cell pellet in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
To the cell suspension, add the following reagents in order:
-
This compound stock solution to a final concentration of 10-50 µM.
-
Freshly prepared Sodium Ascorbate solution to a final concentration of 1 mM.
-
Pre-mixed CuSO₄/THPTA catalyst solution to a final copper concentration of 100 µM.
-
-
Incubate the reaction for 30 minutes at room temperature, protected from light, with gentle agitation.
-
-
Washing:
-
Quench the reaction by adding 5 volumes of PBS containing 1% BSA.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice more with PBS containing 1% BSA.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in the appropriate buffer or medium for downstream applications (e.g., PBS for flow cytometry, sterile saline for in vivo injection).
-
Protocol 2: In Vivo Cell Tracking with Sulfo Cy7 Labeled Cells
This protocol outlines the procedure for tracking Sulfo Cy7 labeled cells in a small animal model using an in vivo imaging system.
Materials:
-
Sulfo Cy7 labeled cells
-
Sterile, pyrogen-free saline or PBS for injection
-
Anesthetized small animal (e.g., mouse)
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia induction chamber and nose cone
Procedure:
-
Cell Preparation for Injection:
-
Resuspend the Sulfo Cy7 labeled cells in sterile saline or PBS at the desired concentration for injection (e.g., 1 x 10^7 cells/mL).
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.
-
-
Pre-injection Imaging (Baseline):
-
Acquire a baseline fluorescence image of the animal before cell injection to determine the level of background autofluorescence.
-
-
Cell Injection:
-
Inject the prepared Sulfo Cy7 labeled cell suspension into the animal via the desired route (e.g., tail vein for systemic distribution).
-
-
Post-injection Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., immediately after, 1 hour, 24 hours, 48 hours, and weekly).
-
Use consistent imaging parameters (e.g., exposure time, binning, f/stop) for all imaging sessions to ensure data comparability.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the areas of expected cell accumulation (e.g., tumors, specific organs).
-
Quantify the fluorescence intensity (e.g., radiant efficiency) within each ROI.
-
Subtract the background fluorescence from the pre-injection images.
-
Protocol 3: Flow Cytometry Analysis of Sulfo Cy7 Labeled Cells
This protocol provides a general procedure for analyzing Sulfo Cy7 labeled cells by flow cytometry.
Materials:
-
Sulfo Cy7 labeled cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Antibodies for co-staining other markers
-
(Optional) Viability dye
-
Flow cytometer with a red laser and appropriate NIR detector
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of Sulfo Cy7 labeled cells.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
(Optional) Co-staining:
-
If co-staining for other markers, add the appropriate fluorescently conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
(Optional) Viability Staining:
-
If assessing cell viability, add a viability dye according to the manufacturer's protocol.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and a near-infrared emission filter (e.g., 780/60 nm bandpass).
-
Acquire a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
If a viability dye was used, gate on the live cell population.
-
Analyze the fluorescence intensity in the Sulfo Cy7 channel to identify and quantify the labeled cell population.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Insufficient this compound concentration | Optimize the dye concentration by performing a titration. |
| Poor cell health | Ensure cells are healthy and have high viability before labeling. | |
| Inefficient click chemistry reaction | Check the freshness of the sodium ascorbate solution. Ensure proper concentrations of all reaction components. | |
| High Background Signal | Incomplete removal of unbound dye | Increase the number of wash steps after labeling. Include a protein-containing buffer (e.g., with BSA or FBS) in the wash steps. |
| Non-specific binding of the dye | Reduce the dye concentration or incubation time. | |
| Cell Viability Issues | Cytotoxicity from the labeling process | Decrease the this compound concentration and/or incubation time. Ensure all reagents are sterile and of high quality. Perform a cytotoxicity assay. |
| Toxicity from the copper catalyst | For sensitive cell types, consider using a copper-free click chemistry approach (e.g., with DBCO-functionalized cells). | |
| Low Signal In Vivo | Insufficient number of labeled cells injected | Increase the number of injected cells. |
| Rapid clearance or death of labeled cells | Assess cell viability post-labeling and pre-injection. | |
| Suboptimal imaging parameters | Optimize imaging settings (exposure time, binning, etc.) to enhance signal detection. |
Table 3: Troubleshooting Guide
Conclusion
This compound is a highly effective and versatile near-infrared fluorescent probe for cell tracking and analysis. Its bioorthogonal reactivity, coupled with its excellent photophysical properties, makes it an invaluable tool for researchers and drug development professionals. By following the detailed protocols and considering the quantitative data provided in these application notes, users can achieve robust, reproducible, and insightful results in their cell-based studies.
References
- 1. The Sulfo-Click Reaction and Dual Labeling of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Quantitative determination of fluorescence labeling implemented in cell cultures | Semantic Scholar [semanticscholar.org]
- 7. Quantitative determination of fluorescence labeling implemented in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Sulfo Cy7 N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo Cy7 N3, a water-soluble, near-infrared (NIR) fluorescent dye, for the labeling of biomolecules. This compound is an azide-functionalized cyanine (B1664457) dye, making it an ideal reagent for bioorthogonal "click chemistry" reactions. This document details the two primary click chemistry approaches for bioconjugation with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide offers detailed experimental protocols, quantitative data for reaction optimization, and specific application examples to aid researchers in the successful implementation of this compound in their drug development and research endeavors.
Introduction to this compound
This compound is a highly water-soluble, bright, and photostable fluorescent dye that emits in the near-infrared spectrum. Its key features include:
-
Near-Infrared (NIR) Emission: With an excitation maximum around 750 nm and an emission maximum around 773 nm, Sulfo Cy7 allows for deep tissue imaging with reduced autofluorescence from biological samples.
-
Water Solubility: The presence of sulfo groups enhances its hydrophilicity, making it suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents that could lead to denaturation.
-
Azide (B81097) Functionality: The terminal azide group (-N3) enables covalent attachment to alkyne-modified biomolecules via highly specific and efficient click chemistry reactions.
These properties make this compound a valuable tool for a range of applications, including:
-
In vivo imaging
-
Fluorescence microscopy
-
Flow cytometry
-
Development of targeted drug delivery systems
-
Creation of diagnostic probes
Bioconjugation Techniques
This compound can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways. The choice of method depends on the nature of the biomolecule and the experimental context, particularly the tolerance for a copper catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between an azide (this compound) and a terminal alkyne-modified biomolecule.
Workflow for CuAAC Reaction:
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), for reaction with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living cells or where copper toxicity is a concern.
Workflow for SPAAC Reaction:
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for Reaction Optimization
The efficiency of bioconjugation reactions with this compound can be influenced by several factors. The following tables provide recommended starting parameters for optimization.
Table 1: Recommended Molar Ratios for this compound Bioconjugation
| Reaction Type | Biomolecule | Recommended Molar Ratio (this compound : Biomolecule) | Notes |
| CuAAC | Protein/Antibody | 5:1 to 20:1 | Higher ratios may be needed for lower concentration protein solutions. |
| Oligonucleotide | 2:1 to 10:1 | Dependent on the number of alkyne modifications. | |
| SPAAC | Protein/Antibody | 3:1 to 10:1 | A molar excess of 5 to 10 often yields the highest conjugation.[1] |
| Oligonucleotide | 1.5:1 to 5:1 | Can be optimized based on the reactivity of the specific DBCO derivative. |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | CuAAC | SPAAC |
| Typical Yield | > 90% | > 85% |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Temperature | Room Temperature | 4°C to 37°C |
| pH | 7.0 - 8.0 | 6.0 - 8.5 |
| Catalyst | Copper(I) | None |
| Key Advantage | Fast reaction kinetics | Biocompatible (copper-free) |
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Antibody
This protocol describes the labeling of an antibody containing a terminal alkyne group with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) solution (10 mM in water)
-
Sodium Ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare the Antibody: Dissolve the alkyne-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound: Dissolve this compound in water or DMSO to a stock concentration of 10 mM.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 solution and THPTA solution in a 1:5 molar ratio (e.g., 5 µL of 10 mM CuSO4 and 25 µL of 10 mM THPTA).
-
Reaction Setup:
-
To the antibody solution, add this compound to the desired molar excess (e.g., 10-fold).
-
Add the catalyst premix to the antibody-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the this compound-labeled antibody using a desalting column equilibrated with PBS to remove excess dye and catalyst components. Collect the colored fractions corresponding to the labeled antibody.
Protocol 2: SPAAC Labeling of a DBCO-Modified Oligonucleotide
This protocol outlines the copper-free labeling of an oligonucleotide modified with a DBCO group using this compound.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Reaction buffer (e.g., PBS pH 7.4)
-
Reverse-phase HPLC system for purification
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide: Dissolve the DBCO-modified oligonucleotide in nuclease-free water or reaction buffer to a convenient stock concentration (e.g., 1 mM).
-
Prepare this compound: Dissolve this compound in nuclease-free water to a stock concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and this compound. A 1.5 to 3-fold molar excess of this compound is recommended.
-
-
Incubation: Mix the solution and incubate at room temperature for 2-12 hours, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer incubation time.
-
Purification: Purify the this compound-labeled oligonucleotide by reverse-phase HPLC.[2][3] This will separate the labeled oligonucleotide from the unreacted dye and any unlabeled oligonucleotide.
-
Post-Purification: Lyophilize the collected fractions to remove the mobile phase and resuspend the purified conjugate in nuclease-free water.
Purification and Characterization
Proper purification and characterization are critical to ensure the quality and performance of the this compound bioconjugate.
Purification Methods
-
Size-Exclusion Chromatography (SEC): Ideal for purifying labeled proteins and antibodies.[4][5] It effectively separates the larger bioconjugate from smaller, unreacted dye molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying labeled oligonucleotides and peptides.[1][2][3][6][7] It provides high-resolution separation based on hydrophobicity.
Characterization
-
UV-Vis Spectroscopy: Used to determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the biomolecule. This is calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo Cy7) and using the Beer-Lambert law.
-
Mass Spectrometry: Confirms the covalent attachment of the dye to the biomolecule and can provide information on the distribution of dye molecules per biomolecule.
-
SDS-PAGE: For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight upon conjugation and to assess the purity of the conjugate.
Application Examples
In Vivo Tumor Imaging with a Labeled Antibody
This compound can be conjugated to a tumor-targeting antibody, such as trastuzumab (which targets HER2-positive cancer cells), for non-invasive in vivo imaging.
Workflow for Antibody-Targeted Tumor Imaging:
Caption: Workflow for in vivo tumor imaging using a this compound-labeled antibody.
In a typical study, the Sulfo Cy7-labeled trastuzumab is administered intravenously to mice bearing HER2-positive tumors.[8][9][10][11] Near-infrared fluorescence imaging is then performed at various time points to monitor the accumulation of the antibody at the tumor site. This allows for the visualization of tumor localization and can be used to assess the efficacy of the targeting antibody.
Development of Nanoparticle-Based Drug Delivery Systems
This compound can be incorporated into nanoparticle drug delivery systems to track their biodistribution and cellular uptake.[12][][14][15] For example, a therapeutic agent and this compound can be co-encapsulated within a liposomal or polymeric nanoparticle formulation. The fluorescence of Sulfo Cy7 allows for the visualization of where the nanoparticles accumulate in the body and whether they are taken up by the target cells, providing crucial information for the development of more effective drug delivery systems.[12][][14][15]
Troubleshooting
Table 3: Common Issues and Solutions in this compound Bioconjugation
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive this compound- Low concentration of biomolecule- Suboptimal pH- Presence of interfering substances (e.g., Tris buffer in CuAAC) | - Use fresh, properly stored this compound- Increase the concentration of the biomolecule- Optimize the reaction pH- Perform buffer exchange to an appropriate reaction buffer |
| Precipitation of Protein | - High molar excess of dye- Presence of organic solvent | - Reduce the molar ratio of this compound to protein- Minimize or eliminate the use of organic co-solvents |
| High Background Signal | - Incomplete removal of unreacted dye | - Optimize the purification method (e.g., use a longer SEC column, optimize HPLC gradient) |
| No Reaction (CuAAC) | - Inactive copper catalyst | - Use a freshly prepared solution of sodium ascorbate- Ensure the use of a copper-chelating ligand like THPTA |
Storage and Handling
-
This compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO). For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Conjugates: Store purified bioconjugates under conditions appropriate for the specific biomolecule, typically at 4°C or frozen at -20°C or -80°C, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. mz-at.de [mz-at.de]
- 3. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Site-specifically labeled 89Zr-DFO-trastuzumab improves immuno-reactivity and tumor uptake for immuno-PET in a subcutaneous HER2-positive xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 89Zr-Radiolabeled Trastuzumab Imaging in Orthotopic and Metastatic Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 14. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sulfo Cy7 N3 Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye containing an azide (B81097) (-N3) functional group.[1] Its emission spectrum in the NIR window (around 773 nm) allows for deep tissue penetration with minimal autofluorescence, making it an exceptional tool for in vivo imaging and other sensitive detection methods.[2][3] The azide group enables covalent attachment to biomolecules through "click chemistry," specifically the copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) modified molecules.[4] This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions suitable for sensitive biological samples.[5]
These application notes provide detailed protocols for the labeling of biomolecules with this compound via SPAAC, subsequent purification of the fluorescently labeled conjugates, and their application in common research workflows.
Labeling and Purification of Biomolecules
The successful use of this compound labeled biomolecules is critically dependent on both the efficiency of the labeling reaction and the purity of the final conjugate. Incomplete removal of unreacted dye can lead to high background signals and inaccurate quantification, while harsh purification methods can damage the biomolecule. The following sections detail the labeling process and recommend purification strategies for two major classes of biomolecules: proteins (e.g., antibodies) and oligonucleotides.
Workflow for SPAAC Labeling and Purification
The general process involves reacting a DBCO-modified biomolecule with this compound, followed by a purification step to separate the labeled conjugate from excess free dye.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. Fluorescent Labeling of COS-7 Expressing SNAP-tag Fusion Proteins for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Sulfo-Cy7 N3 Labeling Efficiency
Welcome to the technical support center for Sulfo-Cy7 N3 labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy7 N3 and what is it used for?
Sulfo-Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye that contains an azide (B81097) (-N3) functional group.[1][2][3] It is primarily used in "click chemistry" reactions to fluorescently label biomolecules that have been modified to contain an alkyne or a strained cyclooctyne (B158145) group.[1][3][4] This allows for the sensitive detection and visualization of these biomolecules in various applications, including proteomics, genomics, and cell imaging.
Q2: What are the main types of click chemistry reactions used with Sulfo-Cy7 N3?
Sulfo-Cy7 N3 can be used in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of Sulfo-Cy7 N3 to a terminal alkyne on the target biomolecule.[4][5] It is a fast and high-yielding reaction.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the target biomolecule.[1] The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group, eliminating the need for a cytotoxic copper catalyst.[2]
Q3: My Sulfo-Cy7 N3 powder is a dark green/blue color. Is this normal?
Yes, this is the expected appearance of the lyophilized powder for cyanine (B1664457) dyes like Sulfo-Cy7.[6]
Q4: How should I store my Sulfo-Cy7 N3?
Sulfo-Cy7 N3 should be stored at -20°C or -80°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[7] Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: Can I use buffers containing sodium azide (NaN3) as a preservative?
It is strongly recommended to avoid using buffers containing sodium azide.[8] Sodium azide can react with the alkyne or cyclooctyne on your biomolecule, competing with the Sulfo-Cy7 N3 and significantly reducing labeling efficiency, especially in SPAAC reactions.[8]
In-depth Troubleshooting Guide
Low labeling efficiency can arise from a number of factors. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Reagent Quality and Handling
The first step in troubleshooting is to ensure the integrity of all your reagents.
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive Sulfo-Cy7 N3 | - Improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).- Age of the reagent. | - Use a fresh aliquot of Sulfo-Cy7 N3.- Prepare a fresh stock solution in anhydrous DMSO. |
| Inactive Alkyne/Cyclooctyne-Modified Biomolecule | - Degradation of the biomolecule.- Low incorporation of the alkyne/cyclooctyne handle. | - Verify the integrity and concentration of your biomolecule (e.g., via SDS-PAGE, Nanodrop).- Perform a quality control experiment to confirm the presence of the reactive handle (see Protocol 1). |
| (For CuAAC) Inactive Copper Catalyst | - Oxidation of Cu(I) to inactive Cu(II). | - Use a fresh source of copper sulfate (B86663) (CuSO4).- Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added just before the reaction. |
| (For CuAAC) Inactive Reducing Agent | - Degradation of sodium ascorbate (B8700270), which is oxygen-sensitive. | - Prepare a fresh stock solution of sodium ascorbate in deoxygenated water or buffer immediately before use. |
Step 2: Reaction Conditions
Once reagent quality is confirmed, the next step is to optimize the reaction conditions.
| Potential Problem | Possible Cause | Recommended Solution |
| Low Reaction Rate | - Sub-optimal concentrations of reactants.- Incorrect buffer composition. | - Optimize the molar ratio of dye to biomolecule. A 2-10 fold molar excess of the dye is a good starting point.- For CuAAC, ensure sufficient concentrations of copper and ligand.- Use a compatible buffer system. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can interfere with the reaction. PBS or HEPES are generally good choices. |
| (For CuAAC) Catalyst Inhibition | - Presence of chelating agents (e.g., EDTA) in the sample buffer. | - Perform a buffer exchange to remove any interfering substances before starting the labeling reaction. |
| Dye Aggregation | - Sulfo-Cy7 dyes can aggregate at high concentrations, leading to fluorescence quenching. | - Work with concentrations of Sulfo-Cy7 N3 below its solubility limit in your reaction buffer.- The addition of a small percentage of a polar organic solvent like DMSO or DMF can sometimes help to reduce aggregation. |
| Incorrect pH | - CuAAC reactions are generally robust across a pH range of 4-11, but optimal pH can be substrate-dependent.[9] | - Ensure the pH of your reaction buffer is within the recommended range for your specific biomolecule's stability. |
Quantitative Data Summary
The following tables provide recommended starting concentrations for your labeling reactions. Optimization may be required for your specific application.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Concentration |
| Alkyne-modified Biomolecule | 10-100 µM |
| Sulfo-Cy7 N3 | 20-500 µM (2-10x molar excess over biomolecule) |
| Copper(II) Sulfate (CuSO4) | 50-250 µM |
| Copper-chelating Ligand (e.g., THPTA) | 250-1250 µM (5x molar excess over CuSO4) |
| Sodium Ascorbate | 2.5-5 mM |
Table 2: Recommended Reagent Concentrations for SPAAC
| Reagent | Recommended Concentration |
| Cyclooctyne-modified Biomolecule (e.g., DBCO) | 10-100 µM |
| Sulfo-Cy7 N3 | 20-200 µM (2-10x molar excess over biomolecule) |
Experimental Protocols
Protocol 1: Quality Control of Alkyne/Cyclooctyne-Modified Biomolecule
This protocol uses a small, easily detectable azide-containing reporter molecule (e.g., Biotin-Azide) to confirm the presence of reactive alkyne or cyclooctyne groups on your biomolecule.
-
Reaction Setup: Perform a standard click chemistry reaction (CuAAC or SPAAC) using your modified biomolecule and a 5-fold molar excess of Biotin-Azide.
-
Negative Control: Set up a parallel reaction with an unmodified version of your biomolecule.
-
Reaction Incubation: Incubate the reactions for 1-2 hours at room temperature.
-
Removal of Excess Biotin-Azide: Purify the protein from the reaction mixture using a desalting column or dialysis to remove unreacted Biotin-Azide.
-
Detection: Analyze the reaction products by Western blot using a streptavidin-HRP conjugate for detection. A strong band in the lane with the modified biomolecule and no band in the negative control lane confirms the presence of a reactive handle.
Protocol 2: Testing CuAAC Catalyst Activity
This protocol uses a fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin) to quickly assess the activity of your copper catalyst system.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of a simple alkyne (e.g., propargyl alcohol) in water.
-
Prepare a 1 mM stock solution of 3-Azido-7-hydroxycoumarin in DMSO.
-
Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
-
Reaction Setup: In a microplate well, combine the alkyne, CuSO4, and your copper ligand (if used).
-
Initiate Reaction: Add the 3-Azido-7-hydroxycoumarin and then the sodium ascorbate to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission ~360/450 nm) over time. A rapid increase in fluorescence indicates an active catalyst system. A flat or slowly increasing signal suggests a problem with the copper source or the reducing agent.
Visualizations
Caption: Reaction pathways for CuAAC and SPAAC labeling with Sulfo-Cy7 N3.
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Optimizing Sulfo Cy7 N3 Click Chemistry: A Technical Support Guide
Welcome to the technical support center for optimizing your Sulfo Cy7 N3 click chemistry reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Q1: Why is my reaction yield low or non-existent?
Several factors can contribute to poor or no product formation. A primary reason is the inactivation of the copper catalyst. The active catalyst for the click reaction is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Additionally, low concentrations of reactants can lead to poor yields as click reactions are concentration-dependent.[1]
-
Solution:
-
Catalyst Preparation: Always use a freshly prepared solution of sodium ascorbate (B8700270), the reducing agent that converts Cu(II) to Cu(I) in situ.[1]
-
Oxygen Removal: Degas your reaction buffer and solvent to remove dissolved oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Ligand Protection: Utilize a copper-chelating ligand such as THPTA or TBTA. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) catalyst and improve reaction efficiency.[1][2]
-
Reactant Concentration: If working with dilute solutions of your alkyne-labeled biomolecule (e.g., 1-50 µM), increasing the concentration of the this compound azide (B81097) probe (a 2- to 10-fold molar excess) can help drive the reaction forward.[1]
-
Q2: I'm observing high background fluorescence or non-specific signal in my results. What's the cause?
High background is often due to unreacted this compound dye that was not completely removed during purification. Cyanine dyes like Cy7 can also form aggregates, especially at high concentrations, which can lead to non-specific binding and self-quenching of the fluorescence signal.[3]
-
Solution:
-
Purification: Ensure your purification method is adequate to remove all free dye. Methods like size exclusion chromatography, dialysis, or spin columns are effective for separating the labeled biomolecule from smaller molecules like the unreacted dye.[4]
-
Optimize Dye Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides sufficient signal without causing aggregation.[3]
-
Solubilization: Ensure the this compound is fully dissolved before adding it to the reaction mixture. If you observe precipitation, gentle heating or sonication can aid dissolution.[5]
-
Q3: The fluorescence of my labeled biomolecule is weaker than expected. Is the labeling inefficient?
Not necessarily. Low fluorescence can sometimes be a result of dye-dye quenching, which occurs when too many fluorescent molecules are attached in close proximity to each other on the biomolecule.[4] This is more common with a high degree of labeling (DOL).
-
Solution:
-
Determine Degree of Labeling (DOL): Assess the ratio of dye to your biomolecule. If the DOL is too high, reduce the molar ratio of this compound to your alkyne-labeled molecule in the reaction.[4]
-
Environmental Effects: The local micro-environment around the conjugated dye can also affect its fluorescence. Proximity to certain amino acids (like aromatic residues) can cause quenching.[4]
-
Q4: My biomolecule (e.g., protein) appears to be damaged or aggregated after the reaction. How can I prevent this?
Copper ions and sodium ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[2]
-
Solution:
-
Use a Protective Ligand: A copper-chelating ligand not only protects the catalyst but also sequesters the copper, reducing its potential to damage your biomolecule.[2] A 5:1 ligand-to-copper ratio is recommended.[2]
-
Add a Scavenger: Consider adding aminoguanidine (B1677879) to the reaction mixture. It acts as an additive to intercept byproducts of ascorbate oxidation that can cause covalent modification or crosslinking of proteins.[6]
-
Control Reaction Time: While click chemistry is generally fast, unnecessarily long reaction times can increase the risk of damage. For many bioconjugations, the reaction is complete within 1-2 hours at room temperature.[2]
-
Q5: Are there any buffer components I should avoid?
Yes. Buffers containing metal chelators can interfere with the copper catalyst.
-
Solution:
-
Avoid Tris Buffer: Tris-based buffers should be avoided as the amine groups can chelate copper.[1]
-
Recommended Buffers: Phosphate buffers (like PBS) or HEPES are generally compatible and recommended for CuAAC reactions, typically within a pH range of 6.5 to 8.0.[6]
-
Thiol Interference: If your biomolecule or buffer contains thiols (e.g., from DTT or cysteine residues), these can also interfere with the reaction.[1] If their presence is unavoidable, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[1]
-
Data Presentation: Recommended Reaction Component Concentrations
The following table summarizes typical concentration ranges for the components of a CuAAC reaction for biomolecule labeling. Optimization may be required for your specific application.
| Component | Recommended Concentration Range | Notes |
| Alkyne-labeled Biomolecule | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of the azide probe.[1] |
| This compound | 2- to 10-fold molar excess over the alkyne | A higher excess can help drive the reaction to completion, especially at low biomolecule concentrations.[1] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not necessary and may increase the risk of biomolecule damage.[6] |
| Copper Ligand (e.g., THPTA) | 5-fold molar excess over CuSO₄ | Essential for protecting the Cu(I) catalyst and the biomolecule.[1][2] |
| Sodium Ascorbate | 2.5 - 5 mM | Should be prepared fresh. A concentration of 2.5 mM is often sufficient.[6] |
| Aminoguanidine (optional) | 5 mM | Recommended as an additive to protect proteins from modification by ascorbate oxidation byproducts.[6] |
Experimental Protocols
Protocol 1: General Labeling of an Alkyne-Modified Protein with this compound
This protocol provides a starting point for the labeling of a protein with a terminal alkyne.
1. Reagent Preparation:
-
Alkyne-Protein Solution: Prepare a solution of your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution in an organic solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup:
The following is an example for a 500 µL reaction with a final protein concentration of 25 µM.
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-protein solution (to a final volume of 432.5 µL and a final concentration of 25 µM).
-
10 µL of 10 mM this compound stock solution (final concentration: 200 µM, 8-fold excess).
-
-
Prepare a premixed catalyst solution by combining:
-
2.5 µL of 20 mM CuSO₄ stock solution.
-
12.5 µL of 100 mM THPTA stock solution.
-
-
Add the 15 µL of the premixed catalyst solution to the protein/azide mixture.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM).
-
Mix gently by inverting the tube several times.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification of the Labeled Protein:
-
To remove unreacted this compound and catalyst components, use a desalting column or spin column with an appropriate molecular weight cutoff (MWCO) for your protein.
-
Follow the manufacturer's instructions for the chosen purification method.
-
Collect the fractions containing your labeled protein. The labeled protein will be visibly colored.
Protocol 2: Purification of Labeled Oligonucleotides/DNA
For smaller biomolecules like oligonucleotides, precipitation is a common purification method.
-
After the reaction is complete, add 0.1 volumes of 3 M Sodium Acetate to the reaction mixture.
-
Add 2.5-3 volumes of cold ethanol (B145695) and mix well.
-
Incubate at -20°C for at least 20 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the conjugate.
-
Carefully discard the supernatant which contains the unreacted dye.
-
Wash the pellet with 70% ethanol, centrifuge again, and discard the supernatant.
-
Air dry the pellet and resuspend in a suitable buffer.
-
Further purification by HPLC or PAGE may be necessary for higher purity.[7][8]
Visualizations
Caption: General workflow for this compound click chemistry labeling.
Caption: Troubleshooting decision tree for this compound click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
how to prevent aggregation of Sulfo Cy7 N3 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Sulfo Cy7 N3 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye containing an azide (B81097) group, making it suitable for bioconjugation via "click chemistry". Like other cyanine (B1664457) dyes, Sulfo Cy7 has a planar aromatic structure that can lead to intermolecular π-π stacking in aqueous solutions. This self-association results in the formation of aggregates, which can significantly reduce fluorescence intensity and lead to inaccurate experimental results. The sulfonate groups on Sulfo Cy7 enhance its water solubility, which helps to mitigate aggregation, but it can still occur, especially at high concentrations or in certain buffer conditions.
Q2: How can I detect aggregation of my this compound conjugates?
Aggregation of cyanine dyes can be detected by changes in their absorption spectra. Typically, the formation of H-aggregates (face-to-face stacking) results in a blue-shift of the maximum absorption wavelength (λmax), while J-aggregates (end-to-end stacking) cause a red-shift.[1] A simple way to check for aggregation is to measure the absorbance spectrum of your conjugate. A significant deviation from the expected λmax of the monomeric dye (around 750 nm) or the appearance of new peaks can indicate aggregation.
Q3: What are the main factors that contribute to the aggregation of this compound conjugates?
Several factors can promote the aggregation of this compound conjugates:
-
High Concentration: The tendency for cyanine dyes to aggregate is concentration-dependent.[1]
-
Ionic Strength: High salt concentrations can promote aggregation by shielding the electrostatic repulsion between dye molecules.[2][3]
-
Buffer Composition: Certain buffers may be less suitable for maintaining the solubility of the conjugates. Phosphate-buffered saline (PBS) can sometimes promote protein aggregation during cryostorage.[4]
-
Temperature: Low temperatures, such as during refrigeration or freeze-thaw cycles, can increase the likelihood of aggregation.[4]
-
Hydrophobicity: The hydrophobicity of the molecule conjugated to this compound can influence the overall solubility and aggregation propensity of the conjugate.
-
Over-labeling: Attaching too many dye molecules to a biomolecule can increase hydrophobic interactions and lead to aggregation.
Troubleshooting Guide
Problem: I am observing precipitation or a blue/red shift in the absorbance spectrum of my this compound conjugate solution.
This indicates that your conjugate is aggregating. The following troubleshooting steps can help you resolve this issue.
| Potential Cause | Recommended Solution |
| High Conjugate Concentration | Dilute the conjugate solution. For storage, consider aliquoting at a slightly higher concentration and then diluting to the final working concentration immediately before use. Aim for a concentration that is empirically determined to be stable for your specific conjugate. |
| Inappropriate Buffer Conditions | Optimize the buffer composition. Use amine-free buffers such as HEPES, bicarbonate, or borate (B1201080) for conjugation reactions.[5] For long-term storage, consider buffers known to prevent protein aggregation, such as a histidine-sucrose buffer (e.g., 25 mM histidine, 250 mM sucrose, pH 6.0).[4] |
| Suboptimal pH | For click chemistry reactions, a pH range of 4-11 is generally well-tolerated.[] However, the stability of the biomolecule being conjugated is paramount. Maintain a pH that ensures the stability and solubility of your protein or other target molecule. |
| High Ionic Strength | Reduce the salt concentration in your buffers if possible. If high ionic strength is required for your application, consider the addition of stabilizing excipients. |
| Presence of Organic Solvents | If using an organic solvent like DMSO to dissolve the this compound, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid precipitating the biomolecule.[7] |
| Over-labeling of the Biomolecule | Reduce the molar ratio of this compound to your biomolecule during the conjugation reaction to achieve a lower degree of labeling. |
| Improper Storage | Store conjugates at a stable temperature. For long-term storage, flash-freeze aliquots in a cryoprotectant-containing buffer and store at -80°C to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: General Antibody Conjugation with this compound using SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
This protocol describes a general workflow for conjugating this compound to an antibody that has been modified to contain a strained alkyne (e.g., DBCO).
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Desalting column (e.g., Sephadex G-25).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange to ensure the azide-conjugated antibody is in an amine-free buffer like PBS at a pH of 7.4.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Ensure the final DMSO concentration is below 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound and DMSO using a desalting column equilibrated with your desired storage buffer.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Measure the absorbance spectrum to determine the degree of labeling and check for aggregation.
-
For long-term storage, add a cryoprotectant like sucrose, aliquot, and store at -80°C.
-
Protocol 2: Formulation Strategies to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action | Reference |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (v/v) | A non-ionic surfactant that can prevent protein aggregation at interfaces. | [8] |
| Polyethylene Glycol (PEG) | 1% - 5% (w/v) | Increases the hydrophilicity of the conjugate and can shield hydrophobic patches. | [9] |
| Sucrose | 5% - 10% (w/v) | Acts as a cryoprotectant and protein stabilizer. | [4] |
| DMSO | <10% (v/v) in reaction | Co-solvent to aid in dissolving the dye. | [7] |
| HEPES Buffer | 10-100 mM | An amine-free buffer suitable for conjugation reactions. | [5] |
Visualizations
Caption: Workflow for antibody conjugation and in vivo imaging.
Caption: Troubleshooting decision tree for aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and study on aggregation behaviours in liquid phase of three prepared cyanine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of the Aggregation of Cyanine Dyes at the Molecular and Nanoscopic Level | Semantic Scholar [semanticscholar.org]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Cyanine Dye Bioconjugation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with cyanine (B1664457) dye bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section offers solutions to specific problems you might face during the labeling of biomolecules with cyanine dyes.
Problem: Low Conjugation Efficiency or Failed Reaction
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Step | Details & Best Practices |
| Suboptimal pH | Optimize Reaction Buffer pH | For NHS ester reactions, the optimal pH is 8.3-8.5.[1][2][3] Below this range, the amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester increases, reducing the yield.[2][4] For maleimide-thiol reactions, the optimal pH range is 6.5-7.5.[5][6] |
| Hydrolysis of Reactive Dye | Use Anhydrous Solvents & Prepare Fresh | NHS esters are susceptible to hydrolysis.[4] Dissolve the reactive dye (e.g., NHS ester) in anhydrous DMSO or DMF immediately before use.[1][7][8] Aqueous solutions of NHS esters should be used immediately.[2] |
| Incorrect Molar Ratio | Optimize Dye:Biomolecule Ratio | A 5 to 20-fold molar excess of the dye is a common starting point for protein labeling.[9] However, this should be optimized for each specific biomolecule to avoid under- or over-labeling.[] |
| Presence of Competing Nucleophiles | Use Amine-Free Buffers | Buffers containing primary amines, such as Tris, can compete with the target biomolecule for the reactive dye.[2][] Use buffers like phosphate (B84403), bicarbonate, or HEPES.[2][9] |
| Inactive Biomolecule | Check Biomolecule Purity & Integrity | Ensure the biomolecule is pure and that the target functional groups (e.g., primary amines or free thiols) are available for conjugation. For thiol-maleimide reactions, it may be necessary to reduce disulfide bonds using TCEP or DTT.[11][12] |
-
Protein Preparation: Dialyze the protein solution against an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3-8.5.[1][2] Adjust the protein concentration to 1-10 mg/mL.[2][7]
-
Dye Preparation: Immediately before use, dissolve the cyanine dye NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1][9]
-
Conjugation Reaction: Add the dissolved NHS ester solution to the protein solution at a calculated molar excess (e.g., 8-fold excess).[1] Vortex the mixture well.[1]
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[1]
-
Purification: Purify the conjugate using a suitable method such as gel-filtration (e.g., Sephadex G-25), dialysis, or HPLC to remove unreacted dye and byproducts.[1][13]
Problem: Dye Aggregation & Low Fluorescence
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Step | Details & Best Practices |
| Hydrophobic Interactions | Modify Dye Structure or Formulation | Cyanine dyes are prone to aggregation in aqueous solutions due to their planar, hydrophobic structures, which leads to fluorescence quenching.[14][15] Consider using sterically shielded or zwitterionic cyanine dyes to minimize these interactions.[16][17] |
| High Dye Concentration | Optimize Dye Concentration | High concentrations of cyanine dyes can promote aggregation.[15] Perform conjugations at optimal, rather than excessive, dye concentrations. |
| Inappropriate Buffer Conditions | Adjust Buffer Composition | The presence of salts can influence dye aggregation.[18] Adding stabilizing agents like glycerol (B35011) (5-20%) or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help maintain solubility.[9] |
| Over-labeling of Biomolecule | Reduce Dye:Biomolecule Molar Ratio | Excessive labeling can increase the hydrophobicity of the bioconjugate, leading to aggregation and precipitation.[9] Optimize the degree of labeling (DOL). |
Problem: High Background Fluorescence
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Step | Details & Best Practices |
| Unbound Dye | Thoroughly Purify the Conjugate | Ensure all unreacted dye is removed from the final conjugate solution through appropriate purification methods like size-exclusion chromatography or dialysis.[1][13] |
| Nonspecific Binding | Use Blocking Agents & Optimize Washing | Nonspecific binding of the dye or conjugate can increase background signal.[19][20] Use blocking agents like BSA or gelatin.[20][21] Increase the number and duration of wash steps after staining.[19] |
| Autofluorescence | Select a Dye with a Different Wavelength | The sample itself may exhibit autofluorescence.[19] If possible, switch to a cyanine dye that excites and emits in a different spectral region (e.g., near-infrared) to minimize overlap with the autofluorescence.[] |
| Contaminated Reagents or Vessels | Use High-Purity Reagents & Clean Vessels | Ensure all buffers and reagents are free of fluorescent contaminants. Use glass-bottom imaging vessels instead of plastic, which can fluoresce.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating cyanine dyes to proteins?
A1: The optimal pH depends on the reactive chemistry. For cyanine dyes with N-hydroxysuccinimidyl (NHS) esters that target primary amines (like lysine (B10760008) residues), the recommended pH is between 8.3 and 8.5.[1][2][3] For maleimide-functionalized cyanine dyes that target free thiols (cysteine residues), the optimal pH range is 6.5 to 7.5.[5][6]
Q2: How should I store my cyanine dyes and their bioconjugates?
A2: Reactive cyanine dyes, especially NHS esters, are moisture-sensitive and should be stored desiccated at -20°C in the dark.[8][22] Before opening, allow the vial to warm to room temperature to prevent condensation.[22] Solutions of reactive dyes in anhydrous DMSO or DMF can be stored for short periods (e.g., 1-2 months) at -20°C.[1][2] Final bioconjugates are typically stored at 4°C in a suitable buffer, protected from light.[8][] For long-term storage, consider adding a stabilizing agent like BSA or gelatin, and an antimicrobial agent like sodium azide.[8][] Avoid freezing bioconjugates unless specified, as it can lead to aggregation.[8]
Q3: My cyanine dye conjugate appears to have lost its fluorescence. What could be the reason?
A3: Loss of fluorescence can be due to several factors. One common cause is photobleaching from excessive exposure to light.[] Always protect your dyes and conjugates from light. Another reason could be dye aggregation, where the dye molecules stack together, leading to self-quenching.[14][15] This can be influenced by the degree of labeling, buffer conditions, and the inherent properties of the dye. The chemical stability of the cyanine dye itself can also be a factor, as some cyanines are less stable in aqueous solutions over time.[23][24]
Q4: How can I purify my cyanine dye bioconjugate?
A4: The choice of purification method depends on the scale of your reaction and the nature of your biomolecule. Common methods include:
-
Size-Exclusion Chromatography (Gel Filtration): This is a widely used method for separating the larger bioconjugate from the smaller, unreacted dye molecules.[1][]
-
Dialysis: Effective for removing small molecules like unreacted dye from large protein conjugates.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase or size-exclusion HPLC, can provide high-purity conjugates and is often used for smaller biomolecules or when a high degree of purity is required.[13]
Visualized Workflows and Logic
General Workflow for Cyanine Dye Bioconjugation
A generalized workflow for a typical bioconjugation experiment.
Troubleshooting Logic for Low Conjugation Efficiency
A decision tree for troubleshooting low conjugation efficiency.
References
- 1. acebiolab.com [acebiolab.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pdf.dutscher.com [pdf.dutscher.com]
- 8. drmr.com [drmr.com]
- 9. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 14. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Bioorthogonally activatable cyanine dye with torsion-induced disaggregation for in vivo tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. biotium.com [biotium.com]
- 21. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 22. lumiprobe.com [lumiprobe.com]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Reducing Non-Specific Binding of Sulfo Cy7 N3 Probes
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of Sulfo Cy7 N3 probes in fluorescence-based experiments, particularly those involving click chemistry.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound probes and why is it a problem?
Q2: What are the primary causes of non-specific binding for these probes?
The causes can be grouped into three main categories:
-
Probe-Related Issues:
-
Hydrophobicity: Despite the "Sulfo" modification, the cyanine (B1664457) dye structure has inherent hydrophobicity, which is a major driver of non-specific interactions with cellular components like lipids and proteins.[3][5][6]
-
Excessive Concentration: Using a higher probe concentration than necessary increases the likelihood of low-affinity, non-specific interactions.[1][2][7][8]
-
Probe Aggregation: At high concentrations or in suboptimal buffer conditions, lipophilic probes can form aggregates that bind indiscriminately to cellular structures.[2][9]
-
High Charge: Sulfo-cyanine dyes are highly charged, which can lead to electrostatic interactions with oppositely charged molecules in the sample.[7]
-
-
Protocol-Related Issues:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on cells or tissues allows the probe to adhere to these locations.[4][10]
-
Insufficient Washing: Not washing the sample thoroughly after probe incubation fails to remove all unbound or weakly bound probes, contributing directly to background signal.[2][4][11]
-
Suboptimal Buffer Conditions: The pH and salt concentration of your buffers can significantly influence charge-based interactions.[12][13][14]
-
Inefficient Click Reaction: If the click chemistry reaction does not proceed to completion, a large amount of unreacted, highly fluorescent this compound probe will remain, contributing to background.
-
-
Sample-Related Issues:
-
Autofluorescence: Many biological samples have endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce naturally, especially when excited with shorter wavelengths. While less of a problem for NIR dyes like Cy7, it can still be a factor.[4][8]
-
Fc Receptor Binding: If the probe is conjugated to an antibody, the antibody's Fc region can bind non-specifically to Fc receptors on cells like macrophages.[4][15]
-
Q3: How does the "Sulfo" modification affect the probe's behavior?
The "Sulfo" refers to sulfonation, which adds sulfonate groups (-SO3-) to the cyanine dye structure. This modification significantly increases the probe's water solubility (hydrophilicity).[16][17][18] The primary benefits are a reduced tendency to aggregate in aqueous buffers and minimized non-specific binding driven by hydrophobic interactions compared to their non-sulfonated counterparts. However, it also increases the molecule's net negative charge, which can sometimes contribute to electrostatic-based non-specific binding.[7]
Q4: Can the click chemistry reaction itself contribute to background?
Yes. The click chemistry reaction is a critical step. For the common copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst must be present and active for the reaction to proceed efficiently.[19][20] If the catalyst is inactive or if reaction conditions (time, temperature) are suboptimal, a significant amount of the azide (B81097) probe will remain unreacted. This free probe must be thoroughly washed away to prevent high background.
Q5: How do I differentiate between non-specific binding and sample autofluorescence?
A systematic approach using controls is essential.[4]
-
Unstained Sample Control: Image a sample that has gone through the entire experimental process (fixation, permeabilization, etc.) but has not been incubated with any fluorescent probe. The signal detected in this sample is your baseline autofluorescence.[4]
-
No Click-Target Control: If possible, use a sample that lacks the alkyne-modified target molecule but is otherwise identical. Stain this sample with the this compound probe. Any signal observed here is likely due to non-specific binding of the probe.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered with this compound probes.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High, diffuse background across the entire sample. | 1. Probe concentration is too high. 2. Insufficient washing. 3. Inadequate blocking. | 1. Titrate the probe: Perform a concentration-response experiment to find the lowest concentration that gives a specific signal.[7][11] 2. Optimize washes: Increase the number (3-5 times) and duration (5-10 minutes each) of wash steps. Include a non-ionic detergent (e.g., 0.05% Tween 20) in the wash buffer to help remove unbound probe.[4] 3. Improve blocking: Increase the blocking time (e.g., to 1 hour at room temperature) or test a different blocking agent (see Table 1).[4] |
| Bright, punctate staining not co-localizing with the target. | 1. Probe aggregation. 2. Non-specific binding to cellular debris or dead cells. | 1. Prepare fresh probe solution: Ensure the probe is fully dissolved in a high-quality solvent (like DMSO) before diluting in aqueous buffer. Centrifuge the diluted probe solution before use to pellet any aggregates. 2. Improve sample quality: Ensure cells are healthy before fixation. Consider using a viability stain or a reagent like the TrueBlack® IF Background Suppressor to quench background from dead cells.[7] |
| High background in lipid-rich areas (e.g., membranes). | 1. Hydrophobic interactions. 2. Electrostatic interactions with charged lipids. | 1. Add detergent: Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or 0.05% Tween 20) in your blocking and antibody incubation buffers to disrupt hydrophobic interactions.[13] 2. Increase salt concentration: Increase the NaCl concentration in your buffers (e.g., to 300-500 mM) to shield electrostatic charges.[12][14] |
| Weak specific signal and high background. | 1. Suboptimal click chemistry reaction. 2. All of the above causes combined. | 1. Optimize click reaction: Ensure your copper catalyst and reducing agent (if using CuAAC) are fresh and active. Verify the presence of the alkyne handle on your target molecule. Increase incubation time for the click reaction. 2. Systematic optimization: Work through the troubleshooting guide systematically, starting with running the proper controls to identify the source of the background. |
Section 3: Optimization Protocols and Data
Experimental Protocol: General Staining of Cultured Cells via Click Chemistry
This protocol provides a starting point and should be optimized for your specific cell type and target.
-
Sample Preparation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
-
Fixation:
-
Permeabilization (if target is intracellular):
-
Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to your kit's protocol. This typically includes the this compound probe, a copper(I) source (like CuSO₄), and a reducing agent (like sodium ascorbate).
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
-
Optimization Point: Titrate the this compound probe concentration (e.g., 1 µM, 5 µM, 10 µM) to find the optimal balance between signal and background.
-
-
Washing:
-
Wash the cells a minimum of three times with PBS containing 0.1% Tween 20 for 5 minutes each wash, protected from light.[4] This step is critical for removing unreacted probe.
-
-
(Optional) Counterstaining & Mounting:
-
If desired, incubate with a nuclear counterstain (e.g., DAPI).
-
Wash twice more with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Cy7 (approx. Ex: 750 nm, Em: 773 nm).
-
Data Presentation: Reagent Optimization Tables
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocker Type | Example | Typical Concentration | Mechanism & Key Considerations |
| Protein-Based | Bovine Serum Albumin (BSA) | 1-5% (w/v) | Saturates non-specific protein-binding sites. Use IgG-free BSA if using anti-bovine secondary antibodies.[7][21] |
| Normal Serum (e.g., Goat, Donkey) | 5-10% (v/v) | Blocks non-specific binding, especially to Fc receptors. Use serum from the host species of the secondary antibody.[10][15] | |
| Detergents | Tween® 20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces non-specific hydrophobic interactions. Often added to blocking and wash buffers.[15] |
| Triton™ X-100 | 0.1-0.5% (v/v) | Stronger non-ionic detergent used for permeabilization but can also be included in blocking buffers to reduce hydrophobic binding.[15] | |
| Commercial | TrueBlack® IF Background Suppressor | Per manufacturer | Specialized formulations designed to block highly charged dyes and quench autofluorescence from lipofuscin.[7] |
| Protein-Free | Intercept® Protein-Free Blocking Buffer | Per manufacturer | Eliminates cross-reactivity issues that can occur with protein-based blockers. Useful for phospho-protein detection.[21] |
Table 2: Buffer Additives to Minimize Non-Specific Interactions
| Component | Example | Recommended Range | Purpose & Application |
| Salt | Sodium Chloride (NaCl) | 150 mM - 500 mM | Increases ionic strength to shield electrostatic interactions, reducing charge-based non-specific binding.[12][14] |
| Non-ionic Surfactant | Tween® 20 | 0.05 - 0.1% | Mild detergent added to wash and incubation buffers to disrupt weak, hydrophobic interactions and prevent probe loss to container walls.[13][14] |
| pH Adjustment | PBS, Tris-HCl | pH 7.2 - 8.0 | Adjusting buffer pH away from the isoelectric point (pI) of interfering proteins can help reduce their non-specific binding.[12][13] |
Section 4: Visual Guides
Workflow for Troubleshooting Non-Specific Binding
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
The Click Chemistry Labeling Process and Sources of Background
Caption: Visualization of the click chemistry process and primary sources of background signal.
References
- 1. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cell Membrane-Specific Fluorescent Probe Featuring Dual and Aggregation-Induced Emissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - NG [thermofisher.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Sulfo Cy7 N3 Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sulfo Cy7 N3 photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light, leading to a loss of its ability to fluoresce.[1] The process begins when the fluorophore absorbs a photon, moving to an excited singlet state. While it can return to the ground state by emitting a fluorescent photon, there's a possibility of it transitioning to a long-lived, highly reactive triplet state.[1][2] In this triplet state, the dye is highly susceptible to reactions with surrounding molecules, particularly molecular oxygen, which can lead to its permanent degradation.[1][2][3] Cyanine (B1664457) dyes like Sulfo Cy7 are known for their susceptibility to this process, especially under intense or prolonged illumination.[1]
Q2: How can I minimize photobleaching by optimizing my imaging parameters?
A: Optimizing your microscope settings is a critical first step to reduce photobleaching.[1] Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio (SNR).[1][4][5] Neutral density (ND) filters can be used to attenuate the excitation light without changing its spectral properties.[1][4][5]
-
Minimize Exposure Time: Use the shortest camera exposure time that allows for a clear image. This reduces the total number of photons the fluorophore is exposed to.[1][4]
-
Minimize Illumination Duration: Avoid unnecessarily long exposure to the excitation light. Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[5][6] For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
Q3: What are antifade reagents and which ones are compatible with this compound?
A: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[1] They primarily work as:
-
Reactive Oxygen Species (ROS) Scavengers: Many antifade agents remove molecular oxygen from the sample's environment, thereby reducing the chance of oxygen-mediated damage to the fluorophore in its triplet state.[1]
-
Triplet State Quenchers: Some compounds can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[1]
It is crucial to select an antifade reagent that is compatible with cyanine dyes. Some common antifade agents, like p-phenylenediamine (B122844) (PPD), can react with and degrade cyanine dyes.[7]
Recommended Antifade Reagents for Cyanine Dyes:
-
n-Propyl gallate (NPG): A widely used antifade agent that acts as a triplet state quencher.[1]
-
Glucose Oxidase and Catalase (GOD/CAT): An enzymatic oxygen scavenging system.[1][8]
-
Commercial Antifade Mountants: Several commercial mounting media are formulated to be compatible with a broad range of fluorophores, including near-infrared dyes like Cy7. Examples include the VECTASHIELD® series (note: some formulations may contain PPD, so checking compatibility is key), ProLong™ Gold and Diamond Antifade Mountants, and Fluoroshield™.[9][10][11]
Q4: Can I quantify the rate of photobleaching for my this compound conjugate?
A: Yes, quantifying the photobleaching rate is highly recommended to assess the effectiveness of your prevention strategies. A common metric is the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[1] A detailed protocol for this measurement is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of this compound fluorescence signal during imaging. | High excitation light intensity. | Decrease the laser power or use a neutral density filter to reduce the intensity of the excitation light.[1][5] |
| Prolonged exposure to excitation light. | Minimize the exposure time per image and the total duration of illumination.[1][4] Find and focus on the region of interest using transmitted light before capturing fluorescence images.[5] | |
| Absence or ineffectiveness of antifade reagent. | Use a fresh, high-quality antifade mounting medium specifically compatible with cyanine dyes. Consider trying a different formulation if the current one is not providing sufficient protection. | |
| High concentration of molecular oxygen in the medium. | Use an antifade reagent with an oxygen scavenging system, such as glucose oxidase and catalase.[1][8] | |
| Inconsistent fluorescence intensity between samples or over time in a single sample. | Variable photobleaching rates due to inconsistent imaging conditions. | Standardize all imaging parameters (laser power, exposure time, gain, etc.) across all samples and experiments.[1] |
| Degradation of the antifade reagent. | Prepare fresh antifade solutions or use a fresh bottle of commercial mounting medium. Some components of antifade cocktails can lose activity over time. | |
| Low initial fluorescence signal, making it difficult to reduce excitation power. | Suboptimal labeling of the target molecule with this compound. | Optimize the labeling protocol to ensure an adequate dye-to-protein ratio. |
| Mismatch between microscope filters and this compound spectra. | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo Cy7 (Excitation max ~750 nm, Emission max ~776 nm).[12] | |
| Aggregation of the dye. | Cyanine dyes can aggregate at high concentrations, leading to fluorescence quenching.[12] Ensure proper dilution and use of buffers that prevent aggregation. |
Quantitative Data
While specific photostability data for this compound is not extensively published, the following table provides a comparative overview of the photophysical properties and relative photostability of Cy7 and other common near-infrared (NIR) dyes. A lower photobleaching quantum yield (Φpb) and a longer photobleaching half-life (t₁/₂) indicate higher photostability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Relative Photostability |
| Cy7 | ~750 | ~776 | ~250,000 | Lower |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | Higher |
| Alexa Fluor 790 | ~782 | ~805 | ~260,000 | Higher |
| IRDye 800CW | ~774 | ~789 | ~240,000 | High |
Note: Photophysical properties and photostability are highly dependent on the local environment (e.g., solvent, pH, presence of antifade agents) and imaging conditions.[12] Studies have generally shown that Alexa Fluor dyes are more resistant to photobleaching than their Cy dye counterparts.[12]
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a common and effective antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
10X Phosphate Buffered Saline (PBS)
-
Sodium bicarbonate or Sodium hydroxide (B78521) for pH adjustment
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG in either DMF or DMSO. Note that NPG has poor solubility in aqueous solutions.
-
In a suitable container, mix 9 parts of glycerol with 1 part of 10X PBS.
-
Slowly add the 20% NPG stock solution to the glycerol/PBS mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically.
-
Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as the antifade properties of NPG are more effective at a slightly alkaline pH.[1]
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Quantification of Photobleaching Rate
This protocol outlines a method to measure the photobleaching rate of this compound under your specific experimental conditions.
Materials:
-
Your this compound-labeled sample mounted on a slide
-
Fluorescence microscope equipped with a suitable laser line and filters for Cy7 imaging
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your fluorescently labeled sample as you would for your experiment, using the mounting medium you wish to test.
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain, etc.) to the values you intend to use in your actual experiment. It is crucial to keep these parameters constant throughout the measurement.
-
Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent. For a rapidly bleaching dye, this might be every few seconds, while for a more stable one, it could be every 30-60 seconds.
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Measure the mean intensity of a background region for each image and subtract this value from the corresponding ROI intensity to correct for background noise.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero (I/I₀).
-
Plot the normalized intensity as a function of time.
-
To quantify the photobleaching rate, you can fit the decay curve to a single exponential decay function: I(t) = A * exp(-kt), where 'k' is the photobleaching rate constant. The photobleaching half-life (t₁/₂) can then be calculated as ln(2)/k.[1]
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 3. benchchem.com [benchchem.com]
- 4. keyence.com [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Vector Laboratories / VECTASHIELD® Antifade Mounting Media - 2BScientific [2bscientific.com]
- 10. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Sulfo Cy7 N3 Reactions
Welcome to the technical support center for Sulfo Cy7 N3 reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields and other common issues encountered during bioconjugation experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye containing an azide (B81097) (-N3) functional group. It is primarily used in "click chemistry" for labeling and detecting biomolecules. Specifically, it can participate in two types of azide-alkyne cycloaddition reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide (like this compound) and a terminal alkyne in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][2][]
Q2: My this compound reaction has a low yield. What are the potential general causes?
Low yields in this compound reactions can stem from several factors, applicable to both CuAAC and SPAAC:
-
Reagent Quality and Storage: Improper storage of this compound (which should be at -20°C or -80°C and protected from light) can lead to degradation.[4][5] Similarly, the alkyne-containing molecule, especially strained alkynes like DBCO, can be unstable.[1]
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can result in the incomplete consumption of the limiting reagent.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[2]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, slowing down or preventing the reaction.
-
Low Reaction Temperature or Time: The reaction may not have proceeded to completion due to insufficient time or a temperature that is too low for the specific reaction kinetics.[6]
Q3: How can I improve the yield of my click reaction?
To improve the yield, consider the following optimization strategies:
-
Optimize Reagent Concentrations: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.
-
Adjust Reaction Time and Temperature: Monitor the reaction progress over time to determine the optimal duration. Increasing the temperature may improve the reaction rate, but be mindful of the stability of your biomolecules and the cyanine (B1664457) dye itself, as higher temperatures can lead to degradation of Cy7 dyes.[4][5][7]
-
Use a Co-solvent: If solubility is an issue, adding a co-solvent like DMSO can help. Keep the percentage of the organic solvent as low as possible to avoid denaturation of proteins.[2]
-
Perform a Control Reaction: Conduct a small-scale control reaction with simple, commercially available azide and alkyne molecules to verify that the reaction conditions and reagents are optimal.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or no product formation in my CuAAC reaction.
| Potential Cause | Troubleshooting Step |
| Inactive Copper Catalyst | The CuAAC reaction requires a Cu(I) catalyst. If you start with a Cu(II) salt (like CuSO4), ensure you have an adequate amount of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[8][9][10] |
| Oxidation of Cu(I) | Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) from oxidation. These ligands can also accelerate the reaction.[8][10][11] |
| Interference from Buffers | Avoid using buffers containing primary amines, such as Tris, as they can interfere with the reaction.[12] Phosphate-buffered saline (PBS) is a commonly used alternative. |
| Presence of Thiols | Molecules with thiol groups (e.g., DTT, β-mercaptoethanol) can interfere with the CuAAC reaction. If their presence is unavoidable, consider using a copper-free click chemistry method like SPAAC. |
| Incorrect pH | The CuAAC reaction is generally efficient over a wide pH range (4-12).[12] However, for bioconjugation, a pH between 7 and 9 is typically optimal to balance the reaction rate and the stability of the biomolecules. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: My SPAAC reaction is slow or has a low yield.
| Potential Cause | Troubleshooting Step |
| Degradation of Strained Alkyne | Strained alkynes like DBCO can be unstable, especially under acidic conditions or during long-term storage.[1] Ensure your strained alkyne is of high quality and has been stored properly. DBCO can also lose reactivity over time due to oxidation or addition of water.[1] |
| Steric Hindrance | The bulky nature of strained alkynes can sometimes lead to steric hindrance. If possible, consider designing your alkyne-labeled molecule with a longer linker to reduce steric clash. |
| Suboptimal Reactant Concentrations | While SPAAC is generally efficient, the reaction rate is still concentration-dependent. Increasing the concentration of the reactants can improve the reaction speed.[6] |
| Presence of Azides in Buffer | Avoid using sodium azide (NaN3) in your buffers, as it will react with the DBCO reagent.[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water or DMSO.
-
Alkyne-modified biomolecule: 1-5 mg/mL in reaction buffer.
-
CuSO4: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with the reaction buffer.
-
Add this compound to the desired final concentration (e.g., 4-50 equivalents excess).
-
Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 0.1 to 0.5 mM.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10]
-
-
Purification:
-
Remove unreacted dye and reagents using appropriate methods such as size-exclusion chromatography (e.g., spin desalting column) or dialysis.
-
| Parameter | Recommended Range |
| This compound Concentration | 4-50x molar excess over the alkyne |
| Copper (CuSO4) Concentration | 0.1 - 0.5 mM |
| Ligand (THPTA) Concentration | 0.5 - 2.5 mM (5x molar excess over copper) |
| Sodium Ascorbate Concentration | 5 mM |
| Reaction Time | 30 - 60 minutes |
| Reaction Temperature | Room Temperature |
| pH | 7.0 - 9.0 |
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
This compound
-
DBCO-modified biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water or DMSO.
-
DBCO-modified biomolecule: 1-5 mg/mL in reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your DBCO-modified biomolecule with the reaction buffer.
-
Add this compound to the desired final concentration (e.g., 2-4 molar excess).
-
-
Incubation:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or other suitable methods to remove excess this compound.
-
| Parameter | Recommended Range |
| This compound Concentration | 2-4x molar excess over DBCO |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C |
| Reaction Temperature | 4°C to 25°C |
| pH | 7.0 - 8.5 |
Visualizing Reaction Workflows
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axispharm.com [axispharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfo-Cy7 N3 Labeled Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Sulfo-Cy7 N3 from labeled protein and oligonucleotide samples.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy7 N3 and why does it need to be removed after labeling?
Sulfo-Cy7 N3 is a water-soluble, near-infrared (NIR) fluorescent dye containing an azide (B81097) group.[1][2] This azide functionality allows it to be conjugated to biomolecules through "click chemistry" reactions.[1][2] In a typical labeling reaction, an excess of the dye is used to ensure efficient labeling of the target molecule. After the reaction is complete, this excess, unconjugated (free) dye must be removed. Failure to remove the free dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in downstream assays.
Q2: What are the common methods for removing unconjugated Sulfo-Cy7 N3?
The most common and effective methods for removing unconjugated dyes like Sulfo-Cy7 N3 from labeled biomolecules are based on differences in size and physical properties between the labeled product and the small dye molecule. These methods include:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[3][4] It is highly effective for purifying labeled proteins and larger oligonucleotides.
-
Ethanol (B145695) Precipitation: This method is commonly used for purifying and concentrating oligonucleotides.[5][6][7] The nucleic acids are precipitated out of solution, leaving the smaller, soluble dye molecules behind.
-
Dialysis and Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the large, labeled biomolecule from the small, free dye.[8][9]
Q3: How do I choose the best purification method for my sample?
The choice of purification method depends on the nature of your labeled biomolecule (protein, oligonucleotide), its size, and the scale of your experiment.
-
For proteins and antibodies , size-exclusion chromatography (using gravity columns or spin columns) and dialysis/ultrafiltration are the most suitable methods.[4][8]
-
For oligonucleotides , ethanol precipitation is a rapid and effective method.[5][6] Size-exclusion chromatography can also be used, especially for larger oligonucleotides.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | References |
| High background or residual free dye in the final sample | Incomplete separation during purification. | SEC: Ensure the column bed volume is sufficient for the sample volume. Consider a second purification step. Precipitation: Perform a second wash of the pellet with 70% ethanol. Dialysis: Increase the dialysis time and/or the number of buffer changes. | [4] |
| Low yield of the labeled biomolecule | Protein loss: Adsorption of the protein to the purification resin or membrane. Oligonucleotide loss: Incomplete precipitation or loss of the pellet during washing. | SEC/Ultrafiltration: Pre-treat the column or membrane with a blocking agent like BSA if sample loss is significant. Precipitation: Ensure the precipitation conditions (salt concentration, ethanol volume, temperature, and centrifugation time) are optimal. Use a carrier like glycogen (B147801) to aid in pellet visualization and recovery. | [4][10] |
| Labeled protein is inactive or aggregated | Harsh purification conditions or over-labeling. | Use milder buffers during purification. Optimize the dye-to-protein ratio in the labeling reaction to avoid over-labeling, which can lead to quenching and aggregation. | [11] |
| Difficulty resuspending the oligonucleotide pellet after precipitation | Over-drying the pellet. | Air-dry the pellet instead of using a vacuum concentrator for an extended period. Do not over-dry the pellet, as this can make it difficult to redissolve. | [10] |
Quantitative Data Summary
The following table summarizes the typical performance of common purification methods for removing unconjugated fluorescent dyes from biomolecule samples. Please note that specific results can vary depending on the experimental conditions and the specific biomolecule being purified.
| Purification Method | Typical Protein Recovery | Typical Dye Removal Efficiency | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (Spin Column) | >90% | >95% | Fast, high recovery, minimal sample dilution. | Limited sample volume capacity per column. |
| Size-Exclusion Chromatography (Gravity Flow) | 70-95% | >95% | Scalable for larger sample volumes. | Slower than spin columns, can lead to sample dilution. |
| Ethanol Precipitation (Oligonucleotides) | >85% | >90% | Rapid, cost-effective, concentrates the sample. | Potential for salt co-precipitation, risk of pellet loss. |
| Dialysis/Ultrafiltration | >90% | >99% | High purity, suitable for buffer exchange. | Time-consuming (dialysis), potential for membrane fouling or sample loss (ultrafiltration). |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Spin Column)
This protocol is suitable for the rapid purification of labeled proteins and larger oligonucleotides.
Materials:
-
Size-exclusion spin column (e.g., Sephadex G-25) with an appropriate molecular weight cut-off.
-
Collection tubes.
-
Microcentrifuge.
-
Elution buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the column in a clean collection tube.
-
Equilibrate the column by adding the elution buffer and centrifuging. Repeat this step 2-3 times.
-
Discard the flow-through and place the column in a new collection tube.
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's recommendations to collect the purified, labeled biomolecule. The free Sulfo-Cy7 N3 will be retained in the column resin.
Caption: Workflow for removing unconjugated Sulfo-Cy7 N3 using a spin column.
Protocol 2: Ethanol Precipitation of Oligonucleotides
This protocol is designed for the purification and concentration of labeled oligonucleotides.
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2.
-
Cold 100% ethanol (-20°C).
-
Cold 70% ethanol (-20°C).
-
Microcentrifuge.
-
Nuclease-free water or TE buffer.
Procedure:
-
To your labeled oligonucleotide solution, add 1/10th volume of 3 M NaOAc (pH 5.2).
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour. For very dilute samples, an overnight incubation is recommended.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the unconjugated Sulfo-Cy7 N3.
-
Gently wash the pellet with 500 µL of cold 70% ethanol. This step removes residual salt and free dye.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully decant the 70% ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Avoid over-drying.
-
Resuspend the purified oligonucleotide pellet in an appropriate volume of nuclease-free water or TE buffer.
Caption: Workflow for oligonucleotide purification via ethanol precipitation.
Protocol 3: Dialysis
This protocol is suitable for purifying labeled proteins and removing free dye while also allowing for buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for IgG antibodies).
-
Dialysis buffer (at least 200 times the sample volume).
-
Stir plate and stir bar.
-
Beaker or container for dialysis.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette into the container with the dialysis buffer.
-
Begin stirring the buffer gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours or overnight at 4°C. A total of 2-3 buffer changes is recommended for efficient removal of the free dye.
-
After the final dialysis step, carefully remove the sample from the tubing/cassette.
Caption: Workflow for purification of labeled proteins using dialysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Oligonucleotides | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Resuspension, Purification, and Preparation of Working Aliquots of Oligos [protocols.io]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Ultrafiltration as an alternative purification method for bovine serum albumin-fluorescein isothiocyanate bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Sulfo Cy7 N3 side reactions in biological media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo Cy7 N3. The information addresses potential side reactions and stability issues encountered when using this near-infrared (NIR) fluorescent dye in biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye. It contains an azide (B81097) (N3) functional group, making it suitable for bioorthogonal "click chemistry" reactions.[1][2][3][4][5][6] Its primary use is to label and visualize biomolecules that have been modified to contain a complementary alkyne group, such as dibenzocyclooctyne (DBCO), for copper-free click chemistry, or a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3][7]
Q2: What are the potential side reactions of the azide group in this compound in a biological environment?
The primary side reaction of concern for aryl azides, like the one in this compound, in biological media is reduction of the azide group to an amine (-NH2). This reaction can be mediated by endogenous reducing agents, particularly thiols.[1][2]
-
Reaction with Thiols: Biological thiols, such as the amino acid cysteine found in proteins and the abundant antioxidant glutathione (B108866) (GSH), can reduce the azide group.[1][2][5] This converts the azide into a primary amine, rendering it unable to participate in the intended click chemistry reaction.
-
Metabolic Reduction: In living cells and organisms, enzymatic and metabolic pathways can also contribute to the reduction of aromatic azides.[1][2]
Q3: How stable is the Sulfo Cy7 cyanine (B1664457) dye itself in biological media?
While cyanine dyes are widely used, they can be susceptible to degradation, particularly under certain conditions.
-
pH Sensitivity: Cyanine dyes can be unstable in highly alkaline conditions, which can lead to a loss of fluorescence.[8] It is advisable to perform conjugation reactions and experiments within a pH range of 7-9.
-
Photostability: Like many fluorophores, cyanine dyes can undergo photobleaching upon prolonged exposure to excitation light. Additionally, interactions with thiols can influence their photophysical properties, leading to photoswitching or affecting photostability.
Q4: Can this compound react non-specifically with proteins that do not have an alkyne group?
The azide group itself is generally considered bioorthogonal and should not react directly with native functional groups on proteins. However, issues can arise from:
-
Reduction by Thiols: As mentioned, the azide can be reduced by cysteine residues, leading to a modification of the dye and the protein, although not a stable covalent linkage via the intended click reaction.
-
Side Reactions in CuAAC: In copper-catalyzed click chemistry (CuAAC), the presence of free thiols from cysteine residues can lead to the formation of thiotriazole byproducts, resulting in non-specific protein labeling.[9]
-
Issues with NHS Ester Conjugation: If you are using an NHS ester variant of Sulfo Cy7 azide to label a protein, non-specific binding can be a concern. This is typically related to the NHS ester chemistry rather than the azide group itself.
Troubleshooting Guides
Problem: Low or No Fluorescent Signal After Click Chemistry Labeling
| Possible Cause | Recommended Solution |
| Reduction of this compound Azide | Minimize incubation times in thiol-containing media. If possible, perform experiments in buffers with lower concentrations of free thiols. Consider using thiol-scavenging reagents if compatible with your experimental system. |
| Hydrolysis of NHS Ester (if using NHS-Sulfo Cy7 N3) | Ensure that the labeling buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Prepare the NHS ester solution immediately before use, as it is moisture-sensitive. |
| Inefficient Click Reaction | Optimize the concentrations of your alkyne-modified biomolecule and the this compound. For CuAAC, ensure the correct concentrations of the copper catalyst and ligand. For copper-free click chemistry, ensure the use of a sufficiently reactive cyclooctyne. |
| Degradation of the Cyanine Dye | Protect the dye from prolonged exposure to light. Avoid harsh pH conditions, particularly high alkalinity. |
| Incorrect Buffer Composition | Verify that your antibody or protein buffer does not contain additives like sodium azide (which can compete in other reactions, though not typically with the azide on the dye itself) or primary amines if using an NHS ester. Buffer exchange may be necessary.[1] |
Problem: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Non-specific Binding of the Dye | Increase the number and duration of washing steps after the labeling reaction. Add a non-ionic surfactant like Tween-20 to the wash buffers to reduce hydrophobic interactions. |
| Thiol-related Side Reactions in CuAAC | If performing copper-catalyzed click chemistry, consider pre-blocking free thiols on your proteins with a reagent like N-ethylmaleimide (NEM), if this does not interfere with your protein's function. |
| Protein Aggregation | Over-labeling a protein with a hydrophobic dye can cause aggregation. Optimize the molar ratio of this compound to your protein to achieve a lower degree of labeling. |
| Excess Unreacted Dye | Ensure complete removal of unreacted this compound after the labeling step using appropriate methods like dialysis, gel filtration, or spin columns. |
Quantitative Data on Azide Reduction by Thiols
| Thiol Reducing Agent | Second-Order Rate Constant (M⁻¹ sec⁻¹) | Relative Rate |
| Dithiothreitol (DTT) | 2.77 x 10⁻³ | ~42x faster than Glutathione |
| Glutathione (GSH) | 6.55 x 10⁻⁵ | ~10x faster than Mercaptoethanol |
| Mercaptoethanol | 6.35 x 10⁻⁶ | Baseline |
| Data from Handlon & Oppenheimer, Pharm Res. 1988 May;5(5):297-9.[5] |
This table indicates that dithiols like DTT are significantly more reactive in reducing azides than monothiols like glutathione and mercaptoethanol. Given that glutathione is present at millimolar concentrations within cells, the reduction of this compound over time is a plausible side reaction.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Biological Media
This protocol provides a general framework for testing the stability of the azide group of this compound in a medium containing biological thiols.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare the biological medium of interest (e.g., cell culture medium supplemented with 10% fetal bovine serum, or a buffer containing a physiological concentration of glutathione, typically 1-10 mM).
-
Prepare a control buffer without any added thiols (e.g., PBS).
-
-
Incubation:
-
Add the this compound stock solution to the biological medium and the control buffer to a final concentration typical for your experiments (e.g., 10 µM).
-
Incubate the solutions at 37°C, protected from light.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each solution.
-
-
Analysis:
-
The stability of the azide can be indirectly assessed by its ability to participate in a click reaction.
-
To each aliquot, add an excess of a DBCO-containing molecule (for copper-free click) or a terminal alkyne with a copper(I) catalyst (for CuAAC).
-
Allow the click reaction to proceed to completion.
-
Analyze the samples using a method that can distinguish the clicked product from the unreacted this compound, such as HPLC with a fluorescence detector or LC-MS.
-
-
Data Interpretation:
-
A decrease in the amount of the clicked product in the samples incubated with the biological medium compared to the control buffer indicates the degradation or reduction of the azide group over time.
-
Visualizations
Caption: Potential reaction pathways for this compound in biological media.
Caption: Troubleshooting workflow for low signal in this compound labeling.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Synthesis of highly stable cyanine-dye-doped silica nanoparticle for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Sulfo Cy7 N3 vs. Alexa Fluor 790 Azide: A Comparative Guide for Near-Infrared Labeling
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable detection. This guide provides an objective comparison of two prominent azide-functionalized, near-infrared fluorescent dyes: Sulfo Cy7 N3 and Alexa Fluor 790 azide (B81097). Both dyes are tailored for covalent labeling of alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), enabling applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.
Performance Data at a Glance
The choice between this compound and Alexa Fluor 790 azide often depends on the specific requirements of the experiment, including the desired brightness, photostability, and the spectral characteristics of the imaging system. The following table summarizes the key quantitative data for these two dyes to facilitate a direct comparison.
| Property | This compound | Alexa Fluor 790 Azide |
| Excitation Maximum (nm) | ~750[1] | ~784[2] |
| Emission Maximum (nm) | ~773[1] | ~814[2] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~240,600[1] | ~270,000 |
| Quantum Yield (Φ) | 0.24[1][3] | Not explicitly specified, but the Alexa Fluor family is known for high quantum yields.[4] |
| Solubility | Water-soluble[1] | Water-soluble |
| Reactive Group | Azide | Azide |
| Reactivity | Alkyne, BCN, DBCO via Click Chemistry[1] | Alkyne via Click Chemistry |
Key Performance Considerations:
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Alexa Fluor 790 has a higher molar extinction coefficient, the specific quantum yield for the azide variant is not readily published. However, the Alexa Fluor dye family is generally recognized for its high quantum yields and brightness.[4] The reported quantum yield for this compound is 0.24.[1][3]
-
Photostability: Literature suggests that Alexa Fluor dyes generally exhibit greater photostability than Cy dyes.[4] This is a critical factor for applications requiring long exposure times or intense illumination, as it minimizes signal loss over time.
-
Spectral Profile: The distinct spectral properties of each dye are a key consideration for matching with available excitation sources (lasers) and emission filters on imaging systems to maximize signal detection and minimize crosstalk in multicolor experiments.
Experimental Protocols
The following is a generalized protocol for the copper-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with either this compound or Alexa Fluor 790 azide. Researchers should optimize the molar excess of the dye and reaction times for their specific protein and application.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of amines and ammonium (B1175870) ions)
-
This compound or Alexa Fluor 790 azide
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) stock solution (e.g., 50 mM in water)
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Allow the dye azide vial to warm to room temperature before opening. Prepare a 10 mM stock solution of the dye azide in anhydrous DMSO.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with the dye azide stock solution. The recommended molar excess of the dye can range from 3x to 10x over the protein.
-
In a separate tube, prepare the catalyst premix by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
Degas the protein-dye mixture by bubbling with nitrogen or argon gas for 5-10 minutes to prevent oxidation of the copper catalyst.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess, unreacted dye and other reagents using a size-exclusion spin desalting column or through dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the respective absorbance maximum of the dye (750 nm for Sulfo Cy7, 784 nm for Alexa Fluor 790).
-
Visualizations
To aid in the understanding of the experimental process and a potential application, the following diagrams have been generated.
Caption: Experimental workflow for biomolecule labeling via click chemistry.
Caption: Signaling pathway for in vivo tumor imaging using a NIR-labeled antibody.
References
A Head-to-Head Comparison of Sulfo Cy7 N3 and IRDye 800CW Azide for Near-Infrared Fluorescence Labeling
In the realm of biological imaging and drug development, the use of near-infrared (NIR) fluorescent dyes has become indispensable. The NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced background autofluorescence, leading to higher signal-to-noise ratios.[1] Among the vast array of available probes, Sulfo Cy7 N3 and IRDye 800CW azide (B81097) are two prominent choices for labeling biomolecules via click chemistry. Both are azide-functionalized dyes designed to react with alkyne- or cyclooctyne-modified molecules, forming stable covalent bonds.[2][3][4]
This guide provides an objective, data-driven comparison of this compound and IRDye 800CW azide to assist researchers in selecting the optimal dye for their specific applications, from in vitro assays like Western blotting and flow cytometry to demanding in vivo imaging studies.[5][6]
Quantitative Data Summary
The selection of a fluorescent probe is often dictated by its specific photophysical properties. The following table summarizes the key quantitative parameters for this compound and IRDye 800CW azide.
| Property | This compound | IRDye 800CW Azide | Key Considerations |
| Excitation Maximum (λex) | ~750 nm[7][8] | ~778 nm[5] | Ensure compatibility with the excitation sources (lasers, LEDs) of your imaging system. |
| Emission Maximum (λem) | ~773 nm[7][8] | ~794 nm[5] | Select appropriate emission filters to maximize signal collection and minimize bleed-through. |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹[7][8] | ~240,000 M⁻¹cm⁻¹[9] | Both dyes exhibit very high light-absorbing capability, contributing to their brightness. |
| Fluorescence Quantum Yield (Φ) | ~0.24[7] | ~0.08 - 0.12[1][9] | This compound is significantly more efficient at converting absorbed light into fluorescence. |
| Calculated Brightness (ε x Φ) | ~57,744 | ~24,000 - 28,800 | Theoretically, this compound offers higher intrinsic brightness per molecule. |
| Molecular Weight | ~829.1 g/mol [7] | ~1269.36 g/mol [3] | The larger size of IRDye 800CW could potentially be a factor in labeling smaller molecules. |
| Solubility | High in Water, DMF, DMSO[7] | High in Water, DMSO[5][10] | Both are highly water-soluble due to sulfonate groups, making them ideal for bioconjugation in aqueous buffers. |
| Photostability | Moderate (Improved over Cy7)[8][11] | Exceptionally High[9][12] | IRDye 800CW is superior for applications requiring long exposure times or repeated imaging. |
Key Features and Performance
Brightness and Photostability: Brightness is a product of both the molar extinction coefficient and the quantum yield. While both dyes have similarly high extinction coefficients, this compound possesses a substantially higher quantum yield, suggesting greater intrinsic brightness.[7][9] However, a critical performance differentiator is photostability. IRDye 800CW is renowned for its exceptional resistance to photobleaching, allowing for repeated imaging and archiving of samples with minimal signal loss.[9] Sulfo-Cy7, while more photostable than its non-sulfonated Cy7 counterpart, is generally less robust than IRDye 800CW under prolonged or intense light exposure.[9][11][13] The choice between higher initial brightness (Sulfo Cy7) and superior signal stability (IRDye 800CW) is a key application-specific decision.
Water Solubility and Aggregation: Both dyes are sulfonated, which confers excellent water solubility and reduces the tendency for dye-dye aggregation—a common issue with cyanine (B1664457) dyes that can lead to fluorescence quenching.[7][10][13] This high solubility makes them ideal for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents that could denature the target.[8][14]
In Vivo Performance: For in vivo imaging, both dyes are suitable due to their emission in the NIR window.[6][15] IRDye 800CW has been extensively validated and is used in probes for several clinical trials, underscoring its reliability, sensitivity, and low background performance in living systems.[10] The high signal-to-noise ratio is a key advantage for deep tissue imaging.[12] Sulfo Cy7 is also an excellent choice for in vivo studies, valued for its brightness and deep tissue penetration capabilities.[6]
Experimental Protocols
The primary application for these azide-functionalized dyes is their conjugation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol serves as a starting point and should be optimized for specific proteins and applications.
1. Reagent Preparation:
-
Alkyne-Protein: Prepare the alkyne-modified protein in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dye Azide Stock: Dissolve this compound or IRDye 800CW azide in anhydrous DMSO or water to a concentration of 10 mM. Store protected from light at -20°C.[16]
-
Copper (II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.[17]
-
Copper Ligand (e.g., THPTA): Prepare a 100-200 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[17]
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 300 mM stock solution in water. This solution must be made fresh immediately before use to reduce Cu(II) to the catalytic Cu(I) state.[17]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.
-
Add the dye azide stock solution. A 5- to 20-fold molar excess of dye over protein is a common starting point.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. Vortex briefly to mix.[17]
-
To initiate the reaction, add the freshly prepared sodium ascorbate (B8700270) solution. The final concentration of reactants should be optimized, but typical starting points are 1-2 mM CuSO₄, 5-10 mM THPTA, and 15-30 mM sodium ascorbate.
-
Vortex the mixture gently.[17]
3. Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[17]
4. Purification:
-
Remove the unreacted dye and reaction components from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., spin desalting columns) or dialysis against a suitable buffer like PBS.[18]
5. Characterization:
-
Determine the degree of labeling by measuring the absorbance of the dye (at its λex) and the protein (at 280 nm). The dye's contribution to the 280 nm absorbance must be corrected for using a factor provided by the manufacturer (typically 3-4%).[8][18]
Visualizations
References
- 1. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.licorbio.com [shop.licorbio.com]
- 4. licorbio.com [licorbio.com]
- 5. APDye 800 Picolyl Azide (IRDye 800CW Equivalent) | AxisPharm [axispharm.com]
- 6. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 7. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 8. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. ld.ru [ld.ru]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Sulfo-Cyanine7 azide_Sulfo-Cy7-N3_磺酸基Cy7-叠氮_水溶性Cy7叠氮 [xinyanbm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. confluore.com.cn [confluore.com.cn]
- 18. licorbio.com [licorbio.com]
Sulfo Cy7 N3 vs. Other Cy7 Dyes: A Photostability Comparison for Advanced Research Applications
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the photostability of a chosen dye is a critical parameter influencing experimental success. This guide provides a detailed comparison of the photostability of Sulfo Cy7 N3 against other commonly used Cy7 dyes, supported by available experimental data and detailed protocols to empower informed decision-making in your research.
In the realm of fluorescence imaging and labeling, particularly for in vivo studies, Cy7 dyes have carved a significant niche due to their emission profiles in the near-infrared spectrum, which minimizes tissue autofluorescence and allows for deeper tissue penetration. However, a notable drawback of heptamethine cyanine (B1664457) dyes, including the Cy7 family, is their inherent susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light.[1] This phenomenon can limit the duration of imaging experiments and impact the quantitative accuracy of the data.
The introduction of sulfated cyanine dyes, such as Sulfo Cy7, has been a step towards mitigating some of the limitations of their non-sulfonated counterparts. Sulfonation enhances water solubility, which can reduce aggregation-induced quenching and improve biocompatibility.[2] Furthermore, modifications to the cyanine core structure are often engineered to enhance photostability. While direct, quantitative head-to-head comparisons of this compound with a comprehensive panel of other Cy7 dyes are not extensively available in peer-reviewed literature, claims from manufacturers and some studies suggest that sulfo-cyanine derivatives exhibit improved quantum yields and photostability compared to the parent Cy7 dye.[3]
Quantitative Photostability Comparison
The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability that an excited dye molecule will undergo photochemical destruction. A lower Φb indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
While specific data for this compound is limited, the following table summarizes available information on the photophysical properties and photostability of various Cy7 dyes to provide a comparative overview. It is important to note that photostability can be highly dependent on the experimental conditions, including the solvent, concentration, excitation intensity, and the presence of oxidizing or reducing agents.
| Dye | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Brightness (ε × Φf) | Relative Photostability |
| Cy7 | ~250,000 | ~0.28 | ~70,000 | Moderate |
| Sulfo-Cy7 | ~240,600[4] | Claimed to be 20% higher than Cy7[4] | Higher than Cy7 | Claimed to be higher than Cy7[3][4] |
| Cy7.5 | ~250,000 | ~0.12 | ~30,000 | Moderate |
| Sulfo-Cy7.5 | Not specified | Higher than ICG[5] | Not specified | Not specified |
| Alexa Fluor 750 | ~270,000 | ~0.12 | ~32,400 | High |
| IRDye 800CW | ~240,000 | ~0.08 | ~19,200 | Very High |
Note: The data presented are compiled from various sources and should be considered as approximate values. Direct experimental comparison under identical conditions is recommended for precise evaluation. The azide (B81097) (N3) modification on Sulfo Cy7 is for conjugation via click chemistry and is generally not expected to significantly alter the core photophysical properties of the dye.
Experimental Protocols
To facilitate the independent evaluation of dye photostability, two key experimental protocols are detailed below.
Protocol 1: Determination of Photobleaching Rate in Solution
This protocol outlines a common method to quantify the photobleaching rate of a fluorescent dye under continuous illumination.
Objective: To measure and compare the photobleaching half-life of different fluorescent dyes in a solution.
Materials:
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp) and a time-scan mode.
-
Quartz cuvettes (1 cm path length).
-
Fluorescent dye stock solutions (e.g., this compound, Cy7, and other alternatives) of known concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Solvent blank (the same buffer used for dye solutions).
Procedure:
-
Sample Preparation: Prepare dilute solutions of each dye to be tested in the chosen buffer. The absorbance at the excitation wavelength should be kept low (ideally < 0.05) to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum (λmax) of the dye.
-
Set the emission wavelength to the emission maximum of the dye.
-
Set the instrument to time-scan mode to record fluorescence intensity over time.
-
-
Measurement:
-
Place the cuvette with the solvent blank in the fluorometer and zero the instrument.
-
Replace the blank with the cuvette containing the first dye sample.
-
Start the time-scan measurement and continuously illuminate the sample.
-
Record the fluorescence intensity at regular intervals until it has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
-
Fit the decay curve to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Calculate the photobleaching half-life (t1/2) from the rate constant.
-
Protocol 2: Relative Fluorescence Quantum Yield Measurement
The fluorescence quantum yield is a measure of the efficiency of fluorescence. This protocol describes the comparative method for its determination.
Objective: To determine the relative fluorescence quantum yield of a test dye by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Test dye solution (e.g., this compound).
-
Standard dye solution with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, Φf = 0.13).
-
Solvent.
Procedure:
-
Absorbance Measurement: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance values at the excitation wavelength should be in the range of 0.01 to 0.1. Measure the absorbance spectra for all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the test and standard dyes.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test dye and the standard.
-
The slope of these plots is proportional to the quantum yield. The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test / n_std)² where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Visualization of Key Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the photobleaching pathway and a typical experimental workflow.
Caption: Generalized Jablonski diagram illustrating the primary photobleaching pathway for cyanine dyes.
Caption: Experimental workflow for the assessment of fluorophore photostability.
Conclusion
The selection of an appropriate fluorescent dye is a critical decision in the design of robust and reproducible fluorescence-based experiments. While Cy7 dyes are invaluable for NIR imaging, their photostability remains a key consideration. This compound, with its enhanced water solubility and purported improvements in photostability, presents a promising option for researchers. However, the lack of extensive, direct comparative data necessitates careful evaluation for specific applications. For demanding applications requiring high photostability, alternatives such as Alexa Fluor 750 or IRDye 800CW may also be considered. By following standardized protocols for photostability assessment, researchers can make informed decisions and ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymer Dots with Enhanced Photostability, Quantum Yield, and Two-Photon Cross-Section using Structurally Constrained Deep-Blue Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
Validating Sulfo Cy7 N3 Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise and verified labeling of biomolecules is paramount. This guide provides an objective comparison of Sulfo Cy7 N3 labeling validation by mass spectrometry against other fluorescent azide (B81097) alternatives, supported by experimental data and detailed protocols.
The use of "click chemistry," a bioorthogonal reaction, has revolutionized the labeling of biomolecules. Azide-functionalized fluorescent dyes, such as this compound, are powerful tools for attaching probes to proteins and peptides. Mass spectrometry (MS) serves as the gold standard for validating the success and specificity of this labeling, providing definitive evidence of covalent modification.
Performance Comparison of Azide-Reactive Dyes
The choice of a fluorescent azide dye for labeling depends on several factors, including the specific application, the required photophysical properties, and the ease of validation. While this compound is a popular choice for near-infrared (NIR) imaging applications, several alternatives are available.
| Feature | This compound | Alexa Fluor 647 Azide | DyLight 650 Azide |
| Molecular Weight (approx.) | ~829 g/mol | ~1250 g/mol | ~950 g/mol |
| Excitation/Emission Maxima | ~750 nm / ~773 nm | ~650 nm / ~668 nm | ~652 nm / ~672 nm |
| Mass Shift upon Labeling (Monoisotopic) | +828.35 Da | +1249.53 Da | +949.41 Da |
| Key Advantages | NIR emission for deep tissue imaging, high quantum yield. | High photostability and brightness, well-characterized. | Good photostability, available in various reactive forms. |
| Mass Spec Validation Hallmark | Observation of the specific mass shift and potential neutral loss of N₂ (28 Da) from the azide before clicking. | Clear and significant mass shift, stable linkage. | Distinct mass shift, stable linkage. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines the general steps for labeling a protein containing a bioorthogonally incorporated alkyne group with this compound.
1. Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Desalting column (e.g., Sephadex G-25)
2. Procedure:
-
Protein Preparation: Ensure the alkyne-modified protein is purified and at a concentration of 1-5 mg/mL. The buffer should be free of chelating agents like EDTA.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically at a 5-10 fold molar excess to the protein), and the THPTA ligand.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Mass Spectrometry Validation of this compound Labeling
1. Sample Preparation for Mass Spectrometry:
-
Intact Protein Analysis:
-
Dilute an aliquot of the purified labeled protein in a solution compatible with electrospray ionization (ESI), typically containing acetonitrile (B52724) and formic acid.
-
-
Peptide-Level Analysis (Bottom-Up Proteomics):
-
Denature the labeled protein using urea (B33335) or another denaturant.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Digest the protein into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
2. Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Intact Protein Analysis:
-
Acquire a full MS scan to determine the molecular weight of the labeled protein.
-
Compare the mass of the labeled protein to the unlabeled control. A mass shift corresponding to the addition of the this compound molecule (minus the N₂ lost from the azide upon triazole formation) confirms labeling.
-
-
Peptide-Level Analysis:
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) on the digested peptide sample.
-
Search the MS/MS data against a protein database, specifying the mass of the this compound modification on the alkyne-containing amino acid residue.
-
Successful identification of peptides with the expected mass modification validates the labeling at the amino acid level. The fragmentation spectrum of the labeled peptide should contain fragment ions (b- and y-ions) that show the mass of the modification, confirming the site of labeling.
-
Mandatory Visualizations
Experimental workflow for labeling and validation.
Logical flow for mass spectrometry validation.
Assessing the Degree of Labeling of Sulfo Cy7 N3 Conjugates: A Comparative Guide
For researchers and professionals in drug development, accurate determination of the degree of labeling (DOL) is critical for ensuring the quality, reproducibility, and efficacy of fluorescently labeled biomolecules. This guide provides a comprehensive overview of the assessment of Sulfo Cy7 N3 conjugates, offering a comparison with alternative near-infrared (NIR) dyes and detailed experimental protocols. This compound, a water-soluble azido-functionalized cyanine (B1664457) dye, is a popular choice for labeling biomolecules via click chemistry, offering excellent brightness and biocompatibility for in vivo imaging and other sensitive applications.
Performance Comparison of this compound and Alternatives
This compound stands out in the crowded field of NIR dyes due to its high molar extinction coefficient and good quantum yield. Its azide (B81097) functionality allows for highly specific and efficient conjugation to alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, also known as click chemistry. This bioorthogonal reaction minimizes side reactions and is highly efficient under mild conditions.
When compared to other common NIR azide dyes, such as those from the Alexa Fluor and DyLight series, Sulfo Cy7 offers a compelling balance of properties. While Alexa Fluor dyes are renowned for their exceptional photostability, Sulfo-Cy7 is an improved version of the classic Cy7 dye with enhanced photostability and a higher quantum yield.[1][2] The stability of the resulting conjugate is also a crucial factor, with the covalent triazole linkage formed during click chemistry being highly stable.
Here is a summary of the key performance indicators for this compound and a common alternative, Alexa Fluor 750 Azide:
| Property | This compound | Alexa Fluor 750 Azide | Notes |
| Excitation Maximum (nm) | ~750 | ~749 | Spectrally very similar, compatible with the same laser lines. |
| Emission Maximum (nm) | ~773 | ~775 | Minimal difference in emission spectra. |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~240,600 | ~240,000 | Both dyes exhibit very strong light absorption. |
| Quantum Yield | ~0.24 (for NHS ester) | ~0.12 | Sulfo-Cy7 generally offers higher brightness.[2][3] |
| Photostability | Good, improved over Cy7 | Excellent | Alexa Fluor dyes are often considered the benchmark for photostability.[4] |
| Solubility | High (sulfonated) | High (sulfonated) | Both are suitable for aqueous labeling reactions. |
| Conjugation Chemistry | Click Chemistry (Azide) | Click Chemistry (Azide) | Both enable bioorthogonal labeling. |
Experimental Protocols
Accurate assessment of the DOL is achieved through spectrophotometric analysis. Below are detailed protocols for labeling a model protein (antibody) with this compound using the strain-promoted azide-alkyne cycloaddition (SPAAC) method and for calculating the DOL.
Protocol 1: Antibody Labeling with this compound via SPAAC
This protocol involves a two-step process: first, the antibody is modified with a DBCO (dibenzocyclooctyne) alkyne, and then the DBCO-modified antibody is reacted with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
This compound
-
Spin desalting columns
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Preparation of DBCO-modified Antibody:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-5 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4).
-
Determine the concentration of the DBCO-modified antibody by measuring the absorbance at 280 nm.
-
-
Click Chemistry Reaction with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the this compound stock solution to the DBCO-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Labeled Antibody:
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4).
-
Collect the purified this compound-labeled antibody.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~750 nm for Sulfo Cy7).[5][6]
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution in a 1 cm path length cuvette at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo Cy7, which is approximately 750 nm (Aₘₐₓ).
-
-
DOL Calculation:
-
The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / (ε_dye × path length) where ε_dye is the molar extinction coefficient of Sulfo Cy7 (~240,600 M⁻¹cm⁻¹).
-
The concentration of the protein is calculated by correcting the A₂₈₀ reading for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye). For Sulfo-Cy7, this value is approximately 0.04.[1]
-
The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
-
Visualizing the Workflow and a Potential Application
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Cross-Reactivity of Sulfo Cy7 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of Sulfo Cy7 labeled antibodies with common alternatives, focusing on the critical aspect of cross-reactivity. While direct quantitative data for cross-reactivity is highly dependent on the specific antibody, antigen, and experimental conditions, this guide presents a framework for comparison, supported by key performance characteristics of different dye classes and detailed experimental protocols to empower researchers to generate their own comparative data.
Understanding Antibody Labeling and its Impact on Specificity
Antibody labeling involves the covalent attachment of a fluorescent dye to an antibody. The method of conjugation can significantly influence the antibody's binding characteristics and potential for non-specific interactions. Two primary methods are discussed here:
-
Amine-reactive Labeling (NHS Ester): This traditional method targets primary amines, primarily on lysine (B10760008) residues, which are abundant on the antibody surface. This results in a random distribution of dye molecules.
-
Site-Specific Labeling (Click Chemistry): This method utilizes bioorthogonal chemistry, such as the reaction between an azide (B81097) (N3) and a cyclooctyne (B158145) (e.g., DBCO), to attach a dye to a specific, pre-engineered site on the antibody, often away from the antigen-binding site. Sulfo Cy7 N3 is designed for this approach.
Site-specific conjugation is rationally designed to preserve the native structure and function of the antibody, which can minimize the risk of introducing off-target reactivity. In contrast, traditional random labeling with NHS esters can sometimes lead to a heterogeneous product with a higher propensity for cross-reactivity.
Performance Comparison: Sulfo Cy7 vs. Alternative Dyes
Sulfo Cy7 is a near-infrared (NIR) cyanine (B1664457) dye, which offers the significant advantage of minimal background autofluorescence in biological samples, making it ideal for in vivo imaging and sensitive detection in complex samples. However, its performance, particularly in terms of photostability and potential for non-specific binding, should be compared with other available dyes.
Table 1: General Performance Characteristics of Common NIR Dyes
| Feature | Sulfo Cy7 | Alexa Fluor 750 | IRDye 800CW |
| Excitation Max (nm) | ~750 | ~749 | ~774 |
| Emission Max (nm) | ~773 | ~775 | ~789 |
| Brightness | Good | Excellent | Excellent |
| Photostability | Moderate | High | High |
| Water Solubility | High (sulfonated) | High | High |
| Labeling Chemistry | NHS Ester, Azide (N3) | NHS Ester, Azide | NHS Ester |
| Tendency for Non-Specific Binding | Can be influenced by hydrophobicity | Generally low | Low |
Note: Brightness is a combination of molar extinction coefficient and quantum yield. Performance can vary depending on the specific application and degree of labeling.
Studies have indicated that Alexa Fluor dyes are generally more photostable and less prone to self-quenching at high degrees of labeling compared to cyanine dyes.[1][2] The hydrophobicity of a dye can also influence its propensity for non-specific binding, with more hydrophobic dyes potentially showing higher background.[3] The sulfonation of Sulfo Cy7 increases its hydrophilicity, which is advantageous.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess and compare the cross-reactivity of antibodies labeled with this compound and other dyes, the following experimental protocols are recommended.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for comparing the cross-reactivity of labeled antibodies.
Site-Specific Antibody Labeling using this compound (Click Chemistry)
This protocol describes the labeling of an antibody with an azide-functionalized dye via a DBCO-modified antibody.
Materials:
-
Antibody with a DBCO group
-
This compound (or other azide-functionalized dye)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the DBCO-modified antibody at a concentration of 1-5 mg/mL in PBS.
-
Dye Preparation: Dissolve the this compound in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 3 to 10-fold molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled antibody from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo Cy7).
Competitive ELISA for Quantifying Cross-Reactivity[4][5][6][7]
This assay measures the ability of related or unrelated antigens to compete with the target antigen for binding to the labeled antibody.
Materials:
-
96-well microplate
-
Target antigen
-
Potential cross-reacting antigens
-
Labeled antibodies (e.g., this compound-labeled, AF750 N3-labeled)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to HRP (if the primary is not directly labeled for detection)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare mixtures of a fixed concentration of the labeled antibody with serial dilutions of the target antigen (for the standard curve) or the potential cross-reacting antigens.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: If using an HRP-conjugated secondary antibody, add it and incubate for 1 hour. Then, add the substrate and stop the reaction.
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of each antigen that causes 50% inhibition of binding (IC50). The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Antigen / IC50 of Competitor Antigen) x 100.
Table 2: Example Data Presentation for Competitive ELISA
| Labeled Antibody | Competitor Antigen | IC50 (nM) | % Cross-Reactivity |
| This compound-Ab | Target Antigen | 10 | 100 |
| Related Antigen A | 1000 | 1.0 | |
| Unrelated Antigen B | >10,000 | <0.1 | |
| AF750 N3-Ab | Target Antigen | 12 | 100 |
| Related Antigen A | 1100 | 1.1 | |
| Unrelated Antigen B | >10,000 | <0.1 |
This is example data and will vary based on the antibody and antigens used.
Protein Microarray for High-Throughput Specificity Screening[2][8][9]
Protein microarrays allow for the screening of a labeled antibody against thousands of proteins simultaneously to identify off-target binding.
Materials:
-
Protein microarray slide
-
Labeled antibody
-
Blocking buffer
-
Wash buffer
-
Microarray scanner
Procedure:
-
Blocking: Block the protein microarray slide according to the manufacturer's instructions.
-
Antibody Incubation: Incubate the slide with the labeled antibody at the desired concentration for 1-2 hours.
-
Washing: Wash the slide extensively to remove non-specifically bound antibody.
-
Scanning: Scan the microarray slide using a scanner with the appropriate laser and filter settings for the fluorophore.
-
Data Analysis: Analyze the scanned image to identify any proteins to which the antibody has bound. The signal intensity corresponds to the binding affinity.
Signaling Pathway for Antibody-Antigen Interaction in ELISA
Caption: Competitive binding in an ELISA for cross-reactivity assessment.
Conclusion
The choice of fluorescent dye and labeling strategy can have a significant impact on the performance and specificity of an antibody conjugate. Sulfo Cy7, particularly with an azide functionality for site-specific "click" chemistry, offers the advantages of NIR fluorescence for high-sensitivity applications. While general performance characteristics suggest that alternatives like Alexa Fluor dyes may offer superior photostability, the cross-reactivity of any labeled antibody must be empirically determined.
By utilizing the detailed protocols for competitive ELISA and protein microarray analysis provided in this guide, researchers and drug development professionals can generate robust, quantitative data to compare the cross-reactivity of this compound labeled antibodies with other alternatives, ensuring the selection of the most specific and reliable reagents for their research.
References
Evaluating the In Vivo Performance of Sulfo Cy7 N3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo imaging, the selection of appropriate fluorescent probes is critical for obtaining high-sensitivity and high-resolution data. Near-infrared (NIR) dyes, particularly those functionalized for bioorthogonal click chemistry, have become indispensable tools for non-invasively tracking biological processes in living organisms. This guide provides a comprehensive evaluation of the in vivo performance of Sulfo Cy7 N3, a water-soluble, azide-functionalized cyanine (B1664457) dye, and compares it with other common alternatives. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound is a near-infrared (NIR) fluorescent probe designed for in vivo bioorthogonal chemistry. Its key features include:
-
Near-Infrared Emission: Positioned within the NIR-I window (700-900 nm), allowing for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.
-
Water Solubility: The presence of sulfo- groups enhances its solubility in aqueous buffers, which is advantageous for in vivo applications.
-
Azide Functionality: Enables covalent labeling of target molecules functionalized with an alkyne or cyclooctyne (B158145) group via "click" chemistry.
This guide will delve into the quantitative performance of this compound, compare it to alternative NIR dyes, provide detailed experimental protocols, and visualize key workflows and concepts.
Data Presentation: A Comparative Analysis
Photophysical Properties of NIR Dyes
The choice of a fluorescent dye is often dictated by its intrinsic photophysical properties. The following table summarizes the key characteristics of Sulfo Cy7 and its common alternatives.
| Property | Sulfo Cy7 | IRDye 800CW | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~750 | ~774 | ~649 |
| Emission Max (nm) | ~773 | ~789 | ~666 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~240,000 | ~250,000 |
| Quantum Yield | Moderate | High | High |
| Reactive Group Discussed | Azide | NHS Ester, Azide | Azide, DBCO |
| Key Advantages | Good brightness, established chemistry | High photostability and brightness | High quantum yield, versatile |
| Key Disadvantages | Potential for lower photostability than some alternatives | Can exhibit non-specific binding | Shorter wavelength, less tissue penetration |
In Vivo Biodistribution of Cyanine-Based Dyes
The biodistribution of a fluorescent probe is a critical factor in determining its in vivo performance, influencing both signal-to-background ratio and potential off-target effects. The following table presents representative biodistribution data for cyanine-based dyes from preclinical studies. It is important to note that these values are not from a direct head-to-head comparison with this compound but provide valuable context for the expected in vivo behavior of this class of dyes.
| Organ | Sulfo-Cy5 Conjugate (%ID/g)¹ | IRDye800CW Conjugate (%ID/g)¹ |
| Blood | Low | Low |
| Heart | Low | Low |
| Lungs | Low | Low |
| Liver | Moderate-High | Moderate |
| Spleen | Low | Low |
| Kidneys | High | Very High |
| Tumor | Target-dependent | Target-dependent |
¹Data is generalized from a study using pre-targeting with tetrazine-functionalized dyes and TCO-modified antibodies. The specific biodistribution will vary significantly based on the targeting moiety, animal model, and time point.[1]
Experimental Protocols
In Vivo Targeted Imaging using this compound via Bioorthogonal Click Chemistry
This protocol outlines a general workflow for a pre-targeted in vivo imaging experiment using this compound. This strategy involves a two-step approach: first, a targeting molecule (e.g., an antibody) modified with a cyclooctyne (e.g., DBCO) is administered, followed by the injection of the azide-functionalized dye.
1. Preparation of Reagents:
-
Targeting Molecule-DBCO Conjugate: Prepare the antibody-DBCO conjugate according to established protocols. Ensure the final product is sterile and free of aggregates.
-
This compound Solution: Dissolve this compound in sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable biocompatible buffer to the desired concentration. The final injection volume is typically 100-200 µL for a mouse.
2. Animal Model and Pre-targeting:
-
Use an appropriate animal model (e.g., tumor-bearing nude mice).
-
Administer the targeting molecule-DBCO conjugate intravenously (i.v.) via the tail vein.
-
Allow for a sufficient accumulation and clearance period for the conjugate. This can range from 24 to 72 hours, depending on the pharmacokinetics of the targeting molecule.
3. Administration of this compound:
-
Inject the prepared this compound solution intravenously. The optimal dose will need to be determined empirically but is often in the low nanomole range per animal.
4. In Vivo Imaging:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place the animal in a small animal in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and target accumulation of the dye.
-
Use appropriate excitation and emission filters for Sulfo Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
5. Data Analysis:
-
Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the target ROI by that of the background ROI.
-
For biodistribution studies, sacrifice the animals at the final time point, excise organs of interest, and perform ex vivo imaging to quantify dye accumulation in each organ.
Mandatory Visualization
Discussion and Conclusion
This compound is a valuable tool for in vivo imaging, offering the advantages of near-infrared fluorescence and the specificity of bioorthogonal click chemistry. When compared to other NIR dyes, the choice ultimately depends on the specific experimental requirements.
-
For applications requiring the highest photostability and brightness, IRDye 800CW may be a superior choice, although it can sometimes exhibit higher non-specific binding.
-
When deeper tissue penetration is paramount, cyanine dyes with longer emission wavelengths, such as Cy7 and its derivatives, are generally preferred over shorter wavelength dyes like Cy5.[2]
-
The choice of click chemistry reaction is also critical for in vivo success. While this compound is designed for azide-alkyne cycloadditions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) offers significantly faster kinetics, which can be a major advantage for in vivo applications where rapid labeling is required.[3][4][5]
References
- 1. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for Sulfo Cy7 N3 in Near-Infrared Click Chemistry
For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence in click chemistry applications, the selection of the optimal fluorescent azide (B81097) is critical for achieving high sensitivity, specificity, and photostability. Sulfo Cy7 N3 is a widely used reagent in this space; however, a range of alternative dyes are available, each with distinct photophysical properties that may offer advantages for specific experimental needs. This guide provides an objective comparison of commercially available alternatives to this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of NIR Azide Dyes
The performance of a fluorescent dye is primarily determined by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λmax), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. The following table summarizes the key photophysical properties of this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) | Key Features |
| This compound | ~750[1] | ~773[1] | ~240,600[1][2] | ~0.24[2] | ~57,744 | Water-soluble, analog of Cy7® with improved properties.[3] |
| Sulfo-Cyanine7.5 Azide | ~788[4] | ~808[4] | ~222,000[5] | ~0.21[5] | ~46,620 | Hydrophilic, higher fluorescence quantum yield than ICG.[6][7] |
| IRDye 800CW Azide | ~773[8] | ~792[8] | Not specified | Not specified | Not specified | Available for click chemistry labeling of alkyne or DBCO groups.[9][10] |
| CF®750 Azide | Not specified | Not specified | Not specified | Not specified | Not specified | Part of a line of bright and photostable dyes.[11] |
Note: Photophysical properties can be influenced by the solvent and local environment. Data presented here is compiled from manufacturer specifications and may not have been collected under identical conditions. Brightness is a calculated value for relative comparison.
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing NIR click chemistry. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antibody labeling and the fundamental principles of copper-catalyzed and strain-promoted click chemistry.
Experimental Protocols
The following are generalized protocols for labeling biomolecules and cells using NIR azide dyes via click chemistry. Researchers should optimize reaction conditions for their specific application.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol is adapted for labeling proteins that have been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
NIR Azide Dye (e.g., Sulfo-Cyanine7.5 Azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.
-
Add Click Chemistry Reagents:
-
Add the NIR Azide Dye stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Add the THPTA solution.
-
Add the CuSO4 solution.
-
Vortex briefly to mix.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours.
-
Purification: Purify the labeled protein from excess dye and reaction components using a suitable purification method, such as size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol is suitable for labeling live cells that have been metabolically engineered to express azide groups on their surface.
Materials:
-
Live cells with surface azide groups in culture medium
-
NIR Azide Dye functionalized with a strained alkyne (e.g., DBCO-Sulfo-Cy7) stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Labeling Solution Preparation: Prepare a working solution of the strained alkyne-NIR dye in pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 10-50 µM.
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed PBS or imaging buffer to remove any unreacted dye.
-
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter set for the NIR dye.
Considerations for Dye Selection
The choice of an alternative to this compound should be guided by the specific requirements of the experiment:
-
Brightness: For applications requiring high sensitivity, such as in vivo imaging of low-abundance targets, a dye with a high extinction coefficient and quantum yield is desirable.
-
Photostability: For experiments involving long-term imaging or repeated exposure to excitation light, photostability is a critical factor to minimize signal loss. The photostability of cyanine (B1664457) dyes can be influenced by their local environment and the presence of antioxidants.[12][13]
-
Solubility: For biological applications in aqueous environments, water-soluble dyes like the "sulfo-" cyanine series are generally preferred to prevent aggregation and non-specific binding.[3][6]
-
Reaction Kinetics: The choice between copper-catalyzed and strain-promoted click chemistry will depend on the biological system. SPAAC is preferred for live-cell labeling due to the cytotoxicity of copper catalysts.[14][15] The reactivity of the azide and alkyne partners can also influence the efficiency of the labeling reaction.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively select and implement alternatives to this compound for their NIR click chemistry applications, leading to robust and reproducible results.
References
- 1. Sulfo-Cyanine 7 azide (A270308) | Antibodies.com [antibodies.com]
- 2. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 5. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 9. shop.licorbio.com [shop.licorbio.com]
- 10. LI COR BIOTECH LLC IRDye 800CW Azide Infrared Dye (0.5 mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 11. biotium.com [biotium.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Ligations: CuAAC vs. SPAAC for Sulfo Cy7 Azide Conjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for labeling with Sulfo Cy7 Azide (B81097) is a critical decision. This guide provides an objective, data-driven comparative analysis of these two powerful "click chemistry" techniques, offering insights into their respective strengths and weaknesses to inform experimental design and optimization.
The covalent modification of biomolecules with fluorescent probes like Sulfo Cy7 Azide is a cornerstone of modern biological research and therapeutic development. Both CuAAC and SPAAC offer highly efficient and specific methods for attaching this near-infrared dye to target molecules. However, the optimal choice depends on a nuanced understanding of their reaction kinetics, biocompatibility, and experimental requirements.
Quantitative Performance Metrics: A Comparative Overview
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide, driven by ring strain. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹. The reaction rate is significantly accelerated by the copper catalyst. | Reaction rates are highly dependent on the cyclooctyne used. For a sulfo-DBCO alkyne, rates can range from 0.27 to 1.22 M⁻¹s⁻¹ depending on the buffer and pH.[1][2] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Careful selection of ligands and thorough purification are necessary to mitigate toxic effects. | Excellent biocompatibility, making it the preferred method for live-cell imaging and in vivo studies.[3] |
| Reaction Components | Requires an azide (e.g., Sulfo Cy7 Azide), a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄), a reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA, TBTA).[4] | Requires an azide (e.g., Sulfo Cy7 Azide) and a strained cyclooctyne (e.g., DBCO, BCN, DIFO).[3] |
| Typical Reaction Yield | Generally high to quantitative yields (>95%) are achievable under optimized conditions.[5] | High yields (>90%) can be achieved, though reaction times may be longer than CuAAC to reach completion.[6] |
| Stability of Conjugate | The resulting 1,4-disubstituted triazole linkage is exceptionally stable to hydrolysis, and enzymatic degradation.[7] | The resulting triazole linkage is also highly stable, comparable to that formed by CuAAC.[7] |
| Photophysical Properties | The conjugation process generally has a minimal impact on the photophysical properties of Sulfo Cy7. | The conjugation process is also not expected to significantly alter the fluorescence properties of Sulfo Cy7. |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictate their experimental workflows.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that relies on a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a stable triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne. The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst.
Experimental Protocols
Detailed experimental protocols are crucial for the successful conjugation of Sulfo Cy7 Azide. Below are representative methodologies for both CuAAC and SPAAC.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with Sulfo Cy7 Azide
This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with Sulfo Cy7 Azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Sulfo Cy7 Azide
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification resin (e.g., size-exclusion chromatography or affinity resin)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) and Sulfo Cy7 Azide (2-5 fold molar excess over the protein).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction). Let this mixture stand for 1-2 minutes.
-
Reaction Initiation: Add the catalyst premix to the protein/azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Purify the Sulfo Cy7-labeled protein using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: SPAAC Labeling of a DBCO-Modified Biomolecule with Sulfo Cy7 Azide
This protocol describes the conjugation of Sulfo Cy7 Azide to a biomolecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Sulfo Cy7 Azide
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the DBCO-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reaction Initiation: Add Sulfo Cy7 Azide to the biomolecule solution. A 2-5 fold molar excess of the azide is typically used.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours, or at 4°C overnight. The reaction progress can be monitored by a suitable analytical technique if required.
-
Purification: Purify the Sulfo Cy7-labeled biomolecule using size-exclusion chromatography (SEC) or another appropriate method to remove unreacted dye.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for conjugating Sulfo Cy7 Azide is fundamentally a trade-off between reaction speed and biocompatibility.
-
For in vitro applications , where rapid and high-yielding conjugations are paramount and the presence of a copper catalyst can be managed through purification, CuAAC is often the superior choice . Its fast kinetics allow for efficient labeling even at low reactant concentrations.
-
For applications involving live cells or in vivo studies , where cytotoxicity is a major concern, SPAAC is the unequivocal choice . Its bioorthogonal nature and lack of a metal catalyst ensure that cellular processes are not perturbed. While the reaction rates of SPAAC are generally slower than CuAAC, they are often sufficient for efficient labeling in biological systems, especially when using highly reactive cyclooctynes like DBCO.
Ultimately, the optimal method will depend on the specific experimental context, the nature of the biomolecule being labeled, and the downstream application. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to achieve robust and reliable conjugation of Sulfo Cy7 Azide for their scientific endeavors.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo Cy7 N3: A Comparative Guide to a High-Performance Near-Infrared Azide Probe
For researchers, scientists, and drug development professionals engaged in bioorthogonal labeling and near-infrared (NIR) imaging, Sulfo Cy7 N3 has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound's performance in various biological samples against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your research needs.
This compound is a water-soluble, near-infrared fluorescent probe functionalized with an azide (B81097) group. This feature allows for its participation in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise labeling of target biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group. The NIR emission of this compound is particularly advantageous for deep-tissue and in vivo imaging, as longer wavelength light experiences less scattering and absorption by biological tissues, leading to improved signal-to-noise ratios.
Performance Comparison of NIR Azide Probes
The selection of a fluorescent probe is critical for the success of any labeling experiment. Key performance indicators include the quantum yield (QY), molar extinction coefficient (ε), photostability, and the resulting signal-to-noise ratio (SNR) in the biological context. Below is a comparison of this compound with two other widely used NIR azide probes: Alexa Fluor 750 Azide and IRDye 800CW Azide.
| Property | This compound | Alexa Fluor 750 Azide | IRDye 800CW Azide |
| Excitation Max (nm) | ~750 | ~749 | ~774 |
| Emission Max (nm) | ~773[1] | ~775 | ~789[2] |
| Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | ~240,600[1] | ~240,000 | ~240,000[2] |
| Quantum Yield (QY) | ~0.24[1] | ~0.12 | Not widely reported |
| Key Advantages | High quantum yield, good water solubility. | High photostability, well-established performance.[3] | Higher emission wavelength, suitable for specific imaging systems. |
| Potential Considerations | Photostability may be lower than some alternatives. | Lower quantum yield compared to Sulfo Cy7.[3] | Can exhibit limitations in chemical and photostability.[4] |
Note: Photophysical properties can vary depending on the solvent, conjugation state, and biological environment.
Experimental Data in Biological Samples
While direct head-to-head comparisons in the literature are limited, the available data suggests that the choice of NIR azide probe can significantly impact experimental outcomes.
In Vitro Cell Labeling
For live-cell imaging, the brightness and photostability of the probe are paramount. While Alexa Fluor 750 is known for its high photostability, making it suitable for long-term imaging experiments[3], the higher quantum yield of this compound can provide a brighter initial signal, which is advantageous for detecting low-abundance targets.
In Vivo Imaging
In deep-tissue and whole-animal imaging, maximizing the signal-to-noise ratio is crucial. The near-infrared emission of all three probes is beneficial for reducing autofluorescence. Studies have shown that the choice of fluorophore can influence the biodistribution of the labeled molecule[3]. For instance, some studies have noted differences in liver retention between different Alexa Fluor dyes[3]. While specific comparative data for the azide forms is scarce, the intrinsic properties of the dyes suggest that this compound's higher brightness could lead to improved sensitivity in detecting targeted tissues. The higher emission wavelength of IRDye 800CW may offer advantages in specific in vivo imaging systems designed for longer wavelengths.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: Intracellular Protein Labeling via Click Chemistry
This protocol describes the labeling of an alkyne-modified intracellular protein with this compound in cultured mammalian cells.
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
885 µL of PBS
-
10 µL of this compound stock solution (final concentration: 100 µM)
-
20 µL of CuSO₄ stock solution (final concentration: 1 mM)
-
20 µL of THPTA stock solution (final concentration: 1 mM)
-
50 µL of sodium ascorbate stock solution (final concentration: 5 mM)
-
-
Labeling: Wash the permeabilized cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with staining buffer. The cells are now ready for imaging using a fluorescence microscope with appropriate NIR filters.
Protocol 2: Flow Cytometry Analysis of Cell Surface Glycans
This protocol details the labeling of metabolically incorporated azide-modified sugars on the cell surface with an alkyne-functionalized cyclooctyne (B158145), followed by detection with this compound. This example uses a two-step approach where the cyclooctyne is first attached to the azide on the cell, and then the this compound is "clicked" to the cyclooctyne. A more direct approach would be to use a cyclooctyne-modified dye.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
Flow cytometry staining buffer (FACS buffer: PBS with 2% FBS and 0.1% sodium azide)
-
DBCO-amine (dibenzocyclooctyne-amine)
-
Sulfo-NHS-ester functionalized linker
-
This compound
-
Flow cytometer with a red laser (e.g., 633 or 640 nm) and appropriate NIR detectors
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with cold FACS buffer. Resuspend the cells to a concentration of 1-5 x 10⁶ cells/mL in FACS buffer.
-
Primary Labeling (DBCO attachment): Incubate the cells with a DBCO-linker conjugate (pre-formed by reacting DBCO-amine with a bifunctional NHS-ester linker) for 30-60 minutes at 4°C.
-
Washing: Wash the cells twice with cold FACS buffer to remove excess DBCO-linker.
-
Secondary Labeling (Click Reaction): Resuspend the cells in a click reaction buffer containing this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1. Incubate for 30 minutes at room temperature, protected from light.
-
Final Washes and Analysis: Wash the cells twice with cold FACS buffer. Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer.
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated.
Caption: A generalized workflow for bioorthogonal labeling using this compound.
Caption: Visualization of a signaling pathway using this compound to track a receptor.
References
Safety Operating Guide
Proper Disposal of Sulfo Cy7 N3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sulfo Cy7 N3, a water-soluble near-infrared (NIR) fluorescent dye containing an azide (B81097) functional group. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
This compound presents a dual hazard due to its organic azide group and its nature as a synthetic dye. Organic azides are potentially explosive and toxic, while synthetic dyes can be harmful to aquatic life.[1] Therefore, a two-pronged approach to disposal is recommended: chemical deactivation of the hazardous azide group followed by disposal as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Decision Workflow
The primary decision in the disposal of this compound is whether to first chemically deactivate the azide group or to dispose of it directly as hazardous waste. For small quantities typically used in research settings, chemical deactivation is the recommended and safer approach.
Caption: Decision workflow for the proper disposal of this compound.
Chemical Deactivation: Staudinger Reduction Protocol
The Staudinger reaction is a mild and effective method for reducing organic azides to amines, thus neutralizing the primary hazard of this compound.[2][3][4] This reaction utilizes triphenylphosphine (B44618) (PPh₃) to convert the azide into a stable iminophosphorane, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide (TPPO).[2][5]
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Water-miscible organic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Deionized water
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Designated hazardous waste container
Experimental Protocol:
-
Reaction Setup: In a chemical fume hood, place the aqueous solution of this compound waste into a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: If the this compound is in a purely aqueous solution, add a sufficient amount of a water-miscible solvent like THF or DMF to ensure solubility of the triphenylphosphine.
-
Addition of Triphenylphosphine: Slowly add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine to the stirred solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.[6]
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the cessation of gas evolution. To ensure completion, let the reaction proceed for at least 2-4 hours. For more stable azides, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be done with caution behind a blast shield.
-
Hydrolysis: Add an excess of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the amine and triphenylphosphine oxide. Stir for an additional hour.
Waste Collection and Disposal
Following the deactivation procedure, the entire reaction mixture, now containing the Sulfo Cy7 amine, triphenylphosphine oxide, and any remaining reagents and solvents, must be disposed of as hazardous chemical waste.
Packaging and Labeling:
-
Waste Container: Collect the deactivated solution in a designated, leak-proof, and chemically resistant hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including:
-
Sulfo Cy7 Amine (formerly this compound)
-
Triphenylphosphine Oxide
-
Any solvents used (e.g., THF, DMF)
-
Water
-
Disposal of Byproducts:
Triphenylphosphine oxide is considered harmful to aquatic organisms and may have long-term adverse effects on the aquatic environment.[7][8][9] Therefore, it must not be disposed of down the drain. It should be collected and disposed of as hazardous chemical waste along with the rest of the reaction mixture.
Direct Disposal as Hazardous Waste
If chemical deactivation is not feasible, small quantities of this compound can be disposed of directly as hazardous waste.
-
Segregation: Collect all waste containing this compound, including stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from acids and heavy metals to prevent the formation of highly toxic and explosive hydrazoic acid or metal azides.
Institutional Procedures
Finally, arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Always follow your institution's specific guidelines and procedures for hazardous waste disposal.
By following these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
